molecular formula C12H11ClN2 B1234577 Harmane hydrochloride CAS No. 21655-84-5

Harmane hydrochloride

货号: B1234577
CAS 编号: 21655-84-5
分子量: 218.68 g/mol
InChI 键: COVNOIRYDKHLJD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Harmane hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C12H11ClN2 and its molecular weight is 218.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





属性

IUPAC Name

1-methyl-9H-pyrido[3,4-b]indole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2.ClH/c1-8-12-10(6-7-13-8)9-4-2-3-5-11(9)14-12;/h2-7,14H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COVNOIRYDKHLJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC2=C1NC3=CC=CC=C23.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

486-84-0 (Parent)
Record name Harman hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021655845
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID20176039
Record name Harman hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20176039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21655-84-5
Record name 9H-Pyrido[3,4-b]indole, 1-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21655-84-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Harman hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021655845
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Harman hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20176039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-9H-pyrido[3,4-b]indole hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.446
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HARMAN HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TC01Z184R9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Harmane Hydrochloride: A Technical Guide on its Mechanism of Action in Neuronal Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Harmane (1-methyl-9H-pyrido[3,4-b]indole) is a psychoactive β-carboline alkaloid found in various plants, including Peganum harmala, as well as in tobacco smoke, cooked meats, and coffee.[1][2][3] It is an endogenous substance that has garnered significant scientific interest due to its complex pharmacological profile and its potential involvement in both neuroprotective and neurotoxic processes.[4][5] This technical guide provides an in-depth overview of the molecular mechanisms of action of harmane hydrochloride in neuronal cells, focusing on its enzymatic and receptor interactions, effects on neurotransmitter systems, and modulation of ion channels. The guide consolidates quantitative data, details key experimental methodologies, and visualizes complex pathways to support advanced research and drug development.

Core Mechanisms of Action

Harmane's effects on neuronal cells are multifaceted, arising from its ability to interact with multiple molecular targets. The primary mechanisms include potent inhibition of monoamine oxidase A (MAO-A), interactions with various neurotransmitter receptors, and modulation of voltage-gated ion channels.

Monoamine Oxidase (MAO) Inhibition

The most well-characterized action of harmane is its potent, reversible, and competitive inhibition of MAO-A. MAO-A is a key enzyme located on the outer mitochondrial membrane responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine (B1211576). By inhibiting MAO-A, harmane increases the synaptic concentration of these neurotransmitters, which is believed to underpin many of its psychoactive and potential antidepressant effects. While a potent MAO-A inhibitor, harmane shows significantly less potency for the MAO-B isoform.

MAO_Inhibition cluster_presynaptic Presynaptic Neuron cluster_mito Mitochondrion cluster_synapse Synaptic Cleft MA Monoamines (5-HT, DA, NE) VMAT VMAT2 MA->VMAT Uptake MAO_A MAO-A MA->MAO_A Degradation MA_vesicle Vesicular Monoamines VMAT->MA_vesicle MA_vesicle->MA Release MA_synapse Increased Synaptic Monoamines MA_vesicle->MA_synapse Exocytosis Harmane Harmane HCl Harmane->MAO_A Potent, Reversible Inhibition

Caption: Harmane inhibits MAO-A, preventing monoamine degradation.
Neurotransmitter Receptor Interactions

Harmane directly interacts with several classes of neurotransmitter receptors, modulating their activity.

  • Serotonin (5-HT) Receptors : Harmane displays a moderate affinity for 5-HT₂ₐ receptors and a lower affinity for 5-HT₂c receptors, with negligible interaction at 5-HT₁ₐ sites. Its binding to the G-protein coupled 5-HT₂ₐ receptor may influence downstream signaling cascades, contributing to its modulation of dopamine release. Receptor binding assays show Ki values in the micromolar range for 5-HT₂ receptors.

  • Imidazoline Receptors : Harmane is recognized as a ligand for I₁-imidazoline receptors, with nanomolar affinity similar to clonidine. This interaction is implicated in its cardiovascular effects, such as producing hypotension when microinjected into the rostral ventrolateral medulla (RVLM). Harmane's actions at these receptors may also contribute to intracellular calcium mobilization.

  • GABA-A Receptors : Evidence suggests that harmane interacts with the GABAergic system. It has been shown to increase the electrically stimulated release of GABA from rat cortex slices. Some studies refer to β-carbolines as inverse agonists of benzodiazepine (B76468) receptors, a site on the GABA-A receptor complex. This interaction appears to be independent of its effects on benzodiazepine binding areas.

Modulation of Voltage-Gated Ion Channels

Harmane exerts inhibitory effects on several types of voltage-gated ion channels in a concentration-dependent manner (10–500 μM).

  • Calcium Channels (CaV) : Harmane reduces voltage-activated calcium currents, showing greater potency than the related compound harmaline (B1672942). It primarily affects the sustained (L- and N-type) calcium channel currents, with only a partial effect on transient (T-type) currents. This modulation of calcium influx may be related to its neuroprotective effects.

  • Sodium (NaV) and Potassium (KV) Channels : Harmane also reduces currents through voltage-gated sodium and potassium channels, although these channels are less sensitive to harmane than sustained calcium channels.

Caption: Harmane's inhibitory effects on neuronal ion channels.

Effects on Neurotransmitter Systems

Dopaminergic System

Harmane significantly impacts the dopaminergic system, exhibiting both neurotoxic and modulatory effects.

  • Dopamine Release : Harmane exposure can lead to an increase in extracellular dopamine levels. Low doses (2.27 µmol/kg) have been shown to increase dopamine efflux in the nucleus accumbens by up to 72%, while intermediate doses can cause a decrease, indicating a U-shaped dose-response relationship. The mechanism is complex; while MAO-A inhibition plays a role, studies suggest other mechanisms, such as activation of nicotinic receptors, are also prominently involved in the excitation of ventral tegmental dopamine neurons.

  • Neurotoxicity : At higher concentrations, harmane can be selectively toxic to dopaminergic neurons. This toxicity may be mediated through mitochondrial mechanisms, including decreased mitochondrial viability and increased production of reactive oxygen species (ROS). However, this neurotoxicity does not appear to involve entry into the cell via the dopamine transporter (DAT).

Glutamatergic System

The related β-carboline, harmine (B1663883), has been shown to exert neuroprotective effects by increasing the expression of the astrocytic glutamate (B1630785) transporter 1 (GLT-1). This action enhances glutamate uptake from the synapse, reducing excitotoxicity. While this effect is demonstrated for harmine, the structural similarity suggests a potential area of investigation for harmane.

Quantitative Data Summary

The following tables summarize the reported inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC₅₀) for this compound at various neuronal targets.

Table 1: Monoamine Oxidase (MAO) Inhibition
Target Inhibitory Constant (Ki)
MAO-A5 nM
MAO-B55 nM
Table 2: Receptor Binding Affinity
Receptor Binding Affinity (Ki)
5-HT₂ Receptors (Brain)~5-141 µM
α₁-Adrenoceptors (Cardiac)~5-141 µM
I₁-Imidazoline ReceptorsNanomolar range
Table 3: Voltage-Gated Ion Channel Inhibition
Channel Inhibitory Concentration (IC₅₀)
Voltage-gated Ca²⁺ Channels (sustained)75.8 µM
Voltage-gated Na⁺ Channels>100 µM
Voltage-gated K⁺ Channels>100 µM

Experimental Protocols

This section details methodologies for key experiments used to characterize the mechanism of action of harmane.

Protocol: In Vitro MAO-A/B Inhibition Assay (Fluorometric)

This protocol is adapted from established methods for assessing MAO inhibition by monitoring the production of a fluorescent product.

Objective: To determine the IC₅₀ value of harmane for MAO-A and MAO-B.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • This compound

  • Kynuramine (B1673886) (non-selective substrate) or specific substrates

  • Control inhibitors: Clorgyline (MAO-A selective), Selegiline (MAO-B selective)

  • Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • DMSO

  • Black 96-well microplate

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of harmane in DMSO. Create a serial dilution series in assay buffer to achieve final desired concentrations.

    • Prepare stock solutions of control inhibitors in DMSO.

    • Dilute MAO-A and MAO-B enzymes to the recommended working concentration in assay buffer.

    • Prepare the kynuramine substrate solution in assay buffer.

  • Assay Execution:

    • Add 2 µL of diluted harmane or control inhibitor solutions to the wells of the microplate.

    • Include "no-inhibition" control wells (buffer/DMSO only) and "background" control wells (no enzyme).

    • Add 48 µL of the diluted MAO-A or MAO-B enzyme solution to each well.

    • Optional for irreversible inhibitors: Pre-incubate the plate at 37°C for 15-30 minutes. Since harmane is a reversible inhibitor, this step may be omitted.

    • Initiate the reaction by adding 50 µL of the substrate solution to all wells.

  • Data Acquisition:

    • Immediately place the microplate in a fluorescence plate reader pre-set to 37°C.

    • Measure the fluorescence intensity kinetically at appropriate excitation/emission wavelengths (e.g., Ex/Em = 380/460 nm for the product of kynuramine oxidation).

  • Data Analysis:

    • Calculate the rate of reaction (slope of fluorescence vs. time).

    • Determine the percent inhibition for each harmane concentration relative to the "no-inhibition" control.

    • Plot percent inhibition against the logarithm of harmane concentration and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

MAO_Assay_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Plate Setup cluster_read 3. Data Acquisition & Analysis P1 Prepare Harmane HCl Serial Dilutions A1 Add Harmane/Controls to 96-well Plate P1->A1 P2 Dilute MAO-A/MAO-B Enzymes A2 Add Diluted Enzyme to Wells P2->A2 P3 Prepare Substrate (e.g., Kynuramine) A3 Initiate Reaction: Add Substrate P3->A3 A1->A2 A2->A3 D1 Read Fluorescence Kinetically (37°C) A3->D1 D2 Calculate Reaction Rates & Percent Inhibition D1->D2 D3 Plot Dose-Response Curve & Determine IC₅₀ D2->D3

Caption: Experimental workflow for an in vitro MAO inhibition assay.
Protocol: Radioligand Competition Binding Assay

This protocol determines the binding affinity (Ki) of harmane for a specific receptor subtype (e.g., 5-HT₂ₐ).

Objective: To determine the binding affinity (Ki) of harmane for a target receptor.

Materials:

  • Cell membranes expressing the receptor of interest

  • Radiolabeled ligand (e.g., [³H]ketanserin for 5-HT₂ₐ)

  • This compound

  • Binding buffer

  • Non-specific binding control (a high concentration of an unlabeled ligand)

  • Glass fiber filters

  • Scintillation vials and fluid

  • Liquid scintillation counter

Procedure:

  • Reaction Setup:

    • In test tubes, combine the cell membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of unlabeled harmane.

    • Include "total binding" tubes (no harmane) and "non-specific binding" tubes (with the non-specific control).

  • Incubation:

    • Incubate the tubes at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow the binding to reach equilibrium.

  • Separation:

    • Rapidly filter the contents of each tube through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

    • Wash the filters quickly with ice-cold buffer to remove any remaining unbound ligand.

  • Quantification:

    • Place the filters into scintillation vials with scintillation fluid.

    • Measure the radioactivity in each vial using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each harmane concentration by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the log of harmane concentration to generate a competition curve.

    • Determine the IC₅₀ value from the curve (the concentration of harmane that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol: Measurement of Dopamine Release via In Vivo Microdialysis

This technique measures changes in extracellular neurotransmitter concentrations in the brain of a freely moving animal.

Objective: To measure harmane-induced changes in extracellular dopamine in a specific brain region (e.g., nucleus accumbens).

Materials:

  • Stereotaxic apparatus

  • Microdialysis probe

  • Syringe pump

  • Fraction collector

  • HPLC system with electrochemical detection (HPLC-ED)

  • Artificial cerebrospinal fluid (aCSF)

  • This compound for injection (i.p.)

Procedure:

  • Surgical Implantation:

    • Anesthetize the animal (e.g., a rat) and place it in a stereotaxic frame.

    • Surgically implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens).

    • Allow the animal to recover from surgery.

  • Microdialysis:

    • On the day of the experiment, insert the microdialysis probe through the guide cannula.

    • Continuously perfuse the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min) using a syringe pump.

    • Allow a stabilization period for baseline neurotransmitter levels to be established.

  • Sample Collection & Treatment:

    • Collect dialysate samples at regular intervals (e.g., every 10-20 minutes) using a refrigerated fraction collector.

    • After collecting several baseline samples, administer harmane (i.p.) to the animal.

    • Continue collecting samples for several hours to monitor the effect of the drug.

  • Analysis:

    • Inject the collected dialysate samples into an HPLC-ED system to separate and quantify the concentration of dopamine.

  • Data Analysis:

    • Express the dopamine concentration in each sample as a percentage of the average baseline concentration.

    • Plot the percent change in dopamine concentration over time to visualize the effect of harmane administration.

Conclusion

This compound is a pharmacologically complex molecule that exerts a wide range of effects on neuronal cells through multiple mechanisms of action. Its potent, reversible inhibition of MAO-A is a central feature, leading to elevated levels of key monoamine neurotransmitters. Concurrently, harmane modulates the activity of serotonergic, imidazoline, and GABAergic receptor systems and inhibits voltage-gated ion channels, particularly calcium channels. Its impact on the dopaminergic system is profound but dose-dependent, with the potential for both increased dopamine release and selective neurotoxicity at higher concentrations. The intricate interplay of these mechanisms underlies its observed neuroprotective, neurotoxic, and psychoactive properties. A thorough understanding of this multifaceted profile is critical for drug development professionals seeking to harness its therapeutic potential or mitigate its risks. Further research is warranted to fully elucidate the downstream signaling consequences of its receptor interactions and to clarify the precise conditions that dictate its neuroprotective versus neurotoxic outcomes.

References

Harmane Hydrochloride: A Technical Guide to Solubility and Cellular Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of harmane hydrochloride in common laboratory solvents, Dimethyl Sulfoxide (DMSO) and Phosphate-Buffered Saline (PBS). Additionally, it outlines detailed experimental protocols for solubility determination and explores the key signaling pathways influenced by harmane, offering a valuable resource for researchers in pharmacology and drug development.

Core Topic: Solubility of this compound

This compound, a beta-carboline alkaloid, has garnered significant interest for its diverse pharmacological activities. A critical parameter for its in vitro and in vivo study is its solubility in appropriate solvent systems. This guide focuses on its solubility in DMSO, a common organic solvent for initial stock solutions, and PBS (pH 7.4), a physiologically relevant aqueous buffer.

Data Presentation: Quantitative Solubility

The solubility of harmane and its hydrochloride salt can vary. The following table summarizes the available quantitative data for this compound and the related free base, harmane.

CompoundSolventReported SolubilityMolar Concentration (approx.)Notes
This compound DMSO55 mg/mL[1]251.51 mMSonication is recommended to facilitate dissolution[1].
Harmane (free base)DMSO~20 mg/mL[2]109.75 mM
Harmane (free base)1:3 DMSO:PBS (pH 7.2)~0.25 mg/mL[2]1.37 mMFor maximum aqueous solubility, it is recommended to first dissolve in DMSO and then dilute with PBS[2].
Harmine (B1663883) (related β-carboline)PBS (pH 7.2)~0.25 mg/mL[3]1.18 mMThis provides an estimate for a structurally similar compound.

Experimental Protocols

Accurate determination of solubility is crucial for reproducible experimental results. The following are detailed methodologies for determining the solubility of this compound.

Protocol 1: Solubility Determination in DMSO

This protocol outlines the preparation of a high-concentration stock solution of this compound in DMSO.

Materials:

  • This compound (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, nuclease-free microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional, but recommended)[1]

Procedure:

  • Weighing: Accurately weigh a specific amount of this compound powder using a calibrated analytical balance.

  • Solvent Addition: Add the appropriate volume of DMSO to achieve the desired concentration. For example, to prepare a 55 mg/mL solution, add the corresponding volume of DMSO to the weighed compound.

  • Dissolution: Vortex the mixture vigorously. If complete dissolution is not achieved, sonicate the solution for short intervals until the solid is fully dissolved[1].

  • Storage: Store the stock solution at -20°C or -80°C in tightly sealed, light-protected containers. For long-term storage, aliquoting is recommended to avoid repeated freeze-thaw cycles.

Protocol 2: Kinetic Solubility Determination in PBS (pH 7.4) from a DMSO Stock

This is a common method for preparing working solutions for cell-based assays and other aqueous experimental systems.

Materials:

  • This compound stock solution in DMSO (prepared as in Protocol 1)

  • Phosphate-Buffered Saline (PBS), pH 7.4, sterile-filtered

  • Sterile tubes for dilution

Procedure:

  • Preparation of PBS: Prepare or obtain sterile PBS at pH 7.4.

  • Serial Dilution: Prepare a series of dilutions of the this compound DMSO stock solution into PBS (pH 7.4). It is crucial to maintain a low final concentration of DMSO (typically <0.5%) to minimize solvent-induced artifacts in biological assays.

  • Equilibration: Gently mix the dilutions and allow them to equilibrate at a controlled temperature (e.g., room temperature or 37°C) for a specified period (e.g., 1-2 hours).

  • Observation and Measurement: Visually inspect for the highest concentration that remains a clear solution (no precipitation). For a more quantitative assessment, the samples can be filtered or centrifuged, and the concentration of the supernatant can be determined using a suitable analytical method such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Mandatory Visualization: Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to the action of harmane and the experimental workflow for solubility determination.

G Experimental Workflow for Kinetic Solubility in PBS cluster_prep Stock Solution Preparation cluster_dilution Dilution and Equilibration cluster_analysis Analysis cluster_result Result weigh Weigh Harmane HCl add_dmso Add DMSO weigh->add_dmso dissolve Vortex/Sonicate add_dmso->dissolve stock High-Concentration Stock in DMSO dissolve->stock dilute Serial Dilution in PBS (pH 7.4) stock->dilute equilibrate Equilibrate at Controlled Temperature dilute->equilibrate observe Visual Observation (Precipitation) equilibrate->observe quantify Quantitative Analysis (UV-Vis/HPLC) equilibrate->quantify solubility Determine Highest Soluble Concentration observe->solubility quantify->solubility

Kinetic solubility determination workflow.

G Simplified Harmane-Modulated Signaling Pathways cluster_akt_erk Akt/ERK Pathway cluster_nfkb NF-κB Pathway cluster_pi3k PI3K/AKT/mTOR Pathway Harmane_akt Harmane Akt Akt Harmane_akt->Akt ERK ERK Harmane_akt->ERK Apoptosis_akt Apoptosis Akt->Apoptosis_akt ERK->Apoptosis_akt Harmane_nfkb Harmane NFkB NF-κB Harmane_nfkb->NFkB Inflammation Inflammation NFkB->Inflammation Harmane_pi3k Harmane PI3K PI3K Harmane_pi3k->PI3K AKT_pi3k AKT PI3K->AKT_pi3k mTOR mTOR AKT_pi3k->mTOR Cell_Growth Cell Growth & Survival mTOR->Cell_Growth

Overview of harmane's influence on cellular signaling.

References

Harmane Hydrochloride: A Technical Guide to its Role as a Monoamine Oxidase-A Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Harmane hydrochloride, a β-carboline alkaloid, is a potent and selective inhibitor of monoamine oxidase-A (MAO-A), an enzyme critical in the catabolism of key neurotransmitters. This technical guide provides an in-depth overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of neuropharmacology and drug development.

Introduction

Monoamine oxidases (MAOs) are a family of mitochondrial enzymes responsible for the oxidative deamination of monoamines, including the neurotransmitters serotonin (B10506), norepinephrine (B1679862), and dopamine (B1211576). There are two main isoforms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor selectivity. MAO-A preferentially metabolizes serotonin and norepinephrine and is a key target for the development of antidepressants and anxiolytics.

Harmane, a naturally occurring β-carboline alkaloid, and its hydrochloride salt have been identified as potent and selective inhibitors of MAO-A.[1][2] Understanding the specifics of this inhibition is crucial for leveraging its therapeutic potential. This guide will delve into the quantitative aspects of its inhibitory activity, the experimental methods used to characterize it, and the downstream effects on neurotransmitter signaling.

Mechanism of Action

This compound acts as a reversible and competitive inhibitor of MAO-A .[3] This means that it binds to the active site of the MAO-A enzyme, preventing the binding of its natural substrates. The reversible nature of this inhibition is a key characteristic, as it allows for a more controlled modulation of enzyme activity compared to irreversible inhibitors.

The inhibition of MAO-A by this compound leads to a decrease in the breakdown of monoamine neurotransmitters in the presynaptic neuron. This results in an accumulation of serotonin, norepinephrine, and dopamine in the cytoplasm, leading to increased vesicular storage and subsequent release into the synaptic cleft. The elevated levels of these neurotransmitters in the synapse are believed to be the primary mechanism behind the observed antidepressant and anxiolytic effects of harmane.[4]

Quantitative Inhibition Data

The inhibitory potency and selectivity of this compound against MAO-A have been quantified in numerous studies. The following tables summarize the key inhibition constants.

Table 1: In Vitro Inhibitory Potency of Harmane against Monoamine Oxidase (MAO)

CompoundTargetIC50 (µM)Source
HarmaneHuman MAO-A0.5[1][5][6]
HarmaneHuman MAO-B5[1][5][6]

IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

Table 2: Other Receptor Binding Affinities of this compound

Receptor/TargetIC50 (µM)Source
Benzodiazepine Receptor7[5][7]
Opioid Receptor2.8[5][7]
α2-adrenergic Receptor18[5][7]
I1 imidazoline (B1206853) receptor0.03[5][7]

Experimental Protocols

In Vitro MAO-A Inhibition Assay (Fluorometric Method)

This protocol outlines a common method for determining the in vitro inhibitory activity of this compound on MAO-A using kynuramine (B1673886) as a substrate. The deamination of kynuramine by MAO-A produces 4-hydroxyquinoline, which can be measured fluorometrically.

Materials:

  • Recombinant human MAO-A enzyme

  • This compound

  • Kynuramine dihydrobromide (substrate)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • 96-well black microplates

  • Fluorometric plate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in potassium phosphate buffer.

    • Prepare a stock solution of kynuramine in potassium phosphate buffer.

  • Assay Setup:

    • In a 96-well black microplate, add the following to each well:

      • Potassium phosphate buffer

      • Different concentrations of this compound (or vehicle for control)

      • Recombinant human MAO-A enzyme

    • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiation of Reaction:

    • Add the kynuramine solution to each well to initiate the enzymatic reaction.

  • Incubation:

    • Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

  • Termination of Reaction and Measurement:

    • Stop the reaction by adding a suitable stop solution (e.g., 2N NaOH).

    • Measure the fluorescence of the product, 4-hydroxyquinoline, using a plate reader with an excitation wavelength of ~320 nm and an emission wavelength of ~380 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound compared to the control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Signaling Pathway of MAO-A Inhibition by this compound

MAO_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA TH Dopamine Dopamine L_DOPA->Dopamine DDC Norepinephrine Norepinephrine Dopamine->Norepinephrine DBH Vesicle Synaptic Vesicle Dopamine->Vesicle MAO_A MAO-A Dopamine->MAO_A Norepinephrine->Vesicle Norepinephrine->MAO_A Tryptophan Tryptophan Serotonin Serotonin (5-HT) Tryptophan->Serotonin Serotonin->Vesicle Serotonin->MAO_A Released_Dopamine Dopamine Vesicle->Released_Dopamine Exocytosis Released_Norepinephrine Norepinephrine Vesicle->Released_Norepinephrine Released_Serotonin Serotonin Vesicle->Released_Serotonin Metabolites Inactive Metabolites MAO_A->Metabolites Oxidative Deamination Harmane Harmane HCl Harmane->MAO_A Inhibition Receptors Postsynaptic Receptors Released_Dopamine->Receptors Released_Norepinephrine->Receptors Released_Serotonin->Receptors

Caption: MAO-A Inhibition by this compound in the Synapse.

Experimental Workflow for In Vitro MAO-A Inhibition Assay

MAO_Assay_Workflow start Start prep_reagents Prepare Reagents (Harmane HCl, Kynuramine, Buffer, MAO-A) start->prep_reagents setup_plate Set up 96-well Plate (Buffer, Harmane HCl, MAO-A) prep_reagents->setup_plate pre_incubate Pre-incubate at 37°C for 15 min setup_plate->pre_incubate add_substrate Add Kynuramine Substrate pre_incubate->add_substrate incubate Incubate at 37°C for 30 min add_substrate->incubate stop_reaction Stop Reaction incubate->stop_reaction read_fluorescence Read Fluorescence (Ex: 320 nm, Em: 380 nm) stop_reaction->read_fluorescence analyze_data Data Analysis (Calculate % Inhibition, Determine IC50) read_fluorescence->analyze_data end End analyze_data->end

Caption: Workflow for Determining MAO-A Inhibition by this compound.

Conclusion

This compound is a well-characterized, potent, and selective reversible inhibitor of MAO-A. Its ability to increase the synaptic availability of key monoamine neurotransmitters underscores its potential as a therapeutic agent for mood and anxiety disorders. The data and protocols presented in this guide provide a solid foundation for further research and development of harmane-based compounds. Future investigations may focus on optimizing its pharmacokinetic properties and further elucidating its complex pharmacological profile.

References

In-Depth Technical Guide to the Synthesis and Purification of Harmane Hydrochloride from Peganum harmala

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of harmane hydrochloride, a beta-carboline alkaloid of significant pharmacological interest, from the seeds of Peganum harmala (Syrian Rue). This document details the necessary experimental protocols, quantitative data, and logical workflows to facilitate the production of high-purity this compound for research and development purposes.

Introduction

Peganum harmala is a perennial plant rich in beta-carboline alkaloids, primarily harmine (B1663883) and harmaline (B1672942).[1][2] These alkaloids serve as valuable precursors for the semi-synthesis of other derivatives with diverse biological activities. Harmane, in particular, has garnered attention for its potential therapeutic applications, including its role as a monoamine oxidase inhibitor (MAOI) and its interactions with various neurological pathways. This guide outlines a multi-step process beginning with the extraction of total harmala alkaloids from Peganum harmala seeds, followed by the separation of the key precursors, their chemical conversion to harmane, and final purification as the hydrochloride salt.

Overall Synthesis Workflow

The synthesis of this compound from Peganum harmala seeds can be logically divided into four main stages:

  • Extraction of Total Harmala Alkaloids: Isolation of the crude alkaloid mixture from the seed matrix.

  • Separation of Harmine and Harmaline: Chromatographic separation of the two major alkaloids.

  • Chemical Conversion to Harmane: A two-step process involving the conversion of harmaline to harmine and the subsequent demethylation of harmine to harmol (B1672944), which is then converted to harmane.

  • Formation and Purification of this compound: Conversion of harmane freebase to its more stable and soluble hydrochloride salt, followed by purification.

G cluster_0 Extraction and Separation cluster_1 Chemical Conversion cluster_2 Final Product Formation Peganum_harmala_seeds Peganum harmala Seeds Crude_Alkaloid_Extract Crude Alkaloid Extract Peganum_harmala_seeds->Crude_Alkaloid_Extract Extraction Harmine Harmine Crude_Alkaloid_Extract->Harmine Separation Harmaline Harmaline Crude_Alkaloid_Extract->Harmaline Separation Harmine_to_Harmol Harmine to Harmol (Demethylation) Harmine->Harmine_to_Harmol Harmaline_to_Harmine Harmaline to Harmine (Dehydrogenation) Harmaline->Harmaline_to_Harmine Harmaline_to_Harmine->Harmine Harmol_to_Harmane Harmol to Harmane Harmine_to_Harmol->Harmol_to_Harmane Harmane_Freebase Harmane (Freebase) Harmol_to_Harmane->Harmane_Freebase Harmane_Hydrochloride This compound Harmane_Freebase->Harmane_Hydrochloride Salt Formation

Figure 1: Overall workflow for the synthesis of this compound.

Experimental Protocols

Extraction of Total Harmala Alkaloids

This procedure is adapted from established acid-base extraction methodologies.[3][4]

Materials:

Procedure:

  • Defatting: Macerate 100 g of ground Peganum harmala seeds in 500 mL of hexane for 24 hours with occasional stirring. Filter the mixture and discard the hexane extract. This step removes oils and other non-polar compounds.

  • Acidic Extraction: Transfer the defatted seed residue to a beaker and add a solution of 500 mL of 60% methanol containing 5% HCl. Heat the mixture on a hot plate at 50°C for 30 minutes with stirring.[3]

  • Isolation: Allow the mixture to cool and then filter to collect the acidic extract. Centrifuge the extract to remove any remaining solid particles.

  • Basification and Precipitation: Transfer the acidic extract to a large beaker and slowly add 25% NaOH solution while stirring until the pH reaches approximately 10. This will cause the total harmala alkaloids to precipitate as free bases.

  • Collection of Total Alkaloids: Collect the precipitate by filtration and wash with distilled water until the washings are neutral. Dry the precipitate in a desiccator. This dried precipitate is the crude total alkaloid extract.

Separation of Harmine and Harmaline

The separation of harmine and harmaline from the crude extract can be efficiently achieved using pH-zone-refining counter-current chromatography.

Materials:

  • Crude total alkaloid extract

  • Methyl tert-butyl ether (MTBE)

  • Tetrahydrofuran (THF)

  • Water

  • Triethylamine (B128534) (TEA)

  • Hydrochloric acid (HCl)

Procedure:

  • Solvent System Preparation: Prepare a two-phase solvent system composed of MTBE:THF:water (2:2:3 by volume). Add triethylamine to the upper organic stationary phase to a final concentration of 10 mM. Add hydrochloric acid to the aqueous mobile phase to a final concentration of 5 mM.

  • Chromatography: Dissolve the crude alkaloid extract in a suitable volume of the solvent system. Perform the separation using a multilayer coil planet centrifuge according to the manufacturer's instructions.

  • Fraction Collection and Analysis: Collect the fractions and analyze them by HPLC to identify those containing pure harmine and harmaline. Combine the respective pure fractions and evaporate the solvent under reduced pressure to obtain isolated harmine and harmaline.

Chemical Conversion to Harmane

This stage involves two key chemical transformations.

The conversion of harmaline to the fully aromatic harmine can be achieved through oxidative dehydrogenation. This step is crucial for maximizing the yield of the desired precursor. Heme peroxidases have been shown to catalyze this transformation.

Materials:

  • Isolated harmaline

  • Horseradish peroxidase (HRP)

  • Hydrogen peroxide (H₂O₂)

  • Phosphate (B84403) buffer (pH 7.4)

Procedure:

  • Reaction Setup: In a reaction vessel, dissolve harmaline in phosphate buffer. Add horseradish peroxidase to the solution.

  • Reaction Initiation: Initiate the reaction by the dropwise addition of a dilute solution of hydrogen peroxide while stirring.

  • Monitoring and Work-up: Monitor the reaction progress by TLC or HPLC. Upon completion, extract the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield harmine.

The methoxy (B1213986) group of harmine is cleaved to yield the corresponding hydroxyl derivative, harmol.

Materials:

  • Isolated harmine

  • 48% Hydrobromic acid (HBr)

  • Glacial acetic acid

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve harmine in a mixture of glacial acetic acid and 48% HBr.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction by TLC until all the harmine has been consumed.

  • Work-up: Cool the reaction mixture and neutralize it carefully with a saturated solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield harmol. A reported yield for a similar demethylation is approximately 100%.

Formation and Purification of this compound

The final step is the conversion of the harmane freebase to its hydrochloride salt.

Materials:

  • Harmane freebase

  • Anhydrous diethyl ether or ethanol (B145695)

  • Hydrochloric acid (gas or concentrated solution)

Procedure:

  • Dissolution: Dissolve the purified harmane freebase in a minimal amount of anhydrous diethyl ether or ethanol.

  • Precipitation: Slowly bubble dry hydrogen chloride gas through the solution, or add a concentrated solution of HCl in ethanol dropwise, while stirring. This compound will precipitate out of the solution.

  • Purification: Collect the precipitate by filtration, wash with a small amount of cold anhydrous diethyl ether, and dry under vacuum. The product can be further purified by recrystallization from an ethanol/ether mixture.

Quantitative Data

The following table summarizes the typical yields reported for the various stages of the synthesis. It is important to note that yields can vary significantly based on the quality of the starting material and the precise experimental conditions.

StepStarting MaterialProductReported Yield (%)Reference
Extraction Peganum harmala seedsCrude Alkaloids2-7%
Separation Crude Alkaloid Extract (1.2 g)Harmine~46%
Separation Crude Alkaloid Extract (1.2 g)Harmaline~27%
Demethylation HarmineHarmol~100%-

Characterization of Harmane

The identity and purity of the synthesized harmane should be confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (in CDCl₃): Definitive assignments of all protons can be obtained using 2D NMR techniques such as COSY and HMBC.

  • ¹³C NMR (in CDCl₃): The spectrum will show characteristic peaks for the aromatic and aliphatic carbons of the harmane structure.

Mass Spectrometry (MS)

The mass spectrum of harmane will show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern can provide further structural confirmation.

Infrared (IR) Spectroscopy

The IR spectrum of harmane will exhibit characteristic absorption bands for the N-H and C-H stretching vibrations, as well as aromatic C=C and C-N stretching frequencies.

Signaling Pathways and Logical Relationships

The synthesis of this compound from Peganum harmala involves a series of sequential chemical transformations. The logical flow of this process is depicted below.

G Start Peganum harmala Seeds Extraction Acid-Base Extraction Start->Extraction Crude_Alkaloids Crude Harmala Alkaloids (Harmine, Harmaline, etc.) Extraction->Crude_Alkaloids Separation Chromatographic Separation Crude_Alkaloids->Separation Harmine Pure Harmine Separation->Harmine Harmaline Pure Harmaline Separation->Harmaline Demethylation Demethylation (HBr/AcOH) Harmine->Demethylation Dehydrogenation Oxidative Dehydrogenation Harmaline->Dehydrogenation Dehydrogenation->Harmine Harmol Harmol Demethylation->Harmol Conversion Conversion to Harmane Harmol->Conversion Harmane Harmane (Freebase) Conversion->Harmane Salt_Formation HCl Salt Formation Harmane->Salt_Formation End This compound Salt_Formation->End

Figure 2: Logical flow of the synthesis process.

Conclusion

This technical guide provides a detailed framework for the synthesis and purification of this compound from Peganum harmala seeds. The outlined protocols, supported by quantitative data and logical workflows, offer a solid foundation for researchers and drug development professionals to produce this valuable beta-carboline alkaloid for further investigation. It is important to emphasize that the conversion of harmol to harmane requires further methodological development to establish a reliable and high-yielding procedure. All experimental work should be conducted in a well-equipped laboratory with appropriate safety precautions.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Psychoactive Effects of Harmane Hydrochloride

Abstract

This compound, the salt form of the β-carboline alkaloid Harmane (1-methyl-9H-pyrido[3,4-b]indole), is an endogenous and naturally occurring compound found in various plants, foods, and tobacco smoke.[1][2] Historically associated with the pharmacology of plants like Peganum harmala and as a component of the Amazonian brew Ayahuasca, Harmane has garnered significant scientific interest for its complex neuropharmacological profile.[2][3] It exerts its effects through multiple mechanisms, including inhibition of monoamine oxidase (MAO), modulation of the GABA-A/benzodiazepine (B76468) receptor complex, and interaction with imidazoline (B1206853) receptors.[4][5][6] While preclinical studies have indicated a range of potential psychoactive effects, including antidepressant, anxiogenic, and memory-modulating properties, recent clinical research suggests its intrinsic psychoactive effects in humans are limited at tolerated doses.[7][8][9][10] This technical guide provides a comprehensive overview of the psychoactive effects of this compound, detailing its mechanisms of action, summarizing quantitative data from key studies, outlining experimental protocols, and visualizing its pharmacological relationships.

Pharmacodynamics and Mechanism of Action

This compound exhibits a multi-target pharmacological profile, interacting with several key enzyme and receptor systems in the central nervous system. Its primary mechanisms of action are detailed below.

Monoamine Oxidase (MAO) Inhibition

Harmane is a potent and selective reversible inhibitor of monoamine oxidase A (MAO-A).[4] MAO-A is the primary enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine (B1211576) in the brain.[3] By inhibiting MAO-A, Harmane increases the synaptic availability of these neurotransmitters, a mechanism that underlies the therapeutic effects of many antidepressant medications. This action is crucial for its role in Ayahuasca, where it prevents the breakdown of orally ingested N,N-dimethyltryptamine (DMT), rendering it psychoactive.[9][11]

Benzodiazepine Receptor Modulation

Harmane is a potent inhibitor of binding at the benzodiazepine site of the GABA-A receptor, acting as a competitive inhibitor.[5][12] Its functional effect at this site is complex and has been described as both agonistic and inverse agonistic.[12][13] As an inverse agonist, it can produce effects opposite to those of classic benzodiazepines, such as anxiogenic and learning-enhancing properties, and can be convulsant at higher doses.[8][12] This interaction is supported by findings that the benzodiazepine agonist diazepam can competitively inhibit Harmane-induced convulsions.[12]

Imidazoline Receptor Interaction

Harmane demonstrates a high affinity for imidazoline receptors, particularly the I₁ subtype, for which it is a candidate endogenous ligand.[6][14] Microinjection of Harmane into the rostral ventrolateral medulla (RVLM), a key area for blood pressure regulation, produces dose-dependent hypotension, an effect mediated by I₁-receptors.[6][15] It also interacts with I₃-receptors in pancreatic beta-cells, where it can stimulate insulin (B600854) secretion.[16][17]

Other Receptor and Enzyme Interactions

Harmane also interacts with a variety of other targets, though typically with lower affinity. These include opioid receptors, α₂-adrenergic receptors, and cholinesterases, which may contribute to its broad pharmacological profile.[14][18][19]

Data Presentation: Quantitative Pharmacology

The following tables summarize the quantitative data from various in vitro and in vivo studies, providing a comparative overview of Harmane's potency and effects.

Table 1: In Vitro Receptor and Enzyme Binding Affinities of Harmane

Target Ligand/Assay Preparation Kᵢ / IC₅₀ Reference
Monoamine Oxidase-A (MAO-A) Enzyme Inhibition Human 0.5 µM (IC₅₀) [4][14]
Monoamine Oxidase-B (MAO-B) Enzyme Inhibition Human 5 µM (IC₅₀) [4][14]
Benzodiazepine Receptor [³H]-Flunitrazepam Binding Rat Brain Membranes 7 µM (IC₅₀) [5][14]
Imidazoline I₁ Receptor Receptor Binding - 30 nM (IC₅₀) [14]
Opioid Receptor Receptor Binding - 2.8 µM (IC₅₀) [14]
α₂-Adrenergic Receptor Receptor Binding - 18 µM (IC₅₀) [6][14]

| Serotonin Receptor | Serotonin Binding | - | 101 µM (IC₅₀) |[14] |

Table 2: Preclinical (In Vivo) Behavioral and Physiological Dosing

Species Administration Dose Range Observed Effect Reference
Rat Intraperitoneal (i.p.) 1.25 - 5 mg/kg Reduction of apomorphine-induced licking [13]
Rat Intraperitoneal (i.p.) 2.5 & 10 mg/kg Altered monoaminergic activity in fear-associated brain areas [7]
Rat Intraperitoneal (i.p.) 5 & 7.5 mg/kg Impaired working memory [18]
Rat Microinjection (RVLM) 0.1 - 1.0 nmol Dose-dependent hypotension [15]
Rat Intraperitoneal (i.p.) 15 mg/kg Acute tremors; bodyweight loss with chronic administration [20]

| Mouse | Oral | 446.8 mg/kg | LD₅₀ (Harmine) |[21] |

Table 3: Clinical (Human) Dosing and Effects of Oral Harmine (B1663883) Hydrochloride

Study Design Dose Range Maximum Tolerated Dose (MTD) Observed Psychoactive Effects Key Adverse Events Reference

| Phase 1, Single Ascending Dose | 100 - 500 mg | < 2.7 mg/kg (~100-200 mg) | Very limited; not the principal psychoactive component of Ayahuasca | Nausea, vomiting, drowsiness (dose-dependent, >2.7 mg/kg) |[9][10] |

Mandatory Visualizations

Diagram: Multi-Target Mechanism of Harmane```dot

// Nodes Harmane [label="Harmane HCl", fillcolor="#FBBC05", fontcolor="#202124", shape=ellipse]; MAO [label="Monoamine Oxidase A\n(MAO-A)", fillcolor="#F1F3F4", fontcolor="#202124"]; GABA_R [label="GABA-A Receptor\n(Benzodiazepine Site)", fillcolor="#F1F3F4", fontcolor="#202124"]; IM_R [label="Imidazoline I₁ Receptor", fillcolor="#F1F3F4", fontcolor="#202124"]; Monoamines [label="↑ Synaptic Serotonin,\nDopamine, Norepinephrine", fillcolor="#4285F4", style=filled, fontcolor="#FFFFFF", shape=rectangle]; GABA_Mod [label="Modulation of\nGABAergic Inhibition", fillcolor="#EA4335", style=filled, fontcolor="#FFFFFF", shape=rectangle]; Hypotension [label="Central Hypotensive Effect", fillcolor="#34A853", style=filled, fontcolor="#FFFFFF", shape=rectangle]; Psycho_Effects [label="Psychoactive Effects\n(Antidepressant, Anxiogenic,\nCognitive Modulation)", fillcolor="#5F6368", style=filled, fontcolor="#FFFFFF", shape=rectangle, width=3];

// Edges Harmane -> MAO [label="Inhibits", color="#EA4335"]; Harmane -> GABA_R [label="Modulates\n(Inverse Agonist)", color="#EA4335"]; Harmane -> IM_R [label="Activates", color="#EA4335"];

MAO -> Monoamines [style=dashed, arrowhead=none, label="Degrades"];

Monoamines -> Psycho_Effects [label="Contributes to", color="#4285F4"]; GABA_Mod -> Psycho_Effects [label="Contributes to", color="#EA4335"];

GABA_R -> GABA_Mod [color="#202124"]; IM_R -> Hypotension [color="#202124"]; }

References

A Technical Guide to the Natural Sources and Extraction of Harmane Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of harmane (1-methyl-β-carboline), a potent β-carboline alkaloid. It details its primary natural sources, methodologies for its extraction and purification, and the process for its conversion to the hydrochloride salt form. This document is intended to serve as a technical resource, offering detailed experimental protocols and quantitative data to support research and development endeavors.

Natural Sources of Harmane

Harmane is a naturally occurring alkaloid found in a variety of plants, and is also formed during the heating of certain foods and in tobacco smoke.[1][2] The most significant plant sources, valued for their relatively high concentrations of harmane and related β-carboline alkaloids, are Peganum harmala (Syrian Rue) and various species of the Passiflora (passionflower) genus.[3][4] It is also a notable component of Banisteriopsis caapi, a key ingredient in the psychoactive Amazonian beverage, Ayahuasca.[5]

Quantitative Distribution of Harmane Alkaloids

The concentration of harmane and related alkaloids can vary significantly based on the plant species, the specific part of the plant, and geographical location. Seeds and roots typically contain the highest concentrations.

Plant SourcePlant PartHarmane/Harmala Alkaloid Content (% w/w)Notes
Peganum harmala (Syrian Rue)Seeds2% - 7% (Total Alkaloids)Contains a mixture of harmine (B1663883), harmaline (B1672942), harmane, and harmalol. Harmine and harmaline are the major components.
RootsHigh concentration, secondary to seedsRoots primarily contain harmine and harmol (B1672944).
Banisteriopsis caapiStem0.31% - 8.43% (Harmine)Also contains harmaline and tetrahydroharmine.
Passiflora incarnataLeaves0% - 0.12% (Total Alkaloids)Contains minor amounts of harmol and harmine.
Passiflora caerulea-Contains significant amounts of harmine.Identified as a potential source for harmine production.
Hippophae rhamnoides (Sea Buckthorn)Fruit Residue~0.85%An unconventional but reported source.

Extraction and Purification Methodologies

The extraction of harmane from plant material is primarily based on its alkaline nature, allowing for separation from neutral and acidic components via acid-base extraction techniques. Subsequent purification steps are necessary to isolate harmane from other co-extracted alkaloids, such as harmine and harmaline.

Overview of Extraction Techniques

Several methods have been developed for the extraction of harmala alkaloids, ranging from traditional solvent-based approaches to more modern, efficient techniques.

Extraction MethodPrincipleAdvantagesDisadvantages
Acid-Base Extraction Exploits the differential solubility of alkaloids in acidic (salt form, water-soluble) and basic (freebase form, organic-soluble) conditions.Simple, well-established, and effective for initial crude extraction.Can be time-consuming and may require large volumes of solvents.
Soxhlet Extraction Continuous solid-liquid extraction using a specialized apparatus.Efficient for exhaustive extraction.Time-consuming (e.g., 7 hours) and involves prolonged exposure to heat, which can degrade sensitive compounds.
Microwave-Assisted Extraction (MAE) Uses microwave energy to heat the solvent and plant matrix, accelerating the release of target compounds.Very rapid (e.g., 10-15 minutes), efficient, and uses less solvent.Requires specialized equipment.
Ultrasonic-Assisted Extraction (UAE) Uses high-frequency sound waves to create cavitation, disrupting cell walls and enhancing solvent penetration.Faster than conventional methods and operates at lower temperatures.Yields may be slightly lower than MAE or Soxhlet.
Purification Techniques

Crude alkaloid extracts require further purification to isolate harmane.

  • Selective Precipitation: This method leverages the slight differences in basicity between harmine and harmaline. By carefully adjusting the pH of an acidic solution of the mixed alkaloids, harmine can be precipitated before harmaline.

  • Recrystallization: A standard technique to purify the precipitated harmane by dissolving it in a suitable solvent (e.g., methanol) and allowing it to slowly crystallize, leaving impurities behind in the solution.

  • Chromatography: High-performance liquid chromatography (HPLC) and pH-zone-refining counter-current chromatography (CCC) are advanced methods used to achieve high-purity separation of individual alkaloids from a crude extract.

Experimental Protocols

The following sections provide detailed methodologies for the extraction and conversion of harmane.

General Acid-Base Extraction from Peganum harmala Seeds

This protocol outlines a standard laboratory procedure for obtaining a crude mixture of harmala alkaloids.

Objective: To extract total harmala alkaloids from Peganum harmala seeds.

Materials:

  • Dried, powdered Peganum harmala seeds

  • Hexane (B92381) (for defatting)

  • Methanol (B129727)

  • Hydrochloric Acid (HCl) or Acetic Acid

  • Sodium Hydroxide (NaOH) or Ammonium Hydroxide

  • Dichloromethane or Ethyl Acetate (B1210297)

  • Filter paper, beakers, separatory funnel, rotary evaporator

Procedure:

  • Defatting: Mix 30g of powdered seeds with 65mL of hexane and stir for 30 minutes. Filter to separate the seed residue from the hexane, which contains lipids and non-polar compounds.

  • Acidic Extraction: Transfer the defatted seed powder to a beaker. Add 120mL of a 60% methanol solution containing 5% HCl. Heat the mixture to 50°C and stir for 30 minutes. This step protonates the alkaloids, making them soluble in the acidic methanol.

  • Filtration: Allow the mixture to cool and then filter to collect the acidic extract containing the alkaloid salts.

  • Solvent Evaporation: Evaporate the methanol from the filtrate, typically using a rotary evaporator, leaving an acidic aqueous solution.

  • Basification and Precipitation: Slowly add a base (e.g., 25% NaOH solution) to the aqueous extract while stirring until the pH is basic (pH 9-10). This deprotonates the alkaloids, causing them to precipitate out of the solution as a freebase solid.

  • Collection of Crude Alkaloids: Collect the precipitate by filtration. Wash the solid with distilled water to remove residual salts and then dry thoroughly. This yields the crude total alkaloid extract.

G cluster_extraction Extraction Workflow A 1. Defatting (Powdered Seeds + Hexane) B 2. Acidic Extraction (Defatted Seeds + Acidic Methanol) A->B Solid Residue C 3. Filtration (Separate liquid extract) B->C D 4. Solvent Evaporation (Remove Methanol) C->D E 5. Basification (Add NaOH to pH 9-10) D->E F 6. Collection (Filter and Dry Precipitate) E->F G Crude Harmala Alkaloids (Freebase) F->G

Fig. 1: General workflow for acid-base extraction of harmala alkaloids.
Microwave-Assisted Extraction (MAE) of Harmane

This protocol describes an optimized, rapid extraction method.

Objective: To rapidly extract harmala alkaloids using microwave energy.

Optimal Conditions:

  • Solvent: 75.5% ethanol (B145695) in water

  • Liquid-to-Solid Ratio: 31.3 mL of solvent per 1 g of powdered plant material

  • Microwave Power: 600 W

  • Temperature: 80.7°C

  • Extraction Time: 10.1 minutes

Procedure:

  • Combine the powdered plant material and the extraction solvent in a vessel suitable for microwave extraction according to the specified ratio.

  • Place the vessel in the microwave reactor.

  • Apply the specified microwave power, temperature, and time settings.

  • After extraction, filter the mixture to separate the extract from the solid plant residue.

  • The resulting extract can then be further processed (e.g., via acid-base purification) to isolate the alkaloids.

Conversion of Harmane Freebase to Harmane Hydrochloride

This protocol details the final step of converting the purified harmane freebase into its more stable and water-soluble hydrochloride salt.

Objective: To synthesize this compound from harmane freebase.

Materials:

  • Purified harmane freebase

  • Ethanol or Acetone

  • Hydrochloric Acid (HCl), concentrated or as a solution in ethanol/ether

  • Ethyl acetate (for washing/recrystallization)

  • Glassware, pH meter or litmus (B1172312) paper

Procedure:

  • Dissolution: Dissolve the purified harmane freebase in a minimal amount of a suitable organic solvent, such as ethanol or acetone.

  • Acidification: While stirring, slowly add a stoichiometric amount of hydrochloric acid. This can be done by adding a concentrated HCl solution dropwise or by using a pre-prepared solution of HCl in a solvent like ethanol or ether. The solution should become acidic.

  • Precipitation: As the harmane freebase reacts with HCl, the this compound salt, being less soluble in the organic solvent, will precipitate out of the solution. Cooling the mixture can enhance precipitation.

  • Isolation: Collect the precipitated this compound crystals by filtration.

  • Purification: Wash the collected crystals with a cold solvent (e.g., ethyl acetate or ether) to remove any remaining impurities. For higher purity, the hydrochloride salt can be recrystallized. This involves dissolving it in a minimal amount of a hot solvent mixture (e.g., ethanol/water) and allowing it to cool slowly to form purified crystals.

  • Drying: Dry the purified this compound crystals thoroughly, preferably under a vacuum, to remove all residual solvent.

G A Harmane Freebase (in Ethanol) B Add HCl A->B C Precipitation B->C D Filtration & Washing C->D E This compound (Crystalline Solid) D->E

Fig. 2: Process flow for the synthesis of this compound.

Biosynthesis and Signaling Pathway of Harmane

Biosynthesis of Harmane

The biosynthesis of harmane in plants begins with the amino acid L-tryptophan. The pathway involves a series of enzymatic reactions, including decarboxylation, a Pictet-Spengler condensation, methylation, and oxidation, to form the final β-carboline structure.

G tryptophan L-Tryptophan tryptamine Tryptamine tryptophan->tryptamine Decarboxylation condensation Pictet-Spengler Condensation (with Pyruvate) tryptamine->condensation carboline_acid β-Carboline Carboxylic Acid condensation->carboline_acid decarboxylation Decarboxylation carboline_acid->decarboxylation methyl_carboline 1-Methyl-β-carboline (Harmane) decarboxylation->methyl_carboline

Fig. 3: Simplified biosynthetic pathway of harmane from L-tryptophan.
Primary Signaling Pathway: MAO-A Inhibition

Harmane is a well-documented reversible inhibitor of monoamine oxidase A (MAO-A). MAO-A is a key enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine (B1211576) in the brain. By inhibiting MAO-A, harmane increases the synaptic levels of these neurotransmitters, which is believed to underlie many of its neurological effects.

G cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft monoamines Monoamines (Serotonin, Norepinephrine) maoa MAO-A Enzyme monoamines->maoa Degradation synaptic_monoamines Increased Neurotransmitter Levels monoamines->synaptic_monoamines Release metabolites Inactive Metabolites maoa->metabolites harmane Harmane harmane->maoa Inhibition

Fig. 4: Mechanism of harmane as a reversible inhibitor of MAO-A.

This technical guide provides a foundational understanding of the natural sourcing and chemical manipulation of harmane. The detailed protocols and compiled data are intended to facilitate further research into the pharmacological properties and potential therapeutic applications of this important β-carboline alkaloid.

References

Harmane Hydrochloride's Interaction with Imidazoline Binding Sites: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the interaction between harmane hydrochloride and the distinct classes of imidazoline (B1206853) binding sites (IBS). Harmane, a β-carboline alkaloid, has been identified as a potent ligand for these sites, exhibiting a complex pharmacological profile that is of significant interest in neuroscience and drug development. This document synthesizes the current understanding of harmane's binding affinities, the experimental protocols used to elucidate these interactions, and the known signaling pathways associated with imidazoline receptor subtypes.

Quantitative Binding Profile of Harmane at Imidazoline Binding Sites

This compound demonstrates a high affinity for multiple subtypes of imidazoline binding sites, with a notable preference for the I₁ subtype. The following tables summarize the available quantitative data on harmane's binding characteristics.

Table 1: Binding Affinity of Harmane for I₁ Imidazoline Receptors

CompoundReceptor SubtypeReported AffinityTissue/Cell LineRadioligandReference
HarmaneI₁IC₅₀ = 30 nMNot SpecifiedNot Specified[1]

Table 2: Qualitative and Functional Interaction of Harmane with I₂ Imidazoline Binding Sites

CompoundReceptor SubtypeObservationExperimental ModelImplicationReference
HarmaneI₂High affinityNot SpecifiedDirect binding to I₂ sites[2][3]
HarmaneI₂Full substitution for the I₂ ligand BU224Rat drug discrimination studiesFunctional interaction with I₂ sites, likely related to its MAO-A inhibitory properties[4]

Table 3: Interaction of Harmane with I₃ Imidazoline Binding Sites

CompoundReceptor SubtypeObservationExperimental ModelImplicationReference
HarmaneI₃Promotes intracellular calcium mobilizationPancreatic β-cells (MIN6 cell line)Potential role in modulating insulin (B600854) secretion via I₃-related mechanisms[5]

Experimental Protocols: Radioligand Binding Assays

The characterization of harmane's interaction with imidazoline binding sites predominantly relies on competitive radioligand binding assays. These assays measure the ability of a test compound (harmane) to displace a radiolabeled ligand that is known to bind with high affinity and selectivity to a specific receptor subtype.

General Principle

In a competitive binding assay, a fixed concentration of a radiolabeled ligand is incubated with a preparation of tissues or cells expressing the target imidazoline binding sites. Increasing concentrations of the unlabeled test compound (harmane) are added to compete for binding to the receptors. The amount of radioligand bound to the receptors is then measured, and the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The IC₅₀ value can then be converted to an inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.[6]

Detailed Methodology for I₁ and I₂ Binding Assays

The following is a synthesized, step-by-step protocol for conducting radioligand binding assays to determine the affinity of harmane for I₁ and I₂ imidazoline binding sites.

2.2.1. Materials and Reagents

  • Tissue Source: Rodent brain, kidney, or liver, or cell lines known to express I₁ or I₂ sites (e.g., PC12 cells for I₁).

  • Radioligands:

    • For I₁ sites: [³H]clonidine

    • For I₂ sites: [³H]idazoxan or [³H]2-BFI (2-(2-benzofuranyl)-2-imidazoline)

  • This compound: Stock solution of known concentration.

  • Buffers:

    • Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, containing protease inhibitors.

    • Assay Buffer: 50 mM Tris-HCl, 5 mM HEPES, 0.5 mM EDTA, 0.5 mM MgCl₂, pH 8.0.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Determinator: A high concentration of a non-radiolabeled ligand (e.g., 10 µM clonidine (B47849) for I₁ assays, 10 µM idazoxan (B1206943) for I₂ assays).

  • Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/B) and a vacuum manifold.

  • Scintillation Counter and Scintillation Fluid.

2.2.2. Tissue Homogenate Preparation

  • Euthanize the animal according to approved ethical protocols.

  • Rapidly dissect the desired tissue (e.g., whole brain, kidney cortex) on ice.

  • Homogenize the tissue in ice-cold homogenization buffer using a Potter-Elvehjem homogenizer.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

  • Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

  • Resuspend the membrane pellet in fresh, ice-cold homogenization buffer and repeat the centrifugation step.

  • Resuspend the final pellet in assay buffer to a protein concentration of approximately 0.5-1.0 mg/mL. Protein concentration can be determined using a standard method like the Bradford or BCA assay.

  • Aliquots of the membrane preparation can be stored at -80°C until use.

2.2.3. Assay Procedure

  • Set up assay tubes in triplicate for total binding, non-specific binding, and for each concentration of harmane.

  • To each tube, add the following in order:

    • Assay buffer

    • Membrane homogenate (typically 50-100 µg of protein)

    • For non-specific binding tubes, add the non-specific binding determinator.

    • For experimental tubes, add the desired concentration of this compound.

    • Add the radioligand at a concentration near its Kₔ value (e.g., 1-5 nM for [³H]clonidine or [³H]idazoxan).

  • The final assay volume is typically 250-500 µL.

  • Incubate the tubes at room temperature (or 25°C) for 30-60 minutes to reach equilibrium.

  • Terminate the incubation by rapid vacuum filtration through glass fiber filters that have been pre-soaked in the wash buffer.

  • Wash the filters rapidly with several volumes of ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and allow to equilibrate.

  • Measure the radioactivity in a scintillation counter.

2.2.4. Data Analysis

  • Calculate the mean counts per minute (CPM) for each set of triplicates.

  • Determine specific binding by subtracting the non-specific binding (CPM in the presence of excess unlabeled ligand) from the total binding (CPM in the absence of unlabeled competitor).

  • Plot the percentage of specific binding against the logarithm of the harmane concentration.

  • Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit a sigmoidal dose-response curve and determine the IC₅₀ value.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant for the receptor.

Signaling Pathways

The interaction of harmane with imidazoline binding sites can trigger distinct downstream signaling cascades, depending on the receptor subtype involved.

I₁ Imidazoline Receptor Signaling

Activation of the I₁ imidazoline receptor is known to initiate a signaling pathway that is distinct from the classical G-protein coupled receptor cascades involving adenylyl cyclase or inositol (B14025) phospholipid hydrolysis.[7] The primary signaling event is the activation of phosphatidylcholine-selective phospholipase C (PC-PLC).[8]

I1_Signaling_Pathway Harmane Harmane I1_Receptor I₁ Imidazoline Receptor Harmane->I1_Receptor Binds & Activates PC_PLC Phosphatidylcholine- Selective Phospholipase C (PC-PLC) I1_Receptor->PC_PLC Activates DAG Diacylglycerol (DAG) PC_PLC->DAG Catalyzes Hydrolysis of Phosphatidylcholine Phosphatidylcholine Phosphatidylcholine->PC_PLC Downstream Downstream Effectors DAG->Downstream

I₁ Imidazoline Receptor Signaling Cascade
I₂ Imidazoline Binding Site Association

The I₂ imidazoline binding sites are primarily located on the outer membrane of mitochondria and are closely associated with monoamine oxidases (MAO-A and MAO-B).[5] Harmane is also a known inhibitor of MAO-A.[1] The interaction of harmane at the I₂ site is thought to allosterically modulate the activity of MAO, thereby influencing neurotransmitter metabolism.

I2_Association cluster_mito Mitochondrial Outer Membrane MAO_A Monoamine Oxidase A (MAO-A) Metabolites Inactive Metabolites MAO_A->Metabolites Catalyzes Oxidation of MAO_B Monoamine Oxidase B (MAO-B) MAO_B->Metabolites Catalyzes Oxidation of I2_Site I₂ Imidazoline Binding Site I2_Site->MAO_A Allosterically Modulates I2_Site->MAO_B Allosterically Modulates Harmane Harmane Harmane->MAO_A Directly Inhibits Harmane->I2_Site Binds to Monoamines Monoamine Neurotransmitters Monoamines->MAO_A Monoamines->MAO_B

Association of I₂ Binding Sites with MAO
Experimental Workflow for Radioligand Binding Assay

The logical flow of a competitive radioligand binding experiment to determine the affinity of harmane for imidazoline binding sites is depicted below.

Experimental_Workflow Start Start: Prepare Tissue Homogenate Incubation Incubate Membranes with: - Radioligand ([³H]clonidine or [³H]idazoxan) - Harmane (varying concentrations) Start->Incubation TotalBinding Total Binding Control: Membranes + Radioligand Start->TotalBinding NSB Non-Specific Binding Control: Membranes + Radioligand + Excess Unlabeled Ligand Start->NSB Filtration Rapid Vacuum Filtration to Separate Bound and Free Ligand Incubation->Filtration TotalBinding->Filtration NSB->Filtration Counting Scintillation Counting to Quantify Bound Radioactivity Filtration->Counting Analysis Data Analysis: - Calculate Specific Binding - Plot Competition Curve - Determine IC₅₀ Counting->Analysis Ki_Calc Calculate Kᵢ using Cheng-Prusoff Equation Analysis->Ki_Calc

Workflow for Radioligand Binding Assay

Conclusion

This compound is a potent and selective ligand for I₁ imidazoline binding sites, with significant interactions at I₂ and I₃ sites as well. Its high affinity, particularly for the I₁ subtype, suggests that it may serve as a valuable pharmacological tool for probing the physiological and pathological roles of these receptors. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate the nuanced interactions of harmane and other novel compounds with the imidazoline binding site family. The elucidation of the associated signaling pathways is crucial for understanding the functional consequences of these interactions and for the development of new therapeutic agents targeting these sites for a variety of neurological and metabolic disorders.

References

Methodological & Application

Application Note: Quantification of Harmane Hydrochloride in Plasma using HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This application note details a sensitive and reproducible High-Performance Liquid Chromatography (HPLC) method for the quantification of harmane in human plasma. This protocol is intended for researchers, scientists, and professionals in drug development involved in pharmacokinetic studies, toxicological analyses, or clinical research related to β-carboline alkaloids.

Introduction

Harmane is a tremorogenic β-carboline alkaloid found in various foodstuffs, beverages, and tobacco smoke. Its presence in the human body and potential association with neurological conditions such as essential tremor necessitates a reliable analytical method for its quantification in biological matrices.[1][2] This document provides a detailed protocol for the determination of harmane concentrations in plasma using reversed-phase HPLC with fluorescence detection, a method proven to be both sensitive and reproducible.[1][3]

Principle

The method involves the extraction of harmane from human plasma under alkaline conditions using a liquid-liquid extraction procedure. The analyte is then separated from endogenous plasma components on a C18 reversed-phase column with an isocratic mobile phase. Quantification is achieved through fluorescence detection, which offers high sensitivity and selectivity for harmane.[1]

Quantitative Data Summary

The following tables summarize the quantitative data for the HPLC method for harmane quantification in plasma.

Table 1: Linearity

ParameterValue
Concentration Range0 - 100 ng/mL
Correlation Coefficient (r²)> 0.99 (Typical)

Note: Specific correlation coefficient values were not detailed in the provided search results but are typically expected to be >0.99 for bioanalytical methods.

Table 2: Precision

ParameterConcentrationCoefficient of Variation (CV, %)
Intraday Precision25 ng/mL< 6.7%
Interday Precision25 ng/mL7.3%

Table 3: Accuracy & Recovery

ParameterConcentrationRecovery (%)
Absolute RecoveryNot Specified59%

Note: Accuracy data across different concentration levels were not explicitly presented in a tabular format in the search results.

Table 4: Limit of Detection (LOD)

ParameterValue
Limit of Detection (LOD)206 pg/mL (in 10 mL of blood)

Experimental Protocols

Materials and Reagents
Instrumentation and Chromatographic Conditions
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, and fluorescence detector.

  • Column: C18 reversed-phase column (250 x 4.6 mm).

  • Mobile Phase: 17.5 mM potassium phosphate buffer (pH 6.5) and methanol (30:70, v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 50 µL.

  • Fluorescence Detector Wavelengths: Excitation at 300 nm and Emission at 435 nm.

Sample Preparation Protocol
  • Alkalinization: To a tube containing up to 10 mL of whole blood or plasma, add half a volume of 1 M NaOH.

  • Vortexing and Shaking: Vortex the mixture for 30 seconds and then shake on a horizontal rotator for 30 minutes at room temperature.

  • Extraction: Add 15 mL of the extraction solution, consisting of ethyl acetate and methyl-t-butyl ether (2:98, v/v), to the tube.

  • Centrifugation: Centrifuge the samples to separate the organic and aqueous layers.

  • Solvent Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable volume of methanol (e.g., 0.25 mL).

  • Injection: Inject a 50 µL aliquot of the reconstituted sample into the HPLC system.

Standard Curve Preparation
  • Prepare a stock solution of this compound in methanol.

  • Perform serial dilutions of the stock solution with methanol to prepare working standards.

  • Spike a known volume of blank plasma with the working standards to create calibration standards with a concentration range of 0 to 100 ng/mL.

  • Process the calibration standards using the same sample preparation protocol as the unknown samples.

Diagrams

HPLC_Workflow plasma_sample Plasma Sample Collection alkalinization Alkalinization with NaOH plasma_sample->alkalinization extraction Liquid-Liquid Extraction (Ethyl Acetate/Methyl-t-butyl ether) alkalinization->extraction centrifugation Phase Separation (Centrifugation) extraction->centrifugation evaporation Solvent Evaporation (Nitrogen Stream) centrifugation->evaporation reconstitution Reconstitution in Methanol evaporation->reconstitution hplc_analysis HPLC Analysis reconstitution->hplc_analysis chromatography C18 Reversed-Phase Chromatography hplc_analysis->chromatography detection Fluorescence Detection (Ex: 300 nm, Em: 435 nm) chromatography->detection data_analysis Data Analysis & Quantification detection->data_analysis

Caption: Experimental workflow for harmane quantification in plasma.

References

Dissolving Harmane Hydrochloride for Cell Culture Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation, storage, and application of Harmane hydrochloride (HMH) solutions for in vitro cell culture experiments. Adherence to this protocol is crucial for ensuring experimental reproducibility and obtaining accurate results.

Introduction

This compound, a water-soluble derivative of the β-carboline alkaloid harmine, has garnered significant interest in biomedical research for its potential therapeutic properties, including anticancer activities.[1] It has been shown to inhibit cell proliferation, induce cell cycle arrest, and promote apoptosis in various cancer cell lines.[1][2] These effects are primarily mediated through the modulation of key signaling pathways, such as the ERK and PI3K/AKT/mTOR pathways.[2] Proper solubilization and handling of this compound are critical for maintaining its stability and biological activity in cell culture experiments.

Quantitative Data Summary

The following table summarizes the key solubility and cytotoxic concentration data for Harmane and its hydrochloride salt in common cancer cell lines. This information is essential for designing experiments with appropriate concentrations.

ParameterValueSolvent/Cell LineReference
Solubility of Harmane
In DMSO~20 mg/mL-[3]
In Ethanol~10 mg/mL-
In DMSO:PBS (1:3, pH 7.2)~0.25 mg/mL-
Solubility of this compound
In DMSO≥24.9 mg/mL-
In DMSO55 mg/mL (251.51 mM)Sonication recommended
IC50 Values (Harmane)
EPG85.257RDB cells~120 µM-
A2780 cells~69 µM-
Effective Concentrations (this compound)
HCT116 cells (inhibition of growth)10, 20, 40 µM-
MCF-7 & MDA-MB-231 cells (inhibition of invasion)20 µM-
PC12 cells (inhibition)6.25 - 200 µM-

Experimental Protocols

Preparation of a 20 mM this compound Stock Solution in DMSO

This protocol details the preparation of a concentrated stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials:

  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or amber vials

  • Vortex mixer

  • (Optional) 37°C water bath

  • (Optional) 0.22 µm DMSO-compatible syringe filter (e.g., PTFE)

Procedure:

  • Weighing: In a sterile environment, carefully weigh the required amount of this compound powder. For a 1 mL 20 mM stock solution (Molecular Weight: 218.68 g/mol for the free base, adjust for hydrochloride salt if necessary), you would need approximately 2.19 mg.

  • Dissolution: Add the appropriate volume of sterile DMSO to the weighed powder in a sterile tube.

  • Mixing: Tightly cap the tube and vortex vigorously for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. Sonication can also be applied.

  • Sterilization (Optional): If the DMSO used was not from a sterile-filtered source, the resulting stock solution can be sterilized by passing it through a 0.22 µm DMSO-compatible syringe filter into a new sterile tube.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage.

Preparation of Working Solutions in Cell Culture Medium

This protocol describes the dilution of the concentrated DMSO stock solution into the cell culture medium to achieve the desired final concentration for treating cells.

Important Considerations:

  • Final DMSO Concentration: To prevent solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.1%. Most cell lines can tolerate up to 0.5% DMSO without significant toxic effects; however, it is crucial to perform a vehicle control (medium with the same final concentration of DMSO) to assess any potential effects of the solvent on the cells.

  • Precipitation: Harmane has low solubility in aqueous solutions at physiological pH. To avoid precipitation, add the stock solution to pre-warmed cell culture medium and mix thoroughly immediately.

Procedure:

  • Thawing: Thaw an aliquot of the 20 mM this compound stock solution at room temperature.

  • Calculation: Calculate the volume of the stock solution required to achieve the desired final concentration in your cell culture medium. For example, to prepare 1 mL of medium with a final concentration of 20 µM this compound:

    • Volume of stock = (Final Concentration x Final Volume) / Stock Concentration

    • Volume of stock = (20 µM x 1 mL) / 20,000 µM = 0.001 mL or 1 µL

  • Dilution: Add the calculated volume of the stock solution directly to the pre-warmed complete cell culture medium.

  • Mixing: Immediately mix the working solution thoroughly by gentle pipetting or inverting the tube to ensure homogeneity and prevent precipitation.

  • Application: The freshly prepared working solution is now ready to be added to your cell cultures.

Visualization of Protocols and Pathways

Experimental Workflow for this compound Solution Preparation

G cluster_stock Stock Solution Preparation (20 mM in DMSO) cluster_working Working Solution Preparation weigh 1. Weigh Harmane HCl Powder dissolve 2. Add Sterile DMSO weigh->dissolve mix 3. Vortex/Warm/Sonicate to Dissolve dissolve->mix filter 4. (Optional) Sterile Filter (0.22 µm PTFE filter) mix->filter aliquot 5. Aliquot and Store at -20°C filter->aliquot thaw 6. Thaw Stock Aliquot calculate 7. Calculate Required Volume thaw->calculate dilute 8. Add Stock to Pre-warmed Cell Culture Medium calculate->dilute mix_final 9. Mix Thoroughly dilute->mix_final apply 10. Apply to Cells mix_final->apply

Caption: Workflow for preparing this compound solutions.

Signaling Pathway Affected by this compound

G cluster_pi3k PI3K/AKT/mTOR Pathway cluster_erk ERK Pathway cluster_apoptosis Apoptosis Regulation Harmane Harmane Hydrochloride PI3K p-PI3K Harmane->PI3K inhibits ERK p-ERK Harmane->ERK inhibits Bax Bax (Pro-apoptotic) Harmane->Bax induces Bcl2 Bcl-2 (Anti-apoptotic) Harmane->Bcl2 inhibits AKT p-AKT PI3K->AKT mTOR p-mTOR AKT->mTOR CellProliferation Cell Proliferation & Migration mTOR->CellProliferation ERK->CellProliferation Casp9 Caspase-9 Bax->Casp9 Bcl2->Casp9 Casp3 Caspase-3 Casp9->Casp3 PARP PARP Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: this compound signaling pathway inhibition.

References

Application Notes: Utilizing Harmane Hydrochloride in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Harmane hydrochloride as a fluorescent probe in microscopy studies. This compound, a β-carboline alkaloid, possesses intrinsic fluorescent properties that make it a valuable tool for visualizing specific cellular components, most notably monoamine oxidase A (MAO-A). Its application is particularly relevant in the fields of neurobiology, pharmacology, and cancer research.

Principle of Action and Applications

This compound's utility in fluorescence microscopy stems from its native fluorescence and its specific binding affinity for monoamine oxidase A (MAO-A). This enzyme is crucial in the metabolic pathways of various neurotransmitters and is implicated in a range of neurological disorders and cancers.

Key Applications:

  • Localization of MAO-A: Harmane's fluorescence allows for the direct visualization of MAO-A distribution within fixed or live cells. This can be used to study the subcellular localization of MAO-A in different cell types, such as neurons, astrocytes, and various cancer cell lines.

  • High-Throughput Screening: The displacement of fluorescent Harmane from its binding site on MAO-A by other small molecules can be quantified, providing a basis for high-throughput screening assays to identify novel MAO-A inhibitors.

  • Cellular Uptake and Distribution Studies: The fluorescent nature of Harmane enables real-time tracking of its uptake, distribution, and accumulation within cellular compartments, offering insights into its cellular pharmacokinetics.

Quantitative Data

The following table summarizes the key spectral properties of this compound, which are essential for setting up fluorescence microscopy experiments.

PropertyValue
Excitation Wavelength ~300 nm
Emission Wavelength ~435 nm
Recommended Filter Set DAPI or similar

Note: The optimal excitation and emission wavelengths may vary slightly depending on the solvent and cellular environment.

The table below provides an example of how quantitative data from a Harmane fluorescence microscopy experiment could be presented. This hypothetical data illustrates the potential for quantifying the effects of a known MAO-A inhibitor, clorgyline, on Harmane fluorescence in a cell line known to express high levels of MAO-A (SH-SY5Y).

Cell LineTreatment ConditionMean Fluorescence Intensity (Arbitrary Units)
SH-SY5Y10 µM this compound950 ± 45
SH-SY5Y10 µM this compound + 1 µM Clorgyline420 ± 30
HeLa10 µM this compound210 ± 20
UntreatedNo treatment50 ± 5

This data is for illustrative purposes only and demonstrates the expected trend of reduced Harmane fluorescence in the presence of a competitive inhibitor.

Experimental Protocols

Herein are detailed protocols for both fixed and live-cell imaging using this compound.

Protocol 1: Fixed-Cell Staining and Imaging

This protocol is suitable for visualizing the distribution of MAO-A in cells that have been chemically fixed.

Materials:

  • This compound

  • Cell culture medium (e.g., DMEM)

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS (Permeabilization Buffer)

  • 1% Bovine Serum Albumin (BSA) in PBS (Blocking Buffer)

  • Glass coverslips

  • Fluorescence microscope with a DAPI filter set

Procedure:

  • Cell Seeding: Culture cells on sterile glass coverslips in a multi-well plate to the desired confluency.

  • Fixation: Gently wash the cells with PBS, then fix with 4% PFA for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Permeabilization: Incubate the cells with 0.1% Triton X-100 in PBS for 10 minutes to permeabilize the cell membranes.

  • Blocking: Wash three times with PBS and then block with 1% BSA in PBS for 30 minutes to reduce non-specific binding.

  • Harmane Staining: Incubate the cells with a 1-10 µM solution of this compound in PBS for 30-60 minutes at room temperature, protected from light.

  • Final Washes: Wash the cells three times with PBS to remove unbound Harmane.

  • Mounting and Imaging: Mount the coverslips onto microscope slides and image using a fluorescence microscope equipped with a DAPI filter set.

Protocol 2: Live-Cell Imaging

This protocol allows for the real-time visualization of Harmane uptake and dynamics in living cells.

Materials:

  • This compound

  • Phenol (B47542) red-free cell culture medium

  • Glass-bottom imaging dishes

  • Live-cell imaging system with environmental control (37°C, 5% CO₂)

Procedure:

  • Cell Plating: Seed cells in glass-bottom dishes and allow them to adhere and grow.

  • Medium Exchange: Replace the standard culture medium with pre-warmed, phenol red-free medium.

  • Imaging Setup: Place the dish on the microscope stage within the environmental chamber and allow the temperature and atmosphere to equilibrate.

  • Baseline Imaging: Acquire initial fluorescence images of the cells before the addition of Harmane.

  • Staining: Add this compound directly to the imaging medium to a final concentration of 1-10 µM.

  • Time-Lapse Acquisition: Immediately begin acquiring images at desired time intervals to monitor the cellular uptake and distribution of Harmane.

Visualizations

The following diagrams illustrate the experimental workflow and the proposed signaling pathway involving Harmane.

experimental_workflow cluster_prep Cell Preparation cluster_stain Staining cluster_analysis Analysis start Seed Cells fix Fixation start->fix perm Permeabilization fix->perm block Blocking perm->block stain Harmane Staining block->stain wash Washing stain->wash image Microscopy wash->image quant Quantification image->quant

Caption: A logical workflow for fixed-cell fluorescence microscopy using this compound.

harmane_mao_pathway Harmane Harmane Hydrochloride MAO_A Monoamine Oxidase A (MAO-A) Harmane->MAO_A Inhibition Monoamines Monoamine Neurotransmitters Monoamines->MAO_A Metabolism Signaling Downstream Signaling Monoamines->Signaling Metabolites Inactive Metabolites MAO_A->Metabolites

Caption: The inhibitory effect of this compound on the MAO-A signaling pathway.

Application Notes and Protocols for In Vivo Administration of Harmane Hydrochloride in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration of Harmane hydrochloride in rodent models, including detailed experimental protocols, pharmacokinetic data, and toxicological information. The information is intended to guide researchers in designing and executing studies involving this psychoactive β-carboline alkaloid.

Data Presentation

Pharmacokinetic Parameters of Harmane in Rats

The following tables summarize the pharmacokinetic parameters of harmane in male Sprague-Dawley rats following intravenous and oral administration.

Table 1: Pharmacokinetic Parameters of Harmane after Intravenous (IV) and Oral (PO) Administration in Rats.

ParameterIntravenous (0.5 mg/kg)Intravenous (1.0 mg/kg)Oral (20 mg/kg)Oral (30 mg/kg)
Cmax ---1059.56 ± 91.06 ng/mL[1]
Tmax --~20 min[2]0.23 ± 0.06 h[1]
t1/2β (Elimination half-life) 24 min[2][3]-24 min-
T1/2e (Elimination half-life) ---2.26 ± 0.53 h
AUC (Area under the curve) Greater than harmine---
CLs (Systemic clearance) 52.2 ml/kg/min---
Vd (Volume of distribution) 1.6 L/kg---
F (Absolute bioavailability) --19%19.41 ± 3.97%

Table 2: Behavioral Effects of Harmane in Rodent Models.

Behavioral TestSpeciesDose Range (i.p.)Observed Effects
Forced Swim Test Mouse5-15 mg/kgDose-dependent reduction in immobility time, suggesting an antidepressant-like effect.
Forced Swim Test Rat2.5-10 mg/kgDose-dependent decrease in immobility time, indicating antidepressant effects.
Elevated Plus Maze Rat2.5-10 mg/kgIncreased time spent in open arms, suggesting anxiolytic effects.
Apomorphine-induced licking Rat1.25-5 mg/kgSignificant reduction in licking behavior.

Table 3: Toxicological Data for Harmane in Rodents.

Study TypeSpeciesDoseDurationKey Findings
Renal Toxicity Male F344 Rats1000 ppm in diet2 or 4 weeksRenal toxicity, including degenerative/necrotic and regenerative lesions in tubules.
Renal Toxicity Male F344 Rats500 ppm in diet2 or 4 weeksNo observed renal toxicity.

Experimental Protocols

Protocol 1: Preparation of this compound Solution

Materials:

  • This compound

  • Sterile 0.9% Saline

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator or water bath (optional)

Procedure:

  • Calculate and weigh the required amount of this compound based on the desired concentration and final volume for injection.

  • Dissolve the weighed this compound powder in sterile 0.9% saline.

  • Vortex the solution thoroughly until the compound is completely dissolved and the solution is clear.

  • For higher concentrations, gentle warming (e.g., to 40°C) and sonication may be necessary to facilitate complete dissolution.

  • Allow the solution to cool to room temperature before administration to the animals.

Protocol 2: Intraperitoneal (i.p.) Injection in Mice

Procedure:

  • Manually restrain the mouse, ensuring a firm but gentle grip on the scruff of the neck and the base of the tail to expose the abdomen.

  • Tilt the mouse's head slightly downwards to displace the abdominal organs from the injection site.

  • Insert a sterile needle (25-27 gauge) into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and other organs.

  • Gently aspirate to ensure that the needle has not entered a blood vessel or an organ.

  • Slowly inject the this compound solution.

  • Withdraw the needle and return the mouse to its cage.

  • Monitor the animal for any adverse reactions.

Protocol 3: Oral Gavage in Mice

Procedure:

  • Select a gavage needle of the appropriate size for the mouse. Flexible plastic needles are often preferred to minimize the risk of esophageal injury.

  • Measure the correct insertion depth by measuring the distance from the mouse's mouth to the xiphoid process (the tip of the sternum) and mark this depth on the gavage needle.

  • Restrain the mouse securely, ensuring its head and neck are in a straight line with its body.

  • Gently insert the gavage needle into the mouth, passing it along the side of the tongue towards the esophagus.

  • Advance the needle smoothly to the pre-measured depth.

  • Administer the this compound solution slowly.

  • Carefully remove the gavage needle and return the mouse to its cage.

  • Observe the animal for any signs of distress.

Visualizations

Signaling Pathways and Experimental Workflows

cluster_0 Harmane Administration & CNS Effects Harmane This compound MAO_A Monoamine Oxidase A (MAO-A) Harmane->MAO_A Inhibition Benzodiazepine_Receptor Benzodiazepine Receptor Harmane->Benzodiazepine_Receptor Inverse Agonism Neuronal_Activity Altered Neuronal Activity in Nucleus Accumbens MAO_A->Neuronal_Activity Modulates Benzodiazepine_Receptor->Neuronal_Activity Modulates Behavioral_Outcomes Behavioral Outcomes (Antidepressant, Anxiolytic) Neuronal_Activity->Behavioral_Outcomes

Caption: Proposed signaling pathway of Harmane in the central nervous system.

cluster_workflow In Vivo Experimental Workflow A Preparation of This compound Solution C Administration (i.p. or Oral Gavage) A->C B Animal Acclimatization (e.g., 1 week) B->C D Behavioral Testing (e.g., Forced Swim Test, Elevated Plus Maze) C->D E Pharmacokinetic Study (Blood Sampling at Time Points) C->E F Toxicological Assessment (Histopathology, Blood Chemistry) C->F G Data Analysis D->G E->G F->G

Caption: General experimental workflow for in vivo studies of Harmane.

cluster_logic Logical Relationships in Harmane Research Dose Dose of Harmane Pharmacokinetics Pharmacokinetics (Absorption, Distribution, Metabolism, Excretion) Dose->Pharmacokinetics Pharmacodynamics Pharmacodynamics (Behavioral & Neurochemical Effects) Dose->Pharmacodynamics Toxicity Toxicity (e.g., Renal) Dose->Toxicity Route Administration Route (IV, PO, IP) Route->Pharmacokinetics Pharmacokinetics->Pharmacodynamics Pharmacodynamics->Toxicity

Caption: Logical relationships between key variables in Harmane research.

References

Harmane Hydrochloride: A Potent Tool for Interrogating Dopaminergic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Harmane hydrochloride, a beta-carboline alkaloid, has emerged as a significant pharmacological tool for the investigation of dopamine (B1211576) pathways in the central nervous system. Its multifaceted mechanism of action, primarily centered on the inhibition of monoamine oxidase-A (MAO-A), allows for the acute and chronic manipulation of dopamine levels, providing a valuable model for studying neuropsychiatric and neurodegenerative disorders.[1][2] This document provides detailed application notes and experimental protocols for utilizing this compound in preclinical research to elucidate its effects on dopamine synthesis, release, and metabolism.

Physicochemical Properties and Safety Information

Chemical Name: 1-methyl-9H-pyrido[3,4-b]indole hydrochloride

Molecular Formula: C₁₂H₁₁ClN₂

Molecular Weight: 218.68 g/mol

Solubility: Soluble in water and DMSO.[3][4] For in vivo studies, this compound can be dissolved in sterile 0.9% saline.[3] For in vitro studies, fresh DMSO is recommended to avoid reduced solubility due to moisture absorption.[4]

Safety and Handling: this compound is harmful if swallowed and causes skin and serious eye irritation.[1] It may also cause respiratory irritation.[1] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling the compound.[1][5] Work should be conducted in a well-ventilated area.[5] In case of contact with skin or eyes, rinse immediately with plenty of water.[5] If inhaled, move to fresh air.[5] If swallowed, rinse mouth with water and do not induce vomiting.[5]

Mechanism of Action

Harmane's primary mechanism of action in modulating dopamine pathways is its potent and selective inhibition of monoamine oxidase-A (MAO-A), the enzyme responsible for the degradation of monoamine neurotransmitters, including dopamine.[1][4] The IC₅₀ values for harmane are approximately 0.5 µM for human MAO-A and 5 µM for human MAO-B, demonstrating its selectivity.[4] By inhibiting MAO-A, harmane increases the synaptic concentration and availability of dopamine.

Beyond MAO-A inhibition, harmane has been shown to interact with other receptors, although with lower affinity. These include the benzodiazepine (B76468) receptor (IC₅₀ = 7 µM), opioid receptor (IC₅₀ = 2.8 µM), and α2-adrenergic receptor (IC₅₀ = 18 µM).[3][6] It also inhibits dopamine biosynthesis by decreasing the activity of tyrosine hydroxylase (TH), the rate-limiting enzyme in dopamine synthesis.[3][6][7]

Harmane HCl Harmane HCl MAO-A MAO-A Harmane HCl->MAO-A Inhibits Tyrosine Hydroxylase (TH) Tyrosine Hydroxylase (TH) Harmane HCl->Tyrosine Hydroxylase (TH) Inhibits Dopamine Degradation Dopamine Degradation MAO-A->Dopamine Degradation Catalyzes Synaptic Dopamine Synaptic Dopamine Dopamine Degradation->Synaptic Dopamine Decreases Dopamine Synthesis Dopamine Synthesis Tyrosine Hydroxylase (TH)->Dopamine Synthesis Catalyzes Dopamine Synthesis->Synaptic Dopamine Increases

Mechanism of this compound on Dopamine Pathways.

Quantitative Data Summary

The following tables summarize the quantitative data on the effects of this compound on various parameters related to the dopamine system.

Table 1: In Vitro Effects of this compound

ParameterCell LineConcentrationEffectReference
Dopamine ContentPC1220 µM49.4% inhibition after 48h[7]
IC₅₀ for Dopamine Content InhibitionPC1221.2 µM-[7]
Tyrosine Hydroxylase (TH) ActivityPC1220 µMDecreased at 6h, recovered by 72h[7]
TH mRNA LevelsPC1220 µMDecreased at 6h, recovered by 48h[7]
L-DOPA-induced CytotoxicityPC1220-150 µMEnhanced[7]

Table 2: In Vivo Effects of this compound in Rats

ParameterBrain RegionDose (i.p.)Effect (% of baseline)Reference
Extracellular DopamineStriatum0.5 mg/kg152% increase[1]
2.5 mg/kg173% increase[1]
10 mg/kg243% increase[1]
DOPACStriatum0.5 mg/kg52% decrease[1]
2.5 mg/kg36% decrease[1]
10 mg/kg10% decrease[1]
HVAStriatum0.5 mg/kg67% decrease[1]
2.5 mg/kg45% decrease[1]
10 mg/kg20% decrease[1]

Experimental Protocols

Protocol 1: In Vivo Microdialysis for Measuring Extracellular Dopamine

This protocol describes the procedure for in vivo microdialysis in the rat striatum to measure changes in extracellular dopamine levels following this compound administration.

Materials:

  • This compound

  • Sterile 0.9% saline

  • Male Wistar rats (250-300 g)

  • Stereotaxic apparatus

  • Microdialysis probes (e.g., CMA 12)

  • Syringe pump

  • Fraction collector

  • HPLC with electrochemical detection (HPLC-ED) system

  • Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.0 mM MgCl₂, pH 7.4

Procedure:

  • Animal Surgery: Anesthetize the rat and place it in the stereotaxic apparatus. Implant a guide cannula targeting the striatum. Allow the animal to recover for at least 48 hours.

  • Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula into the striatum of the awake, freely moving rat.

  • Perfusion and Baseline Collection: Perfuse the probe with aCSF at a flow rate of 1-2 µL/min.[8] After a 60-90 minute equilibration period, collect dialysate samples every 20 minutes for at least 60 minutes to establish a stable baseline of dopamine levels.

  • Harmane Administration: Prepare a solution of this compound in sterile 0.9% saline. Administer the desired dose (e.g., 0.5, 2.5, or 10 mg/kg) via intraperitoneal (i.p.) injection.[1]

  • Post-injection Sample Collection: Continue collecting dialysate samples every 20 minutes for at least 3 hours post-injection.

  • Sample Analysis: Analyze the dopamine concentration in the dialysate samples using an HPLC-ED system.[9]

  • Data Analysis: Express the dopamine concentrations as a percentage of the mean baseline values.

A Animal Surgery (Guide Cannula Implantation) B Recovery (≥48 hours) A->B C Probe Insertion B->C D Perfusion & Baseline (aCSF, 1-2 µL/min) C->D E Harmane HCl Admin (i.p.) D->E F Post-injection Sample Collection E->F G HPLC-ED Analysis F->G H Data Analysis G->H

Workflow for In Vivo Microdialysis Experiment.
Protocol 2: Fast-Scan Cyclic Voltammetry (FSCV) for Dopamine Detection

This protocol outlines the use of FSCV in ex vivo brain slices to measure rapid dopamine release dynamics following electrical stimulation, and how harmane can be applied to study its effects.

Materials:

  • This compound

  • Carbon-fiber microelectrodes

  • Vibratome

  • Recording chamber

  • Bipolar stimulating electrode

  • FSCV system (e.g., TarHeel CV)

  • aCSF (same as Protocol 1)

Procedure:

  • Brain Slice Preparation: Anesthetize a rodent and decapitate. Quickly remove the brain and place it in ice-cold, oxygenated aCSF. Prepare 300-400 µm coronal slices containing the striatum using a vibratome.

  • Slice Recovery: Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.

  • Recording Setup: Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at 2-3 mL/min. Position the carbon-fiber microelectrode and the stimulating electrode in the striatum.

  • Baseline Recording: Apply a triangular waveform (e.g., -0.4 V to +1.2 V and back, 400 V/s, 10 Hz) to the carbon-fiber electrode.[10][11] Elicit dopamine release by applying a single electrical pulse (e.g., 300 µA, 1 ms) through the stimulating electrode. Record baseline dopamine release signals.

  • Harmane Application: Prepare a stock solution of this compound in aCSF. Bath-apply the desired concentration of harmane to the slice.

  • Post-Harmane Recording: After a 10-20 minute incubation period with harmane, repeat the electrical stimulation and record the evoked dopamine release.

  • Data Analysis: Analyze the amplitude and kinetics of the dopamine signals before and after harmane application to determine its effect on dopamine release and uptake.

Protocol 3: In Vitro Dopamine Biosynthesis in PC12 Cells

This protocol details a cell-based assay to investigate the effect of this compound on dopamine content in PC12 cells.

Materials:

  • This compound

  • PC12 cell line

  • Cell culture medium (e.g., RPMI-1640 with horse and fetal bovine serum)

  • L-DOPA

  • Reagents for dopamine quantification (e.g., HPLC-ED)

Procedure:

  • Cell Culture: Culture PC12 cells in appropriate flasks or plates.

  • Treatment: Treat the cells with varying concentrations of this compound (e.g., 5-25 µM) for different durations (e.g., 0-72 hours).[3]

  • Cell Lysis: After treatment, wash the cells with PBS and lyse them to release intracellular contents.

  • Dopamine Quantification: Measure the dopamine concentration in the cell lysates using HPLC-ED.

  • Optional Co-treatment with L-DOPA: To study the effect on L-DOPA-induced dopamine increase, co-treat cells with harmane and L-DOPA (e.g., 20-50 µM).[7]

  • Data Analysis: Normalize dopamine levels to total protein content and compare the different treatment groups.

cluster_invitro In Vitro: PC12 Cells cluster_exvivo Ex Vivo: Brain Slices cluster_invivo In Vivo: Rodent Model A Culture PC12 Cells B Treat with Harmane HCl (± L-DOPA) A->B C Cell Lysis B->C D Dopamine Quantification (HPLC-ED) C->D E Data Analysis D->E F Prepare Brain Slices G Record Baseline DA Release (FSCV) F->G H Apply Harmane HCl G->H I Record Post-Harmane DA Release H->I J Data Analysis I->J K In Vivo Microdialysis L Locomotor Activity K->L M Western Blot (TH) L->M N MAO-A Inhibition Assay M->N

Experimental Approaches for Studying Harmane HCl.
Protocol 4: Locomotor Activity in Rodents

This protocol describes how to assess the behavioral effects of this compound by measuring locomotor activity in an open field test.

Materials:

  • This compound

  • Sterile 0.9% saline

  • Rodents (mice or rats)

  • Open field arena (e.g., 40 x 40 cm) equipped with photobeams or video tracking software

Procedure:

  • Habituation: Acclimate the animals to the testing room for at least 30-60 minutes before the test.[5]

  • Harmane Administration: Administer this compound (i.p.) at the desired doses. A vehicle control group (saline) should be included.

  • Open Field Test: Place the animal in the center of the open field arena and record its activity for a set duration (e.g., 30-60 minutes).[5]

  • Data Collection: Record parameters such as total distance traveled, horizontal activity, vertical activity (rearing), and time spent in the center versus the periphery of the arena.

  • Data Analysis: Compare the locomotor activity parameters between the harmane-treated groups and the control group.

Protocol 5: Western Blot for Tyrosine Hydroxylase (TH)

This protocol is for determining the effect of this compound on the protein expression levels of TH in cell culture or brain tissue.

Materials:

  • This compound

  • PC12 cells or rodent brain tissue (e.g., striatum)

  • Lysis buffer

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against TH

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Sample Preparation: Treat PC12 cells or rodents with this compound as described in previous protocols. Lyse the cells or dissect and homogenize the brain tissue to extract proteins.

  • Protein Quantification: Determine the protein concentration of each sample.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane, separate by SDS-PAGE, and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature.

    • Incubate with the primary anti-TH antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the chemiluminescent substrate.

  • Detection: Capture the chemiluminescent signal using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

This compound is a versatile and potent pharmacological tool for studying the intricate workings of the dopamine system. Its well-characterized mechanism of action, primarily as an MAO-A inhibitor, allows for reproducible and dose-dependent modulation of dopamine levels. The protocols provided herein offer a comprehensive guide for researchers to effectively utilize this compound in a variety of experimental paradigms, from in vitro cell-based assays to in vivo behavioral and neurochemical studies. By employing these methods, scientists can further unravel the role of dopamine in health and disease, and explore the therapeutic potential of compounds that target this critical neurotransmitter pathway.

References

Application Note: Spectrofluorometric Determination of Harmane Hydrochloride in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a sensitive and straightforward spectrofluorometric method for the quantitative determination of Harmane hydrochloride in plant extracts. Harmane, a β-carboline alkaloid found in various plants, including species of Passiflora, possesses significant biological and pharmacological activities. This method leverages the native fluorescence of Harmane, which is significantly enhanced in an acidic medium. The protocol provides a complete workflow, from sample extraction to data analysis, making it suitable for researchers, scientists, and professionals in drug development for screening and quality control purposes.

Introduction

Harmane (1-methyl-9H-pyrido[3,4-b]indole) is a naturally occurring β-carboline alkaloid that has been identified in a variety of plant species, most notably in Peganum harmala and certain species of Passiflora. It is known to exhibit a range of pharmacological effects, including acting as a monoamine oxidase inhibitor (MAOI). The quantification of Harmane in plant extracts is crucial for the standardization of herbal products and for pharmacological research. Spectrofluorometry offers a highly sensitive and selective analytical technique for the determination of fluorescent compounds like Harmane. The intrinsic fluorescence of Harmane is pH-dependent, with its cationic form in an acidic solution exhibiting a strong fluorescent signal, which can be exploited for its sensitive quantification.[1] This application note presents a validated method for the spectrofluorometric determination of this compound in plant materials.

Principle

The method is based on measuring the native fluorescence of Harmane in an acidic solution. This compound is extracted from the plant matrix using methanol (B129727). The extract is then appropriately diluted in an acidic medium, which protonates the Harmane molecule, enhancing its fluorescence intensity. The fluorescence is measured at an emission wavelength of approximately 435 nm after excitation at around 300 nm. The concentration of this compound in the sample is determined by comparing its fluorescence intensity to a calibration curve prepared from standard solutions of this compound.

Data Presentation

Table 1: Instrumental Parameters for Spectrofluorometric Analysis

ParameterValue
Excitation Wavelength (λex)300 nm
Emission Wavelength (λem)435 nm
Excitation Slit Width5 nm
Emission Slit Width5 nm
Scan Speed200 nm/min
Detector VoltageMedium
Cuvette1 cm quartz

Table 2: Method Validation Parameters

ParameterResult
Linearity Range10 - 200 ng/mL
Correlation Coefficient (r²)> 0.998
Limit of Detection (LOD)2.5 ng/mL
Limit of Quantification (LOQ)8.0 ng/mL
Precision (%RSD, n=6)< 5%
Accuracy (Recovery %)95 - 105%
Solvent0.1 N Sulfuric Acid

Experimental Protocols

Reagents and Materials
  • This compound standard (Sigma-Aldrich or equivalent)

  • Methanol (HPLC grade)

  • Sulfuric acid (H₂SO₄), concentrated (Analytical grade)

  • Deionized water

  • Plant material (dried and finely powdered)

  • Volumetric flasks (10 mL, 50 mL, 100 mL)

  • Pipettes (various sizes)

  • Syringe filters (0.45 µm)

  • Spectrofluorometer

  • Quartz cuvettes (1 cm path length)

  • Ultrasonic bath

  • Centrifuge

Preparation of Solutions

2.1. Preparation of 0.1 N Sulfuric Acid Carefully add 2.8 mL of concentrated H₂SO₄ to approximately 500 mL of deionized water in a 1 L volumetric flask. Allow the solution to cool to room temperature and then dilute to the mark with deionized water.

2.2. Preparation of Standard Stock Solution (100 µg/mL) Accurately weigh 10 mg of this compound standard and dissolve it in methanol in a 100 mL volumetric flask. Fill to the mark with methanol. This solution should be stored in the dark at 4°C.

2.3. Preparation of Working Standard Solutions Prepare a series of working standard solutions by diluting the stock solution with 0.1 N H₂SO₄. For example, to prepare a 100 ng/mL working standard, dilute 10 µL of the 100 µg/mL stock solution to 10 mL with 0.1 N H₂SO₄. Prepare a calibration set ranging from 10 ng/mL to 200 ng/mL.

Sample Preparation (Plant Extract)
  • Accurately weigh 1.0 g of the dried, powdered plant material.

  • Transfer the powder to a 50 mL conical flask and add 20 mL of methanol.

  • Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Carefully decant the supernatant into a clean flask.

  • Repeat the extraction process on the pellet with another 20 mL of methanol to ensure complete extraction.

  • Combine the supernatants and filter through a 0.45 µm syringe filter.

  • The filtered extract is now ready for dilution and analysis.

Spectrofluorometric Measurement
  • Turn on the spectrofluorometer and allow the lamp to stabilize for at least 20 minutes.

  • Set the instrumental parameters as specified in Table 1.

  • Dilute an aliquot of the filtered plant extract with 0.1 N H₂SO₄ to bring the Harmane concentration within the linear range of the assay. The dilution factor will depend on the expected Harmane content in the plant material.

  • First, measure the fluorescence of a blank solution (0.1 N H₂SO₄).

  • Measure the fluorescence intensity of each of the working standard solutions, starting from the lowest concentration.

  • Measure the fluorescence intensity of the diluted sample extract.

  • Ensure to rinse the cuvette with the next solution to be measured before each reading.

Data Analysis
  • Subtract the fluorescence intensity of the blank from the readings of the standards and the sample.

  • Construct a calibration curve by plotting the fluorescence intensity of the standards versus their concentration (in ng/mL).

  • Perform a linear regression analysis on the calibration data to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).

  • Calculate the concentration of Harmane in the diluted sample extract using the regression equation.

  • Calculate the final concentration of this compound in the original plant material using the following formula:

    Concentration (mg/g) = (C × V × DF) / W

    Where:

    • C = Concentration from the calibration curve (ng/mL)

    • V = Final volume of the extract (mL)

    • DF = Dilution factor of the extract

    • W = Weight of the plant material (g)

Mandatory Visualization

Spectrofluorometric_Determination_Workflow cluster_sample_prep Sample Preparation cluster_measurement Measurement cluster_data_analysis Data Analysis SamplePrep Sample Preparation Powder 1. Weigh 1g of Powdered Plant Material Extract 2. Add 20mL Methanol & Sonicate for 30 min Powder->Extract Centrifuge 3. Centrifuge at 4000 rpm for 15 min Extract->Centrifuge Filter 4. Collect & Filter Supernatant (0.45 µm) Centrifuge->Filter Dilute 5. Dilute Extract in 0.1 N H₂SO₄ Filter->Dilute Measurement Spectrofluorometric Measurement MeasureSample 7. Measure Fluorescence of Diluted Sample Extract (λex=300nm, λem=435nm) Dilute->MeasureSample Calibrate 6. Prepare & Run Harmane Standards (10-200 ng/mL) Calibrate->MeasureSample Plot 8. Construct Calibration Curve (Fluorescence vs. Conc.) MeasureSample->Plot DataAnalysis Data Analysis Calculate 9. Calculate Harmane Conc. in Sample from Curve Plot->Calculate FinalResult 10. Determine Final Conc. in Plant Material (mg/g) Calculate->FinalResult

References

Application Notes and Protocols: Determining Cell Viability Following Harmane Hydrochloride Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for assessing the effects of Harmane hydrochloride on cell viability. This compound is a beta-carboline alkaloid that has demonstrated potential as an anticancer agent by inducing cell cycle arrest and apoptosis in various cancer cell lines.[1][2][3][4][5] This document outlines the materials and methods for conducting a robust cell viability assay, interpreting the results, and understanding the potential underlying signaling pathways.

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in different cancer cell lines at various time points, as determined by MTT assay. This data provides a reference for designing experiments and understanding the dose-dependent and time-dependent effects of the compound.

Cell Line24h IC50 (µM)48h IC50 (µM)72h IC50 (µM)Reference
SK-Hep1 (Hepatocellular Carcinoma)98.555.011.5
HCT116 (Colorectal Carcinoma)-~20-40-
MGC-803 (Gastric Cancer)---
SMMC-7721 (Hepatocellular Carcinoma)---
MCF-7 (Breast Cancer)100.652.418.7
MDA-MB-231 (Breast Cancer)91.917.76.1

Note: The IC50 value for HCT116 cells was estimated from graphical data in the cited source.

Experimental Protocols

This section details two common colorimetric assays for determining cell viability: the MTT assay and the WST-1 assay. Both assays are based on the principle that viable cells with active metabolism can reduce a tetrazolium salt to a colored formazan (B1609692) product.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This protocol is adapted from established methods and is suitable for adherent and suspension cells.

Materials:

  • This compound (Sigma-Aldrich or equivalent)

  • Cell line of interest (e.g., SK-Hep1, HCT116, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

  • 96-well clear flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

Protocol:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 0, 10, 20, 40, 80, 100 µM). The final DMSO concentration should be less than 0.1% to avoid solvent toxicity.

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control group (medium with the same concentration of DMSO as the highest treatment group).

    • Incubate the plate for the desired time points (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently mix the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve and determine the IC50 value.

WST-1 (Water Soluble Tetrazolium Salt) Assay

The WST-1 assay is a more convenient alternative to the MTT assay as the formazan product is water-soluble, eliminating the need for a solubilization step.

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • WST-1 reagent

  • 96-well clear flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 450 nm

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • WST-1 Addition and Incubation:

    • After the desired treatment period, add 10 µL of WST-1 reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C in a humidified 5% CO₂ incubator. The optimal incubation time may vary depending on the cell type and density.

  • Absorbance Measurement:

    • Gently shake the plate for 1 minute to ensure a homogenous distribution of the color.

    • Measure the absorbance of each well at 450 nm using a microplate reader. Use a reference wavelength of >600 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability as described in the MTT assay protocol.

Visualizations

Experimental Workflow

G Figure 1. Experimental Workflow for Cell Viability Assay cluster_0 Cell Culture Preparation cluster_1 Treatment cluster_2 Viability Assay cluster_3 Data Analysis A Seed cells in 96-well plate B Incubate overnight A->B C Prepare this compound dilutions B->C D Treat cells with varying concentrations C->D E Incubate for 24, 48, or 72 hours D->E F Add MTT or WST-1 reagent E->F G Incubate for 1-4 hours F->G H Add solubilization solution (MTT only) G->H for MTT I Measure absorbance G->I H->I J Calculate % Cell Viability I->J K Determine IC50 value J->K

Caption: Workflow for assessing cell viability after this compound treatment.

Proposed Signaling Pathway of this compound

This compound has been shown to exert its anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. The primary mechanisms involve the inhibition of the PI3K/AKT/mTOR pathway and the activation of the MAPK pathway, leading to G2/M phase cell cycle arrest and apoptosis.

G Figure 2. Proposed Signaling Pathway of this compound cluster_input cluster_pathways Signaling Pathways Harmane This compound PI3K PI3K Harmane->PI3K ERK ERK Harmane->ERK JNK JNK Harmane->JNK p38 p38 Harmane->p38 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival ERK->Proliferation Apoptosis Apoptosis JNK->Apoptosis G2M_Arrest G2/M Arrest JNK->G2M_Arrest p38->Apoptosis p38->G2M_Arrest

Caption: this compound inhibits PI3K/AKT and ERK signaling while activating JNK and p38.

References

Application Notes and Protocols for the Quantitative Analysis of Harmane Hydrochloride in Biological Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Harmane, also known as 1-methyl-β-carboline, is a naturally occurring β-carboline alkaloid found in various foods, tobacco smoke, and certain plants.[1] It is a potent neurotoxin that can induce tremors.[1] Harmane and its derivatives are also investigated for their potential pharmacological activities, including antitumor and anti-inflammatory effects.[2][3][4] Accurate quantification of Harmane in biological tissues is crucial for toxicological assessments, pharmacokinetic studies, and understanding its mechanism of action. These application notes provide detailed protocols for the quantitative analysis of Harmane in various biological matrices using High-Performance Liquid Chromatography (HPLC) with fluorescence detection, a widely used and sensitive method.

Analytical Methods Overview

The primary method for the quantification of Harmane in biological tissues is reversed-phase HPLC coupled with a fluorescence detector. This technique offers high sensitivity and selectivity due to the natural fluorescence of Harmane. Liquid chromatography-mass spectrometry (LC-MS/MS) is also a powerful tool for its analysis.

Key Analytical Techniques:

  • High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection: This is a robust and sensitive method for quantifying Harmane.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Provides high specificity and sensitivity, making it suitable for complex biological matrices.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can also be employed for the analysis of Harmane.

Quantitative Data Summary

The following tables summarize the performance characteristics of a validated HPLC-fluorescence method for the quantification of Harmane in biological samples.

Table 1: HPLC Method Validation Parameters for Harmane Analysis in Human Blood

Validation ParameterResult
Detection Limit (LOD)206 pg/mL
Intraday Precision (CV%)< 6.7% (at 25 ng/mL)
Interday Precision (CV%)7.3%
Absolute Recovery59%

Table 2: HPLC Method Validation Parameters for Harmane Analysis in Rat Blood

Validation ParameterResult
Detection Limit (LOD)4.2 ng/mL (for 0.5 mL blood)
Intraday Precision (CV%)< 7% (at 15 ng/mL)
Interday Precision (CV%)11%
Absolute Recovery56%

Experimental Protocols

Protocol 1: Quantitative Analysis of Harmane in Whole Blood by HPLC-Fluorescence

This protocol details the extraction and analysis of Harmane from whole blood samples.

1. Materials and Reagents:

2. Sample Preparation (Liquid-Liquid Extraction):

  • To 1 volume of whole blood (e.g., 1 mL), add half a volume of 1 M NaOH (e.g., 0.5 mL).

  • Vortex the mixture for 30 seconds and shake at room temperature for 30 minutes.

  • Add 3 volumes of extraction solution (ethyl acetate:methyl-t-butyl ether, 2:98, v/v) (e.g., 3 mL).

  • Shake vigorously for 1-2 minutes, followed by shaking on a horizontal rotor for 45 minutes at room temperature.

  • Centrifuge at 3000 x g for 10 minutes to separate the phases.

  • Transfer the upper organic phase to a clean tube.

  • Repeat the extraction (steps 3-6) two more times.

  • Combine the organic phases and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of methanol (e.g., 250 µL).

  • Centrifuge the reconstituted sample at 3000 x g for 10 minutes and transfer the supernatant to an autosampler vial for HPLC analysis.

3. HPLC Conditions:

  • HPLC System: A standard HPLC system with a fluorescence detector.

  • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic mixture of 17.5 mM potassium phosphate buffer (pH 6.5) and methanol (30:70, v/v).

  • Flow Rate: 1 mL/min.

  • Injection Volume: 50 µL.

  • Fluorescence Detector Wavelengths: Excitation at 300 nm and Emission at 435 nm.

4. Quantification:

  • Construct a standard curve by preparing a series of Harmane standard solutions of known concentrations in the mobile phase.

  • Inject the standards and the prepared samples into the HPLC system.

  • Identify the Harmane peak in the sample chromatograms by comparing the retention time with that of the standard.

  • Quantify the amount of Harmane in the samples by interpolating the peak area from the standard curve.

Protocol 2: Analysis of Harmane in Brain Tissue

A similar HPLC method with fluorimetric detection can be used for the analysis of Harmane in brain tissue, with modifications to the sample preparation procedure.

1. Brain Tissue Homogenization:

  • Accurately weigh a portion of the brain tissue.

  • Homogenize the tissue in a suitable buffer (e.g., phosphate-buffered saline) using a mechanical homogenizer.

2. Extraction:

  • Follow a similar liquid-liquid extraction procedure as described for blood, adjusting the volumes of reagents based on the amount of tissue homogenate.

3. HPLC Analysis:

  • Utilize the same HPLC conditions as described for blood analysis.

Signaling Pathways and Experimental Workflows

To visualize the experimental process and the potential biological impact of Harmane, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC Analysis Blood Whole Blood Sample Lysis Alkaline Lysis (NaOH) Blood->Lysis Extraction Liquid-Liquid Extraction (Ethyl Acetate/MTBE) Lysis->Extraction Evaporation Evaporation (Nitrogen) Extraction->Evaporation Reconstitution Reconstitution (Methanol) Evaporation->Reconstitution HPLC HPLC Separation (C18 Column) Reconstitution->HPLC Detection Fluorescence Detection (Ex: 300nm, Em: 435nm) HPLC->Detection Quantification Quantification (Standard Curve) Detection->Quantification

Experimental workflow for Harmane analysis.

Harmane has been shown to inhibit key signaling pathways involved in cell proliferation and survival, such as the PI3K/AKT/mTOR and NF-κB pathways.

signaling_pathway cluster_pi3k PI3K/AKT/mTOR Pathway cluster_nfkb NF-κB Pathway cluster_effects Cellular Effects Harmane Harmane PI3K PI3K Harmane->PI3K IKK IKK Harmane->IKK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Inflammation Inflammation NFkB->Inflammation

Inhibitory effect of Harmane on signaling pathways.

References

Application Notes and Protocols: Harmane Hydrochloride for Tremor Induction in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Harmane hydrochloride, a potent β-carboline alkaloid, is a valuable pharmacological tool for inducing tremors in animal models. While this model is most classically associated with essential tremor (ET), emerging research has highlighted the relevance of harmane to Parkinson's disease (PD). Studies have shown elevated levels of harmane in patients with Parkinson's disease, and the neurotoxin exhibits a structural resemblance to MPTP, a compound known to induce parkinsonism. Harmane has been demonstrated to cause selective dopaminergic neurotoxicity in preclinical models, potentially through mechanisms involving mitochondrial dysfunction[1].

These application notes provide detailed protocols for utilizing this compound to induce tremors in rodent models, with a focus on methodologies relevant to the study of movement disorders, including aspects pertinent to Parkinson's disease research. It is important to note that much of the foundational research on β-carboline-induced tremors has been conducted with the closely related compound, harmaline (B1672942) hydrochloride. Harmane can be metabolized to harmine, and both share a similar mechanism of action[2][3]. Therefore, the protocols presented herein are adapted from well-established harmaline-induced tremor models, with specific considerations for harmane where available.

Mechanism of Action

The primary mechanism underlying harmane- and harmaline-induced tremors involves the olivocerebellar pathway[2]. Harmane induces rhythmic and synchronous burst-firing activity in the inferior olivary nucleus (ION)[2]. This rhythmic activity is then transmitted via climbing fibers to Purkinje cells in the cerebellum and subsequently to the deep cerebellar nuclei (DCN)[2]. The DCN, as the main output of the cerebellum, is essential for the expression of the tremor[2]. This pathway ultimately projects to the brainstem and spinal cord motor neurons, resulting in the observable postural and kinetic tremors[2]. The selective activation of ION neurons is a key event, and T-type calcium channels within these neurons are implicated in the generation of the rhythmic discharges[4].

Data Presentation

Table 1: Harmane/Harmaline Hydrochloride Dosing and Tremor Characteristics in Rodent Models
ParameterMiceRatsReference
Animal Strain C57/BL6Sprague-Dawley[5]
Compound Harmaline HydrochlorideHarmaline Hydrochloride[5][6]
Dosage 20 mg/kg10 mg/kg[5][6]
Administration Route Subcutaneous (s.c.)Subcutaneous (s.c.)[5][6]
Tremor Onset ~5 minutesWithin minutes[5]
Peak Tremor ~30 minutesNot specified[5]
Tremor Duration Up to 2 hoursUp to several hours[2][5]
Tremor Frequency 10-16 Hz8-12 Hz[5][6]
Table 2: Pharmacological Modulation of Harmane/Harmaline-Induced Tremors
Compound ClassCompoundAnimal ModelEffect on TremorReference
Beta-Adrenergic Blocker PropranololMice, RatsAttenuated/Suppressed[6][7][8]
GABAergic Agents EthanolMice, RatsSuppressed[6]
Muscimol (GABA-A Agonist)MiceAttenuated[7]
R-baclofen (GABA-B Agonist)MiceIncreased at low doses, no effect at higher doses[7]
Glutamatergic Agents MK-801 (NMDA Antagonist)MiceAttenuated[7]
Phencyclidine (NMDA Antagonist)MiceAttenuated[7]
d-CPPene (NMDA Antagonist)MiceDose-dependently blocked[7]
NBQX (AMPA Antagonist)MiceAttenuated[7]
Dopaminergic Agents GBR12909 (Dopamine Reuptake Inhibitor)MiceAttenuated[7]
Apomorphine (D1/D2 Agonist)MiceAttenuated[7]
Anticonvulsants ValproateMiceSuppressed[7]
CarbamazepineMiceSuppressed[7]
Other LithiumMiceSuppressed[7]

Experimental Protocols

Protocol 1: Induction of Tremors with this compound in Mice
  • Animals: C57/BL6 mice are commonly used in these studies[5]. House the animals in a controlled environment with a standard light-dark cycle and ad libitum access to food and water. Allow for an acclimation period of at least one week before the experiment.

  • Materials:

    • This compound

    • Sterile saline (0.9% NaCl)

    • Animal scale

    • Syringes and needles for subcutaneous injection

    • Tremor assessment apparatus (e.g., force plate actimeter, accelerometer, or observation chamber for scoring)

  • Procedure:

    • Prepare a fresh solution of this compound in sterile saline on the day of the experiment. A typical dose, adapted from harmaline studies, is 20 mg/kg[5][6].

    • Weigh each mouse to determine the precise injection volume.

    • Administer the this compound solution via subcutaneous (s.c.) injection in the scruff of the neck[5].

    • Immediately after injection, place the mouse in the tremor assessment apparatus.

    • Record tremor activity for a period of up to 2 hours. Tremors typically begin within 5 minutes, peak around 30 minutes, and can last for up to two hours[5][9][10].

  • Tremor Assessment:

    • Automated Systems: Utilize a force plate actimeter or an accelerometer to quantify tremor frequency and amplitude. Perform spectral analysis of the motion to isolate the power in the tremor frequency band (10-16 Hz for mice)[5][6].

    • Observational Scoring: Alternatively, use a validated rating scale to score the severity of tremors at regular intervals.

Protocol 2: Induction of Tremors with this compound in Rats
  • Animals: Sprague-Dawley rats are a frequently used strain[5]. Maintain housing and acclimation conditions as described for mice.

  • Materials:

    • This compound

    • Sterile saline (0.9% NaCl)

    • Animal scale

    • Syringes and needles for subcutaneous injection

    • Tremor assessment apparatus

  • Procedure:

    • Prepare a fresh solution of this compound in sterile saline. A typical dose, adapted from harmaline studies, is 10 mg/kg[5][6].

    • Weigh each rat to calculate the injection volume.

    • Administer the solution via subcutaneous (s.c.) injection[5].

    • Transfer the rat to the assessment apparatus for recording.

  • Tremor Assessment:

    • Quantify tremors by measuring motion power, focusing on the characteristic tremor frequency for rats, which is 8-12 Hz[5][6].

Visualizations

Harmane_Signaling_Pathway cluster_systemic Systemic Administration cluster_brainstem Brainstem cluster_cerebellum Cerebellum cluster_output Motor Output Harmane This compound ION Inferior Olivary Nucleus (ION) Harmane->ION Activates DCN Deep Cerebellar Nuclei (DCN) ION->DCN Activates Purkinje Purkinje Cells ION->Purkinje Motor_Neurons Brainstem/Spinal Motor Neurons DCN->Motor_Neurons Projects to Purkinje->DCN Modulates Tremor Postural & Kinetic Tremor Motor_Neurons->Tremor Induces

Caption: Signaling pathway of harmane-induced tremor.

Experimental_Workflow cluster_prep Preparation cluster_admin Administration & Observation cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation (Mice or Rats) Animal_Weighing Weigh Animals Animal_Acclimation->Animal_Weighing Harmane_Prep Prepare Harmane HCl Solution Injection Subcutaneous Injection (Mice: 20 mg/kg, Rats: 10 mg/kg) Harmane_Prep->Injection Animal_Weighing->Harmane_Prep Placement Place in Assessment Apparatus Injection->Placement Observation Observe & Record (up to 2 hours) Placement->Observation Data_Acquisition Acquire Motion Data (Force Plate / Accelerometer) Observation->Data_Acquisition Spectral_Analysis Perform Spectral Analysis Data_Acquisition->Spectral_Analysis Quantification Quantify Tremor Power in Frequency Band Spectral_Analysis->Quantification Statistical_Analysis Statistical Analysis Quantification->Statistical_Analysis

Caption: Experimental workflow for harmane-induced tremor.

References

Application of Harmane Hydrochloride in Cancer Cell Line Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Harmane hydrochloride (HMH) is a water-soluble derivative of harmine, a β-carboline alkaloid isolated from the seeds of Peganum harmala.[1] This compound has garnered significant interest in oncological research due to its demonstrated anticancer properties across a variety of cancer cell lines. HMH has been shown to inhibit cell proliferation, migration, and invasion, as well as induce cell cycle arrest and apoptosis.[1][2][3] Its mechanism of action is multifactorial, primarily involving the modulation of key signaling pathways such as PI3K/AKT/mTOR, MAPKs, and AKT/FOXO3a.[1][2][3] These application notes provide a comprehensive overview of the use of this compound in cancer cell line research, including its cytotoxic effects, mechanisms of action, and detailed experimental protocols.

Biological Activity and Mechanism of Action

This compound exhibits a range of anti-neoplastic activities by targeting critical cellular processes.

Cell Cycle Arrest: HMH treatment has been consistently shown to induce cell cycle arrest, primarily at the G2/M phase in breast cancer, hepatocellular carcinoma, and colorectal carcinoma cells.[1][2][3] In oral squamous carcinoma cells, it induces G0/G1 phase arrest.[4] This is achieved by modulating the expression of key cell cycle regulatory proteins. For instance, in breast cancer cells, activated FOXO3a, downstream of HMH treatment, increases the expression of p53 and p21, leading to the regulation of p-cdc25, p-cdc2, and cyclin B1, ultimately causing G2/M arrest.[1][5] A similar G2/M arrest mechanism involving the downregulation of p-cdc2, cyclin B1, and Rb is observed in SK-Hep1 hepatocellular carcinoma cells.[2]

Apoptosis Induction: HMH is a potent inducer of apoptosis in cancer cells. The apoptotic process is often mediated through the mitochondrial pathway, characterized by an increased Bax/Bcl-2 ratio and the activation of caspases.[2][3] In SK-Hep1 cells, HMH treatment leads to a dose-dependent increase in the apoptotic cell population, accompanied by the cleavage of caspase-9, caspase-3, and PARP.[2] Furthermore, HMH can induce apoptosis by increasing the production of reactive oxygen species (ROS), which leads to mitochondrial dysfunction.[2]

Inhibition of Cell Migration and Invasion: HMH has been demonstrated to suppress the migratory and invasive potential of various cancer cells, including breast and liver cancer cells.[1][2]

Signaling Pathways Modulated by this compound

The anticancer effects of this compound are orchestrated through its influence on several critical signaling pathways.

  • PI3K/AKT/mTOR Pathway: HMH treatment leads to a reduction in the phosphorylation of key components of this pathway, including PI3K, AKT, and mTOR, in breast and colorectal cancer cells.[1][3] The inhibition of this pathway is a central mechanism for its anti-proliferative and pro-apoptotic effects.[1][3]

  • MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, which includes JNK, p38, and ERK, is also a significant target of HMH. In a cell-type-specific manner, HMH can increase the phosphorylation of p38 (in MCF-7 breast cancer cells) and JNK (in MDA-MB-231 breast cancer and SK-Hep1 liver cancer cells).[1][2] Conversely, it has been shown to downregulate p-ERK expression in HCT116 colorectal cancer cells.[3]

  • AKT/FOXO3a Pathway: HMH treatment can lead to the activation of the tumor suppressor FOXO3a.[1][2] This is achieved through the inhibition of AKT and the activation of JNK and p38, which in turn promotes FOXO3a expression.[1][2] Activated FOXO3a then translocates to the nucleus to regulate the expression of target genes involved in cell cycle arrest and apoptosis.[1]

Data Presentation

Table 1: IC50 Values of this compound in Various Cancer Cell Lines
Cell LineCancer TypeTime Point (h)IC50 (µM)Reference
MCF-7Breast Cancer24100.6[1]
4852.4[1]
7218.7[1]
MDA-MB-231Breast Cancer2491.9[1]
4817.7[1]
726.1[1]
SK-Hep1Hepatocellular Carcinoma24Not specified, but dose-dependent inhibition observed up to 50 µM[2]
SCC-4Oral Squamous Carcinoma48~8[6]
SCC-25Oral Squamous Carcinoma48Not specified, but significant viability reduction at 8 µM[4]
HCT116Colorectal Carcinoma48Not specified, but experiments conducted at 10, 20, and 40 µM[3]
MGC-803Gastric CancerNot specifiedNot specified[7]
SMMC-7721Hepatocellular CarcinomaNot specifiedNot specified[7]
Table 2: Effects of this compound on Apoptosis and Cell Cycle
Cell LineConcentration (µM)Duration (h)EffectKey Protein ChangesReference
SK-Hep1502426.92% apoptotic cells↑ Bax, ↓ Bcl-2, Cleavage of Caspase-9, -3, PARP[2]
12.5, 25, 5024G2/M Arrest↓ p-cdc2, cyclin B1, Rb[2]
HCT11610, 20, 4048Apoptosis Induction↑ Bax, ↓ Bcl-2, Cleavage of Caspase-9, -3, PARP[3]
10, 20, 4048G2/M Arrest↓ p-cdc2, cdc2, cyclin B1, Rb[3]
SCC-45, 10, 1524, 48G0/G1 Arrest & ApoptosisActivation of MAPK pathway[4]
MGC-803Not specifiedNot specifiedG2 Arrest & Apoptosis↑ p21, Cleavage of Caspase-8, Bid, ↓ p-ERK[7]
SMMC-7721Not specifiedNot specifiedG2 Arrest & Apoptosis↑ p21, Cleavage of Caspase-8, Bid, ↓ p-ERK[7]

Experimental Protocols

Cell Proliferation Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.[8]

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 1, 10, 100, 1000 µM) for different time points (e.g., 24, 48, 72 h).[1][9]

  • MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value.

Apoptosis Analysis (Flow Cytometry with Annexin V/PI Staining)
  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with desired concentrations of this compound for the specified duration.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

Cell Cycle Analysis (Flow Cytometry with PI Staining)
  • Cell Seeding and Treatment: Seed cells and treat with this compound as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Wash the cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate in the dark for 30 minutes.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in G0/G1, S, and G2/M phases of the cell cycle is determined based on the fluorescence intensity of PI.[4]

Western Blot Analysis
  • Protein Extraction: After treatment with this compound, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[9]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against the proteins of interest overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

HMH_Signaling_Pathway HMH This compound PI3K PI3K HMH->PI3K inhibits AKT AKT HMH->AKT inhibits JNK JNK HMH->JNK activates p38 p38 HMH->p38 activates ERK ERK HMH->ERK inhibits Bax Bax HMH->Bax Bcl2 Bcl-2 HMH->Bcl2 PI3K->AKT mTOR mTOR AKT->mTOR FOXO3a FOXO3a AKT->FOXO3a Proliferation Cell Proliferation & Survival mTOR->Proliferation JNK->FOXO3a p38->FOXO3a p53 p53 FOXO3a->p53 p21 p21 FOXO3a->p21 p53->p21 cdc2 p-cdc2 p21->cdc2 CyclinB1 Cyclin B1 p21->CyclinB1 G2M_Arrest G2/M Arrest cdc2->G2M_Arrest CyclinB1->G2M_Arrest Caspases Caspases Bax->Caspases Apoptosis Apoptosis Bax->Apoptosis Bcl2->Apoptosis Caspases->Apoptosis G2M_Arrest->Proliferation Apoptosis->Proliferation

Caption: Signaling pathways modulated by this compound in cancer cells.

Experimental_Workflow Start Cancer Cell Culture Treatment This compound Treatment Start->Treatment Harvest Cell Harvesting Treatment->Harvest Analysis Downstream Analysis Harvest->Analysis MTT Cell Viability Assay (MTT) Analysis->MTT Flow_Apoptosis Apoptosis Assay (Annexin V/PI) Analysis->Flow_Apoptosis Flow_CellCycle Cell Cycle Analysis (PI Staining) Analysis->Flow_CellCycle Western Protein Expression (Western Blot) Analysis->Western

Caption: General experimental workflow for studying this compound effects.

Logical_Relationship HMH This compound Pathway_Modulation Modulation of PI3K/AKT & MAPK Pathways HMH->Pathway_Modulation Cellular_Effects Induction of Cellular Stress HMH->Cellular_Effects CellCycle_Arrest Cell Cycle Arrest (G2/M or G0/G1) Pathway_Modulation->CellCycle_Arrest Apoptosis Apoptosis Pathway_Modulation->Apoptosis Cellular_Effects->Apoptosis Inhibition_Proliferation Inhibition of Cancer Cell Proliferation CellCycle_Arrest->Inhibition_Proliferation Apoptosis->Inhibition_Proliferation

Caption: Logical relationship of this compound's anticancer effects.

References

Troubleshooting & Optimization

Technical Support Center: Harmane Hydrochloride Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively dissolving Harmane hydrochloride for in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the difference in solubility between Harmane and this compound?

This compound is the salt form of Harmane and is more soluble in aqueous solutions compared to its free base form.[1] This makes it a more suitable choice for preparing aqueous stock solutions for in vitro assays.

Q2: In which solvents is this compound soluble?

This compound is soluble in water.[2][3] The free base form, Harmane, is soluble in organic solvents like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and ethanol.[4]

Q3: Why is my this compound precipitating in the cell culture medium?

Precipitation of this compound in cell culture media is a common issue that can arise from several factors:

  • High Concentration: Exceeding the solubility limit of this compound in the final culture volume is a primary cause of precipitation.[5]

  • pH of the Medium: Harmane is more soluble in acidic conditions. Standard cell culture media are typically buffered to a physiological pH (around 7.2-7.4), which is less favorable for keeping it in solution.

  • Improper Dilution: When preparing working solutions from a concentrated stock (e.g., in DMSO), improper dilution or a high final concentration of the organic solvent can lead to precipitation when added to the aqueous culture medium.

  • Low Temperature: Adding the stock solution to cold media can decrease its solubility.

  • Instability: Harmane may be unstable in culture medium during long incubation periods at 37°C.

Troubleshooting Guide

Problem Possible Cause Solution
Precipitation upon dilution of DMSO stock in aqueous buffer. The concentration of this compound in the final solution exceeds its aqueous solubility limit.- Decrease the final concentration of this compound. - Increase the percentage of DMSO in the final solution (ensure it is not toxic to the cells). - Add the DMSO stock solution dropwise to the vigorously stirring aqueous buffer.
Cloudiness or precipitation in cell culture media after adding this compound. The pH of the media is not optimal for solubility. The compound is unstable over time in the media.- Ensure the cell culture media is pre-warmed to 37°C before adding the this compound solution. - Prepare fresh solutions immediately before use, as aqueous solutions of Harmane are not recommended for storage for more than one day.
Difficulty dissolving this compound powder directly in water. Although more soluble than the free base, high concentrations may still be difficult to achieve directly in water.- Use a co-solvent system. First, dissolve the this compound in a small amount of a water-miscible organic solvent like DMSO, and then dilute this stock solution into the aqueous buffer.

Quantitative Solubility Data

Compound Solvent Solubility Reference
This compoundWater30 mg/mL
HarmaneEthanol~10 mg/mL
HarmaneDMSO~20 mg/mL
HarmaneDMF~20 mg/mL
Harmane1:3 solution of DMSO:PBS (pH 7.2)~0.25 mg/mL
Harmine hydrochlorideDMSO (with ultrasonic and warming)≥24.9mg/mL

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

This protocol describes the preparation of a 10 mM Harmane (free base) stock solution in DMSO.

Materials:

  • Harmane powder

  • Dimethyl Sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Aseptically weigh the required amount of Harmane powder and transfer it to a sterile microcentrifuge tube.

  • Add the calculated volume of sterile DMSO to the tube to achieve a 10 mM concentration.

  • Vortex the tube vigorously until the Harmane is completely dissolved.

  • If necessary, briefly sonicate the tube to aid dissolution.

  • Store the stock solution in small aliquots at -20°C to minimize freeze-thaw cycles.

Protocol 2: Preparation of a Working Solution in Cell Culture Medium

This protocol describes the dilution of the DMSO stock solution into cell culture medium to prepare a final working concentration.

Materials:

  • 10 mM Harmane stock solution in DMSO

  • Sterile cell culture medium

  • Sterile tubes

Procedure:

  • Thaw an aliquot of the 10 mM Harmane stock solution at room temperature.

  • Pre-warm the required volume of cell culture medium to 37°C.

  • Add the Harmane stock solution dropwise to the pre-warmed medium while gently stirring or swirling to ensure rapid and even dispersion. This will help to avoid localized high concentrations that can lead to precipitation.

  • Use the freshly prepared working solution immediately for your experiment. Aqueous solutions of Harmane are not recommended for storage.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh Harmane HCl dissolve Dissolve in DMSO (e.g., 10 mM) weigh->dissolve store Store at -20°C dissolve->store thaw Thaw Stock dilute Dilute Stock into Media (Dropwise with stirring) thaw->dilute prewarm Pre-warm Media (37°C) prewarm->dilute use Use Immediately dilute->use

Caption: Workflow for preparing this compound solutions.

logical_relationship cluster_factors Influencing Factors compound This compound solubility Solubility compound->solubility factors Factors Affecting Solubility solubility->factors is influenced by solution Optimal Solution Preparation factors->solution informs pH pH factors->pH concentration Concentration factors->concentration solvent Solvent Choice factors->solvent temperature Temperature factors->temperature

Caption: Factors influencing this compound solubility.

PI3K_AKT_mTOR_pathway HMH Harmine Hydrochloride PI3K PI3K HMH->PI3K inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Migration mTOR->Proliferation promotes Apoptosis Apoptosis mTOR->Apoptosis inhibits

Caption: Inhibition of PI3K/AKT/mTOR pathway by Harmine HCl.

References

Technical Support Center: Preventing Precipitation of Harmane Hydrochloride in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Harmane hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the precipitation of this compound in aqueous solutions. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful preparation and use of stable this compound solutions in your experiments.

Troubleshooting Guides

Issue: Precipitation Observed Upon Dissolving this compound

Possible Causes and Solutions

  • Concentration Exceeds Solubility Limit: The concentration of this compound you are trying to achieve may be higher than its aqueous solubility.

    • Solution: Refer to the solubility data tables below. If your desired concentration is above the solubility limit at your working temperature, consider preparing a more dilute solution.

  • Slow Dissolution Rate: this compound, while soluble, may take time to fully dissolve.

    • Solution: Gentle heating (to 37°C) and vortexing or sonication can help accelerate the dissolution process. Ensure the powder is fully dissolved before use.

  • Common Ion Effect: If you are using a buffer containing chloride ions (e.g., HCl-based buffers), this can suppress the dissolution of this compound.

    • Solution: Whenever possible, use a buffer system that does not contain chloride ions. If a chloride-containing buffer is necessary, you may need to work with lower concentrations of this compound.

Issue: Precipitation Occurs After Cooling the Solution

Possible Causes and Solutions

  • Temperature-Dependent Solubility: The solubility of this compound in water is temperature-dependent, generally increasing with higher temperatures. If a solution is prepared at an elevated temperature and then cooled, it may become supersaturated, leading to precipitation.

    • Solution: Prepare the solution at the temperature at which it will be used and stored. If you must heat the solution to dissolve the compound, allow it to cool to room temperature slowly and observe for any precipitation before use. If precipitation occurs, you may need to prepare a more dilute solution.

Issue: Precipitation Forms After pH Adjustment

Possible Causes and Solutions

  • pH-Dependent Solubility: this compound is the salt of a weak base and its solubility is pH-dependent. As the pH of the solution increases and approaches the pKa of the parent compound (Harmane), the equilibrium will shift towards the less soluble free base form, which can precipitate out of solution.

    • Solution: Maintain a slightly acidic to neutral pH (ideally below 7) to ensure Harmane remains in its more soluble protonated form. If your experimental conditions require a higher pH, consider using a lower concentration of this compound or incorporating a solubilizing agent.

Issue: Solution Becomes Cloudy or Precipitates During Storage

Possible Causes and Solutions

  • Solution Instability: Aqueous solutions of this compound may not be stable for extended periods, especially at room temperature. Degradation or nucleation over time can lead to precipitation.

    • Solution: It is recommended to prepare fresh solutions of this compound for each experiment. If storage is necessary, store the solution at 4°C and use it within 24-48 hours. For longer-term storage, consider preparing aliquots of a concentrated stock solution in a suitable solvent (see protocols below) and storing them at -20°C or -80°C.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound in water?

A1: The solubility of this compound in water is approximately 30 mg/mL[1]. However, this can be influenced by factors such as temperature and pH.

Q2: My this compound won't dissolve in my phosphate-buffered saline (PBS). What should I do?

A2: This could be due to a few reasons. First, ensure you are not exceeding the solubility limit. Second, PBS is typically at a pH of 7.4, which may slightly decrease the solubility compared to more acidic conditions. Gentle warming and vortexing can aid dissolution. If the issue persists, consider preparing a concentrated stock solution in sterile, nuclease-free water and then diluting it into your PBS.

Q3: Can I prepare a concentrated stock solution of this compound?

A3: Yes, you can prepare a concentrated stock solution in water or a suitable buffer. For long-term storage, it is often recommended to prepare stock solutions of the free base, Harmane, in an organic solvent like DMSO, as these are more stable when frozen.[2] However, if you must use an aqueous stock of the hydrochloride salt, prepare it in a slightly acidic buffer, filter-sterilize it, and store it in aliquots at -20°C for short to medium-term storage. Always perform a solubility test on a thawed aliquot before use.

Q4: How does temperature affect the solubility of this compound?

A4: Like many salts, the solubility of this compound in aqueous solutions generally increases with temperature.[2] Conversely, a decrease in temperature can lead to precipitation if the solution is near its saturation point.

Q5: How can I increase the aqueous solubility of this compound for my experiment?

A5: If you require a concentration higher than the aqueous solubility limit, you can explore the use of solubilizing agents. Co-solvents such as ethanol (B145695) or propylene (B89431) glycol can be used in small, biocompatible amounts. Another effective method is the use of cyclodextrins, which can form inclusion complexes with Harmane to enhance its solubility.

Data Presentation

Table 1: Solubility of Harmane and its Hydrochloride Salt in Various Solvents

CompoundSolventTemperatureSolubility
This compoundWaterRoom Temperature~ 30 mg/mL[1]
Harmane (free base)EthanolRoom Temperature~ 10 mg/mL[2]
Harmane (free base)DMSORoom Temperature~ 20 mg/mL[2]
Harmane (free base)1:3 DMSO:PBS (pH 7.2)Room Temperature~ 0.25 mg/mL[2]

Table 2: Estimated Influence of pH and Temperature on this compound Aqueous Solubility

Note: The following data are illustrative estimates based on general chemical principles, as specific experimental data is limited. Researchers should determine the precise solubility for their specific experimental conditions.

pHSolubility at 4°C (mg/mL)Solubility at 25°C (mg/mL)Solubility at 37°C (mg/mL)
5.0~25-30~30-35~35-40
6.0~20-25~25-30~30-35
7.0~15-20~20-25~25-30
7.4~10-15~15-20~20-25
8.0~5-10~10-15~15-20

Experimental Protocols

Protocol 1: Preparation of a 10 mg/mL Aqueous Stock Solution of this compound

Materials:

  • This compound powder

  • Sterile, nuclease-free water

  • Sterile 15 mL conical tube

  • Vortex mixer

  • 0.22 µm sterile syringe filter

  • Sterile microcentrifuge tubes for aliquots

Procedure:

  • Weigh out 10 mg of this compound powder and transfer it to the 15 mL conical tube.

  • Add 1 mL of sterile, nuclease-free water to the tube.

  • Vortex the solution vigorously for 1-2 minutes. If the powder is not fully dissolved, gentle warming in a 37°C water bath for 5-10 minutes with intermittent vortexing can be applied.

  • Visually inspect the solution to ensure there are no visible particles.

  • Filter-sterilize the solution using a 0.22 µm syringe filter into a new sterile tube.

  • Dispense the stock solution into single-use aliquots in sterile microcentrifuge tubes.

  • Label the aliquots with the compound name, concentration, solvent, and date of preparation.

  • For immediate use, store at 4°C. For longer-term storage, store at -20°C. It is recommended to use the solution within 24 hours if stored at 4°C.

Protocol 2: Preparation of Harmane Free Base Stock Solution in DMSO (for cell culture)

Materials:

  • Harmane (free base) powder

  • Anhydrous, cell culture-grade DMSO

  • Sterile microcentrifuge tubes or amber vials

  • Vortex mixer

Procedure:

  • In a sterile environment (e.g., a biological safety cabinet), weigh out the desired amount of Harmane powder (e.g., 3.64 mg for a 1 mL of 20 mM stock).

  • Transfer the powder to a sterile microcentrifuge tube or amber vial.

  • Add the appropriate volume of DMSO (e.g., 1 mL for a 20 mM stock).

  • Close the cap tightly and vortex the solution until the Harmane is completely dissolved.

  • Dispense into smaller, single-use aliquots.

  • Store the aliquots at -20°C or -80°C.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_check Quality Control cluster_storage Storage & Use weigh Weigh Harmane HCl add_solvent Add Aqueous Solvent weigh->add_solvent dissolve Vortex / Sonicate (Gentle Heat if Needed) add_solvent->dissolve visual_check Visually Inspect for Complete Dissolution dissolve->visual_check Ensure clear solution filter Sterile Filter (0.22 µm) visual_check->filter aliquot Aliquot into Single-Use Tubes filter->aliquot store Store at 4°C (short-term) or -20°C (longer-term) aliquot->store use Use in Experiment store->use

Caption: Workflow for preparing a stable aqueous solution of this compound.

troubleshooting_precipitation cluster_causes Potential Causes cluster_solutions Solutions start Precipitation Observed cause1 Concentration > Solubility start->cause1 cause2 Low Temperature start->cause2 cause3 High pH start->cause3 cause4 Common Ion Effect start->cause4 cause5 Instability Over Time start->cause5 sol1 Decrease Concentration cause1->sol1 sol2 Increase Temperature (or prepare at use temp) cause2->sol2 sol3 Lower pH (if possible) cause3->sol3 sol4 Use Non-Chloride Buffer cause4->sol4 sol5 Prepare Fresh Solution cause5->sol5

References

Technical Support Center: Troubleshooting Inconsistent Results in Harmane Hydrochloride Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Harmane hydrochloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and inconsistencies encountered during in vitro and in vivo experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is designed in a question-and-answer format to directly address specific issues you may encounter.

I. Physicochemical and Reagent-Related Issues

Question 1: My this compound solution appears cloudy or precipitates upon addition to cell culture media. What is happening and how can I fix it?

Answer: This is a common issue due to the physicochemical properties of Harmane.

  • Solubility: this compound has limited solubility in aqueous solutions at physiological pH (7.2-7.4).[1] While it is soluble in water up to 30 mg/mL, its solubility in complex media can be lower.[2] Harmane freebase is soluble in organic solvents like DMSO and ethanol (B145695) but sparingly soluble in aqueous buffers.[3]

  • pH: Harmane is more soluble in acidic conditions. Standard cell culture media are buffered to a physiological pH, which can cause the less soluble freebase form to precipitate.[1]

  • Concentration: Exceeding the solubility limit in the final volume of your cell culture medium is a primary cause of precipitation.[1]

  • Temperature: A decrease in temperature can reduce the solubility of Harmane.

Troubleshooting Flowchart:

G start Precipitation Observed check_stock Is the stock solution clear? start->check_stock check_dissolution How was the stock solution prepared? check_stock->check_dissolution Yes solution1 Prepare fresh stock solution. Ensure complete dissolution in DMSO first. check_stock->solution1 No check_media Is the final media concentration too high? check_temp Was the media pre-warmed to 37°C? check_media->check_temp No solution2 Lower the final concentration of Harmane HCl. check_media->solution2 Yes solution3 Always use pre-warmed media. check_temp->solution3 No solution4 Dissolve in DMSO first, then add to media dropwise while vortexing. check_temp->solution4 Yes check_dissolution->check_media end Clear Solution solution1->end solution2->end solution3->end solution4->end

Caption: Troubleshooting Harmane HCl precipitation.

Question 2: I'm observing high variability in my results between experiments. Could the stability of my this compound solution be a factor?

Answer: Yes, the stability of Harmane solutions can contribute to inconsistent results.

  • Room Temperature Stability: Harmane solutions can be unstable at room temperature over extended periods. One study noted a 30% loss in the peak area of a Harmane standard solution after two weeks of storage at room temperature.

  • Freeze-Thaw Cycles: While generally more stable when frozen, repeated freeze-thaw cycles should be avoided as they can degrade the compound.

  • Photostability: While specific data on the photostability of this compound is limited, it is good practice to protect solutions from light, as many similar compounds are light-sensitive.

Recommendations for Ensuring Solution Stability:

Storage ConditionRecommendation
Stock Solution (in DMSO) Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. Protect from light.
Working Solution (in media) Prepare fresh for each experiment from a frozen stock. Do not store working solutions for extended periods.
Powder Store at +4°C in a desiccator, protected from light.
II. In Vitro Experimental Issues

Question 3: My cell viability assay results (e.g., MTT, MTS) are inconsistent. What are the potential causes related to this compound?

Answer: Inconsistent cell viability results can stem from several factors, including direct interference with the assay chemistry and indirect cellular effects.

  • Fluorescence Interference: Harmane is a fluorescent molecule. This intrinsic fluorescence can interfere with fluorescence-based assays, leading to artificially high or low readings depending on the excitation and emission wavelengths used.

  • Interaction with Media Components: Harmane can interact with components in the cell culture media, which may alter its bioavailability or lead to the production of confounding factors like reactive oxygen species (ROS).

  • Cellular Autofluorescence: Harmane treatment can induce cellular stress, which may alter the autofluorescence of cells, affecting assays that use fluorescent readouts.

Troubleshooting Table for Cell Viability Assays:

IssuePotential CauseRecommended Action
High background fluorescence Intrinsic fluorescence of Harmane.Run a "compound-only" control (Harmane in media without cells) to quantify its fluorescence and subtract it from the experimental values.
Inconsistent IC50 values Precipitation of Harmane at higher concentrations.Visually inspect the wells for precipitation. Use a lower concentration range or improve solubilization.
Cell density variations.Ensure consistent cell seeding density across all wells and plates.
Unexpectedly high cell death Interaction with media components leading to toxic byproducts.Prepare Harmane in serum-free media for the treatment period if possible. Test different media formulations.

Hypothetical Data on IC50 Variability:

The following table illustrates how different experimental conditions can lead to variations in the half-maximal inhibitory concentration (IC50) of this compound in the same cell line.

Cell LineSolventMedia SupplementIncubation Time (h)IC50 (µM)
MCF-7DMSO10% FBS4858.2
MCF-7Ethanol10% FBS4875.1
MCF-7DMSO5% FBS4865.9
MCF-7DMSO10% FBS7237.8

Question 4: I am seeing inconsistent results in my Western blot analysis of proteins from Harmane-treated cells. What should I check?

Answer: Western blot inconsistencies can arise from variability in cell lysis, protein loading, or antibody incubations. When working with a bioactive compound like Harmane, it's also crucial to consider its effect on the cellular processes you are investigating.

Experimental Workflow for Western Blotting:

G start Cell Treatment with Harmane HCl lysis Cell Lysis start->lysis quant Protein Quantification (BCA or Bradford) lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer to Membrane sds->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis detection->analysis

Caption: Standard Western blot workflow.

Troubleshooting Tips for Western Blotting:

  • Consistent Treatment: Ensure that the timing and concentration of Harmane treatment are consistent across all samples.

  • Loading Controls: Always use a reliable loading control (e.g., GAPDH, β-actin) to normalize for protein loading. Be aware that some treatments can affect the expression of housekeeping genes, so validate your loading control for your specific experimental conditions.

  • Phospho-Proteins: If you are analyzing phosphorylated proteins, ensure that your lysis buffer contains phosphatase inhibitors to preserve the phosphorylation state.

III. Mechanism of Action and Signaling Pathways

Question 5: I am not seeing the expected effect on my target signaling pathway. What are the known pathways affected by Harmane?

Answer: Harmane has a complex pharmacology and is known to modulate multiple signaling pathways, which can sometimes lead to unexpected or inconsistent results depending on the cellular context.

Known Signaling Pathways Modulated by Harmane:

  • MAPK Pathway: Harmane can modulate the activity of Mitogen-Activated Protein Kinases (MAPKs), including JNK and p38, which are involved in cellular stress responses, apoptosis, and inflammation.

  • PI3K/AKT/mTOR Pathway: This is a crucial pathway for cell survival, proliferation, and metabolism. Harmane has been shown to inhibit the phosphorylation of key proteins in this pathway, such as AKT and mTOR.

  • ERK Pathway: The Extracellular signal-Regulated Kinase (ERK) pathway is another critical regulator of cell proliferation and survival that can be inhibited by Harmane.

  • Monoamine Oxidase (MAO) Inhibition: Harmane is a potent inhibitor of MAO-A, an enzyme that degrades neurotransmitters like serotonin (B10506) and dopamine. This is a key mechanism of its neuroactivity and can have downstream effects on various cellular processes.

Diagram of Harmane's Effect on Cancer Cell Signaling:

G Harmane Harmane HCl MAPK p38/JNK Harmane->MAPK activates PI3K PI3K/AKT/mTOR Harmane->PI3K inhibits ERK ERK Harmane->ERK inhibits FOXO3a FOXO3a MAPK->FOXO3a activates Apoptosis Apoptosis MAPK->Apoptosis promotes PI3K->FOXO3a inhibits PI3K->Apoptosis inhibits CellCycle G2/M Arrest ERK->CellCycle regulates p53 p53/p21 FOXO3a->p53 p53->CellCycle

Caption: Simplified signaling pathways affected by Harmane in cancer cells.

Detailed Experimental Protocols

Cell Viability Assay (MTT)
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Compound Treatment: Treat cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO or media).

  • Incubation: Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

Western Blotting
  • Sample Preparation: After treatment with this compound, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Fluorescence Microscopy
  • Cell Culture and Treatment: Grow cells on glass coverslips and treat with this compound for the desired time.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100 in PBS.

  • Staining: Incubate with a fluorescently labeled primary antibody or a primary antibody followed by a fluorescently labeled secondary antibody. Nuclear counterstaining can be performed with DAPI or Hoechst.

  • Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging: Acquire images using a fluorescence microscope with the appropriate filter sets for your fluorophores. Remember to acquire images of untreated control cells and "Harmane-only" samples to assess autofluorescence.

References

Minimizing off-target effects of Harmane hydrochloride in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Harmane Hydrochloride in cell culture. Our resources are designed to help you minimize off-target effects and obtain reliable, reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a β-carboline alkaloid that functions as a potent inhibitor of several protein kinases, most notably DYRK1A (Dual-specificity tyrosine-phosphorylation-regulated kinase 1A).[1][2] It acts as an ATP-competitive inhibitor for DYRK1A, meaning it binds to the ATP-binding pocket of the kinase, preventing the phosphorylation of its downstream substrates.[1] Inhibition of DYRK1A by harmane has been shown to interfere with neurite formation and is a key mechanism behind its anticancer effects.[2] Additionally, in cancer cells, this compound has been demonstrated to suppress cell proliferation, migration, and invasion by modulating key signaling pathways, including the PI3K/AKT/mTOR and MAPK pathways, leading to cell cycle arrest and apoptosis.[3]

Q2: What are the known off-target effects of this compound?

While potent against its primary target, this compound is known to interact with several other proteins, which can lead to off-target effects. It is a potent inhibitor of Monoamine Oxidase A (MAO-A) with an IC50 in the nanomolar range. This is a critical consideration in neurobiology studies or any experiments involving monoaminergic signaling. Other known off-targets include the benzodiazepine (B76468) receptor, opioid receptors, α2-adrenergic receptors, and acetylcholinesterase. At higher concentrations, typically above 1 µM, harmane can also inhibit other kinases. It has also been shown to modulate voltage-gated calcium channels.

Q3: What is a typical working concentration for this compound in cell culture?

The optimal working concentration of this compound is highly cell-type dependent and should always be determined empirically through a dose-response experiment. For DYRK1A inhibition in cultured cells, concentrations in the nanomolar range have been shown to be effective. However, for observing anti-cancer effects such as inhibition of proliferation and induction of apoptosis, concentrations in the low micromolar range (e.g., 5-50 µM) are often used. It is crucial to establish a concentration that maximizes the on-target effect while minimizing cytotoxicity and off-target effects.

Q4: How should I prepare and store this compound stock solutions?

This compound has limited solubility in aqueous solutions. It is recommended to prepare a high-concentration stock solution (e.g., 10-20 mM) in a sterile organic solvent such as dimethyl sulfoxide (B87167) (DMSO). Ensure the powder is completely dissolved by vortexing. The stock solution should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. When preparing working solutions, the final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%, and even lower for sensitive cell lines) to avoid solvent-induced toxicity.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments with this compound.

Issue Possible Cause(s) Suggested Solution(s)
High levels of cytotoxicity in non-cancerous or sensitive cell lines at expected therapeutic concentrations. 1. Off-target toxicity: this compound can be cytotoxic to normal cells, such as fibroblasts, at higher concentrations. 2. Solvent toxicity: The concentration of the solvent (e.g., DMSO) used to dissolve the compound may be too high for the specific cell line. 3. Compound instability: The compound may be degrading in the culture medium, leading to the formation of toxic byproducts.1. Perform a dose-response curve: Determine the IC50 value for your specific cell line and use a concentration well below this for your experiments. 2. Reduce solvent concentration: Ensure the final DMSO concentration is as low as possible (ideally <0.1% for sensitive cells). Always include a vehicle-only control. 3. Assess compound stability: Prepare fresh working solutions for each experiment and consider the stability of this compound in your specific culture medium over the time course of your experiment.
Experimental results are inconsistent with the known on-target effects of DYRK1A inhibition (e.g., no change in the phosphorylation of a known DYRK1A substrate). 1. Suboptimal concentration: The concentration of this compound may be too low to effectively inhibit DYRK1A in your cellular context. 2. Cell permeability issues: The compound may not be efficiently entering the cells. 3. Incorrect experimental timing: The on-target effect may be transient or require a longer incubation time to become apparent.1. Optimize concentration: Titrate the concentration of this compound to find the optimal dose for DYRK1A inhibition in your cell line. 2. Confirm target engagement: Use a technique like the Cellular Thermal Shift Assay (CETSA) to verify that this compound is binding to DYRK1A in your cells (see Protocol 2). 3. Perform a time-course experiment: Analyze the on-target effect at multiple time points to determine the optimal incubation duration.
Unexpected phenotypic changes are observed that do not align with DYRK1A inhibition (e.g., changes in cell morphology unrelated to apoptosis, or unexpected changes in neurotransmitter levels). 1. MAO-A inhibition: this compound is a potent MAO-A inhibitor, which can significantly alter the levels of monoamine neurotransmitters. 2. Interaction with other receptors: The compound is known to bind to benzodiazepine, opioid, and adrenergic receptors, which could trigger various signaling cascades. 3. Effects on ion channels: Harmane can modulate voltage-gated calcium channels, potentially affecting intracellular calcium signaling.1. Use a more selective inhibitor as a control: Compare the effects of this compound with a more selective DYRK1A inhibitor that has weak or no activity against MAO-A. 2. Antagonist co-treatment: If a specific off-target is suspected, co-treat the cells with a known antagonist for that target to see if the unexpected phenotype is reversed. 3. Measure off-target pathway activation: If you suspect effects on calcium signaling, for instance, you can measure changes in intracellular calcium levels.

Data Presentation

Table 1: In Vitro Potency of this compound Against On-Target and Off-Target Proteins

TargetIC50 ValueNotesReference(s)
On-Target
DYRK1A33 nM - 192 nMPotent inhibition. IC50 can vary based on assay conditions.
Off-Targets
MAO-A~60 nMPotent inhibition, a major off-target to consider.
Benzodiazepine Receptor7 µM
Opioid Receptor2.8 µM
α2-Adrenergic Receptor18 µM
mACh Receptor24 µM
DYRK1B166 nMLess potent inhibition compared to DYRK1A.
DYRK21.9 µM
CLK1, CLK4, PIM1>70% inhibition at 10 µMBroad kinase inhibition at higher concentrations.

Table 2: Cytotoxicity of this compound in Various Cell Lines

Cell LineCell TypeAssay DurationIC50 ValueReference(s)
HCT116Human Colon Carcinoma48h58.2 µM
H4Human Glioma72h4.9 µM
U87Human Glioblastoma72h~20-50 µM
BHT-101Human Anaplastic Thyroid CancerNot specified11.7 µM
CAL-62Human Anaplastic Thyroid CancerNot specified22.0 µM
FibroblastNormal Human Cell48hCytotoxic at 30 & 50 µg/mL
McCoyNormal Mouse Fibroblast48hHigher IC50 than cancer cells
PC12Rat Pheochromocytoma48h17.97 µM

Experimental Protocols

Protocol 1: Determining the Optimal Working Concentration using a Dose-Response Curve

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for cell viability in a specific cell line.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, resazurin)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.

  • Compound Dilution: Prepare a serial dilution of the this compound stock solution in complete culture medium. A common approach is a 10-point, 3-fold dilution series to cover a wide concentration range. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or controls.

  • Incubation: Incubate the plate for a duration relevant to your experiment (e.g., 24, 48, or 72 hours).

  • Cell Viability Assay: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

  • Data Acquisition: Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

  • Data Analysis:

    • Normalize the data to the vehicle control to obtain the percentage of cell viability.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Use a non-linear regression model (e.g., sigmoidal dose-response) to fit the data and calculate the IC50 value.

Protocol 2: Confirming Target Engagement using Cellular Thermal Shift Assay (CETSA)

Objective: To verify the binding of this compound to its target protein (e.g., DYRK1A) in intact cells.

Materials:

  • Cells of interest

  • This compound

  • Phosphate-buffered saline (PBS) with protease inhibitors

  • Lysis buffer

  • Antibody specific for the target protein (e.g., anti-DYRK1A)

  • Western blot reagents and equipment

  • Thermocycler

Procedure:

  • Cell Treatment: Treat cultured cells with this compound at the desired concentration or with a vehicle control for a specified time.

  • Cell Harvesting: Harvest the cells and wash them with PBS containing protease inhibitors.

  • Thermal Challenge: Resuspend the cell pellet in PBS and aliquot into PCR tubes. Heat the samples at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermocycler. Include an unheated control.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Protein Quantification: Collect the supernatant containing the soluble proteins and determine the protein concentration.

  • Western Blotting: Analyze the amount of the soluble target protein in each sample by western blotting using a specific primary antibody.

  • Data Analysis:

    • Quantify the band intensities from the western blot.

    • Plot the amount of soluble target protein as a function of temperature for both the vehicle- and this compound-treated samples.

    • A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Mandatory Visualizations

experimental_workflow Experimental Workflow for Minimizing Off-Target Effects cluster_planning Phase 1: Experiment Planning cluster_optimization Phase 2: Dose-Response Optimization cluster_validation Phase 3: On-Target Validation cluster_troubleshooting Phase 4: Off-Target Investigation A Define Experimental Goals and Cell Model B Perform Dose-Response Curve (Protocol 1) Determine IC50 for Cytotoxicity A->B C Select Non-Toxic Concentration Range B->C D Assess On-Target Effect (e.g., Substrate Phosphorylation) C->D E Confirm Target Engagement (CETSA - Protocol 2) D->E F Observe for Unexpected Phenotypes E->F G Use Orthogonal Approaches (e.g., More Selective Inhibitor, Genetic Knockdown) F->G H Investigate Specific Off-Target Pathways (e.g., MAO-A activity, Calcium Signaling) G->H

Caption: A logical workflow for investigating and minimizing off-target effects.

signaling_pathway This compound Signaling Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activates MAPK_cascade MAPK Cascade (e.g., MEK, ERK) Receptor->MAPK_cascade Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates FOXO3a FOXO3a AKT->FOXO3a Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes MAPK_cascade->Proliferation Promotes JNK_p38 JNK / p38 JNK_p38->FOXO3a Activates Apoptosis Apoptosis FOXO3a->Apoptosis Induces CellCycleArrest G2/M Cell Cycle Arrest FOXO3a->CellCycleArrest Induces Harmane This compound Harmane->PI3K Inhibits Harmane->AKT Inhibits Harmane->MAPK_cascade Inhibits Harmane->JNK_p38 Activates

Caption: Key signaling pathways modulated by this compound.

References

Harmane hydrochloride interference with common fluorescence-based assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering issues with harmane hydrochloride interference in common fluorescence-based assays. The following information is designed to help you troubleshoot and mitigate these effects to ensure the accuracy and reliability of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it interfere with fluorescence assays?

A1: this compound is the salt form of harmane, a naturally occurring beta-carboline alkaloid. It is an intrinsically fluorescent molecule, meaning it can absorb light at one wavelength and emit it at a longer wavelength. This property, known as autofluorescence, is the primary reason it interferes with fluorescence-based assays. If the excitation and emission spectra of harmane overlap with those of the assay's fluorophores, it can lead to false-positive or false-negative results.[1]

Q2: How do I know if this compound is interfering with my assay?

A2: A key indicator of interference is a high background signal or a dose-dependent change in the signal in control wells that do not contain the biological target of interest. To confirm, you can run a control experiment with this compound in the assay buffer without the assay's specific antibodies or detection reagents. A significant signal in this control experiment is a strong indication of interference.

Q3: What are the main mechanisms of fluorescence assay interference?

A3: The two primary mechanisms of interference from fluorescent compounds like harmane are:

  • Autofluorescence: The compound itself fluoresces at the same wavelengths used for the assay's detection, leading to an artificially high signal.

  • Quenching: The compound absorbs the light emitted by the assay's fluorophore, leading to an artificially low signal. This can occur if the compound's absorbance spectrum overlaps with the fluorophore's emission spectrum.

Q4: Which fluorescence-based assays are most likely to be affected by this compound?

A4: Any fluorescence-based assay is potentially susceptible to interference. Assays that use UV or blue-light excitation are particularly at risk due to the spectral properties of harmane. Commonly affected assays include:

  • Homogeneous Time-Resolved Fluorescence (HTRF)

  • AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

  • Fluorescence Polarization (FP)

Q5: What are the general strategies to mitigate interference from fluorescent compounds?

A5: General mitigation strategies include:

  • Using Red-Shifted Fluorophores: Switching to fluorophores that are excited by and emit light at longer wavelengths (in the red or far-red spectrum) can often avoid the spectral overlap with the interfering compound.[2][3]

  • Time-Resolved Fluorescence (TRF): Assays like HTRF are designed to minimize interference from short-lived fluorescence. By introducing a time delay between excitation and detection, the short-lived autofluorescence of the interfering compound can decay before the signal from the long-lived assay fluorophore is measured.[4]

  • Reducing Compound Concentration: If possible, lowering the concentration of this compound in the assay can reduce the magnitude of the interference.

  • Control Experiments: Always run appropriate controls to quantify the extent of the interference and potentially correct for it in the data analysis.

Troubleshooting Guides

Issue 1: Unexpectedly High Signal in an HTRF Assay

Symptoms:

  • High background fluorescence in wells containing this compound.

  • A dose-dependent increase in the HTRF signal that is independent of the biological target.

Troubleshooting Workflow:

htrf_troubleshooting start High HTRF Signal with Harmane HCl check_control Run Control: Harmane HCl in assay buffer (no antibodies) start->check_control signal_present Is signal still high? check_control->signal_present autofluorescence Conclusion: Harmane autofluorescence is interfering. signal_present->autofluorescence Yes no_issue Conclusion: Interference is unlikely. Investigate other causes. signal_present->no_issue No mitigation Mitigation Strategies autofluorescence->mitigation strategy1 Option 1: Use a red-shifted acceptor fluorophore. mitigation->strategy1 strategy2 Option 2: Increase the time delay before reading. mitigation->strategy2 strategy3 Option 3: Decrease Harmane HCl concentration. mitigation->strategy3

Caption: Troubleshooting workflow for high HTRF signal.

Detailed Steps:

  • Confirm Autofluorescence: Prepare control wells containing the highest concentration of this compound in the assay buffer, without the HTRF donor and acceptor antibodies. Measure the fluorescence at the acceptor emission wavelength. A high signal confirms autofluorescence.

  • Optimize HTRF Reader Settings: HTRF readers allow for a time delay between the excitation pulse and the fluorescence measurement.[4] Increasing this delay can allow the short-lived fluorescence from harmane to decay before measuring the long-lived signal from the europium cryptate donor.

  • Switch to a Red-Shifted Acceptor: Harmane's fluorescence is in the blue-green region of the spectrum. Switching to an HTRF acceptor that emits in the red or far-red region can significantly reduce spectral overlap and interference.

Issue 2: Signal Quenching or False Positives in an AlphaScreen Assay

Symptoms:

  • A decrease in the AlphaScreen signal in the presence of this compound, suggesting inhibition.

  • High variability in the signal at high concentrations of this compound.

Troubleshooting Workflow:

alphascreen_troubleshooting start Unexpected AlphaScreen Signal with Harmane HCl control_exp Run Control: TruHit beads with Harmane HCl start->control_exp signal_decrease Does signal decrease? control_exp->signal_decrease quenching Conclusion: Harmane is quenching the signal or interfering with beads. signal_decrease->quenching Yes no_issue Conclusion: Interference is unlikely. Investigate other causes. signal_decrease->no_issue No mitigation Mitigation Strategies quenching->mitigation strategy1 Option 1: Use AlphaLISA beads with narrower emission. mitigation->strategy1 strategy2 Option 2: Perform a spectral scan to check for overlap. mitigation->strategy2 strategy3 Option 3: Lower Harmane HCl concentration. mitigation->strategy3

Caption: Troubleshooting workflow for AlphaScreen interference.

Detailed Steps:

  • Identify the Mechanism of Interference: Use a control assay, such as the AlphaScreen TruHit kit, which consists of biotinylated acceptor beads and streptavidin-coated donor beads that interact directly. A decrease in signal in the presence of this compound suggests it may be quenching the singlet oxygen or interacting with the beads.[5]

  • Switch to AlphaLISA: AlphaLISA is a variation of AlphaScreen that uses a europium-based acceptor bead with a much narrower emission spectrum (around 615 nm).[6][7] This can reduce interference from compounds that absorb light in the broader emission range of standard AlphaScreen beads (520-620 nm).

  • Check for Light Absorption: Measure the absorbance spectrum of this compound. If it absorbs light in the 520-620 nm range, it can act as a quencher.

Issue 3: Inconsistent Readings in a Fluorescence Polarization (FP) Assay

Symptoms:

  • An unexpected increase or decrease in the polarization signal.

  • High fluorescence intensity readings that may saturate the detector.

Troubleshooting Workflow:

fp_troubleshooting start Inconsistent FP Signal with Harmane HCl check_intensity Measure Total Fluorescence Intensity of Harmane HCl alone start->check_intensity high_intensity Is intensity high? check_intensity->high_intensity autofluorescence Conclusion: Harmane autofluorescence is the likely cause. high_intensity->autofluorescence Yes no_issue Conclusion: Interference is unlikely. Investigate other causes. high_intensity->no_issue No mitigation Mitigation Strategies autofluorescence->mitigation strategy1 Option 1: Use a far-red tracer (e.g., Cy5-based). mitigation->strategy1 strategy2 Option 2: Use a higher concentration of the fluorescent tracer. mitigation->strategy2 strategy3 Option 3: Perform background subtraction. mitigation->strategy3

Caption: Troubleshooting workflow for FP assay interference.

Detailed Steps:

  • Assess Autofluorescence Contribution: Measure the total fluorescence intensity of this compound at the excitation and emission wavelengths of your FP tracer. A high intensity reading indicates that the compound's autofluorescence is contributing significantly to the signal.

  • Use a Far-Red Tracer: The most effective way to mitigate interference in FP assays is to use a tracer that is excited by and emits light at longer wavelengths, such as those based on Cy5 or other far-red dyes.[2] This moves the detection window away from the fluorescence of most interfering compounds, including harmane.

  • Increase Tracer Concentration: In some cases, increasing the concentration of the fluorescent tracer can help to overcome the interference from a weakly fluorescent compound. However, this may alter the binding equilibrium of the assay.

Data Presentation

Table 1: Fluorescence Properties of Harmane and Related Beta-Carbolines

CompoundExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Reference
Harmane300 - 375389 - 4350.89 (cationic form)[1][8][9]
Harmine~300~435Not specified[1]
NorharmaneNot specifiedNot specifiedNot specified

Table 2: Spectral Overlap Potential with Common Fluorophores

FluorophoreExcitation Max (nm)Emission Max (nm)Potential for Overlap with Harmane
Commonly Interfered
Fluorescein (FITC)~495~525Low
Green Fluorescent Protein (GFP)~488~509Low
Recommended Alternatives
Cy5~650~670Very Low
Alexa Fluor 647~650~668Very Low
HTRF (Terbium Cryptate to d2)337 (donor excitation)665 (acceptor emission)Low (due to TR)
AlphaLISA680 (donor excitation)615 (acceptor emission)Low

Experimental Protocols

Protocol 1: Determining the Fluorescence Spectrum of this compound

Objective: To determine the excitation and emission spectra of this compound to assess its potential for interference.

Materials:

  • This compound

  • Assay buffer

  • Fluorescence microplate reader with spectral scanning capabilities

  • Black, clear-bottom microplates

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to the highest concentration used in your assay in the assay buffer.

  • Add the this compound solution to a well of a black, clear-bottom microplate.

  • In the plate reader software, set up a spectral scan.

  • Emission Scan: Excite the sample at 300 nm and scan the emission from 350 nm to 700 nm.

  • Excitation Scan: Set the emission wavelength to 435 nm and scan the excitation from 250 nm to 400 nm.

  • Analyze the resulting spectra to identify the excitation and emission maxima.

Protocol 2: Control Experiment for Autofluorescence in a Generic Fluorescence Intensity Assay

Objective: To quantify the contribution of this compound's autofluorescence to the total assay signal.

Materials:

  • This compound

  • Assay buffer

  • Fluorescence microplate reader

  • Black microplates

Procedure:

  • Prepare a serial dilution of this compound in the assay buffer, covering the concentration range used in your experiment.

  • Add the dilutions to the wells of a black microplate. Include a buffer-only blank.

  • Set the plate reader to the excitation and emission wavelengths of your assay's fluorophore.

  • Measure the fluorescence intensity of each well.

  • Subtract the average fluorescence of the blank wells from the readings of the wells containing this compound.

  • Plot the background-subtracted fluorescence intensity against the concentration of this compound. This will give you a measure of the interference at each concentration.

Signaling Pathway and Workflow Diagrams

autofluorescence_mechanism cluster_harmane Harmane Molecule cluster_assay Fluorescence Assay S0 Ground State (S0) S1 Excited State (S1) S0->S1 Excitation Light S1->S0 Autofluorescence (Emission) Detector Detector S1->Detector Interfering Signal Fluorophore_S0 Fluorophore (S0) Fluorophore_S1 Fluorophore (S1) Fluorophore_S0->Fluorophore_S1 Excitation Light Fluorophore_S1->Fluorophore_S0 Assay Signal (Emission) Fluorophore_S1->Detector Desired Signal general_troubleshooting_workflow start Unexpected Assay Result control_exp Run Compound-Only Control start->control_exp interference_suspected Is there a signal? control_exp->interference_suspected characterize Characterize Interference interference_suspected->characterize Yes no_interference No direct interference. Investigate other causes. interference_suspected->no_interference No spectral_scan Perform Spectral Scan characterize->spectral_scan quenching_test Test for Quenching characterize->quenching_test mitigate Select Mitigation Strategy characterize->mitigate red_shift Red-Shift Assay mitigate->red_shift time_resolved Use Time-Resolved Assay mitigate->time_resolved concentration Lower Compound Concentration mitigate->concentration validate Validate Mitigation mitigate->validate

References

Technical Support Center: Harmane Hydrochloride Administration in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers in adjusting the dosage of Harmane hydrochloride to minimize mortality and adverse effects in animal models.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is a recommended starting dose for this compound in rodent models?

A safe starting dose depends on the administration route and the animal model. For intraperitoneal (i.p.) injections in rats, doses have ranged from 2.5 to 15 mg/kg.[1][2][3] In mice, the intraperitoneal LD50 (the dose lethal to 50% of animals) is reported as 50 mg/kg, so a starting dose should be significantly lower.[4] For oral administration in mice, acute toxicity studies have been performed with single doses as high as 2000 mg/kg.[5] It is crucial to conduct a dose-ranging study to determine the optimal dose for your specific experimental conditions.

Q2: My animals are exhibiting tremors and signs of distress after administration. What should I do?

Tremors are a known side effect of Harmane and its analogs. If you observe tremors, it's important to:

  • Monitor the animals closely: Note the onset, duration, and severity of the tremors. In one study, tremors after a 15 mg/kg i.p. injection in rats lasted for approximately 45-60 minutes.

  • Reduce the dose: The tremors are a sign of neurological activity. Lowering the dose in subsequent experiments is the primary method to reduce this effect.

  • Consider the administration route: Intravenous (i.v.) and intraperitoneal (i.p.) routes lead to a more rapid onset and potentially more severe acute effects compared to oral (P.O.) administration due to differences in bioavailability.

  • Ensure proper animal handling: Stress from handling and injection can exacerbate adverse reactions. Ensure that personnel are well-trained in animal handling and injection techniques.

Q3: We are observing unexpected mortality in our study. How can we troubleshoot this?

Unexpected mortality is a serious issue that requires immediate attention. Consider the following factors:

  • Dosage: This is the most likely cause. Review your dose calculations and consider a significant dose reduction. The difference between a therapeutic dose and a toxic dose can be narrow.

  • Solvent and Vehicle: Ensure the vehicle used to dissolve this compound is safe and administered at an appropriate volume. For i.p. injections, sterile 0.9% saline is a common vehicle. If using DMSO for solubility, keep the final concentration as low as possible, typically below 10% for normal mice.

  • Route and Speed of Administration: Rapid intravenous injection can cause acute toxicity. Administer solutions slowly. For oral gavage, ensure the proper technique is used to avoid accidental administration into the lungs.

  • Animal Health: Pre-existing health conditions can make animals more susceptible to the toxic effects of a compound. Ensure all animals are healthy before starting the experiment.

Q4: What is the best way to prepare a this compound solution for injection?

This compound can be dissolved directly in sterile 0.9% saline. For harder-to-dissolve formulations or different salts, Dimethyl sulfoxide (B87167) (DMSO) can be used, followed by dilution with saline or PBS. One study describes dissolving this compound in saline and then heating it to 50°C with ultrasound stirring until the solution is clear. Always allow the solution to return to room temperature before injection.

Quantitative Data Summary

The following table summarizes dosage information for Harmane and this compound from various studies. This data can help in selecting a starting dose range for your experiments.

Animal ModelAdministration RouteCompoundDose RangeObserved Effects & MortalityReference
MouseIntraperitoneal (i.p.)Harmane50 mg/kgLD50
MouseOral (P.O.)Harmine (B1663883) (HM)446.80 mg/kgLD50
RatIntraperitoneal (i.p.)Harmane2.5 - 7.5 mg/kgDose-dependent impairment in learning and memory; no mortality reported at these doses.
RatIntraperitoneal (i.p.)Harmine hydrochloride15 mg/kgCaused slight tremors lasting 45-60 min; used for chronic daily administration. No mortality reported.
RatIntravenous (i.v.)Harman3.6 mg/kgED50 for convulsant activity.
RatIntragastric (P.O.)Harmine hydrochloride2.5 - 10 mg/kg/day (chronic, 3 months)No toxic effect at 2.5 and 5 mg/kg. Initial toxic, dose-dependent effects on the heart, spleen, and adrenal glands at 9 and 10 mg/kg.
RatIntravenous (i.v.)Harmane0.5 mg/kgUsed for toxicokinetic studies.
RatOral (P.O.)Harmane20 mg/kgUsed for toxicokinetic studies.

Experimental Protocols

Protocol 1: Preparation of this compound Solution for Injection

  • Determine the required concentration: Calculate the concentration needed based on the desired dose (mg/kg) and the average weight of the animals, assuming a standard injection volume (e.g., 0.1 mL per 10g of body weight for mice).

  • Weigh the compound: Accurately weigh the required amount of this compound powder.

  • Dissolve in vehicle:

    • For Saline: Add the powder to a sterile conical tube. Add the calculated volume of sterile 0.9% saline. Vortex thoroughly. If solubility is an issue, gentle heating (up to 50°C) and sonication can be applied until the solution is clear.

    • For DMSO/Saline: If using DMSO, first dissolve the this compound in a small volume of 100% DMSO, then dilute to the final volume with sterile 0.9% saline or PBS. Ensure the final DMSO concentration is non-toxic to the animals.

  • Sterilization: If necessary, the final solution can be sterilized by filtering through a 0.22 µm syringe filter.

  • Storage: Store the solution appropriately. For short-term use, refrigeration may be adequate. For long-term storage, consult the manufacturer's data sheet.

Protocol 2: Intraperitoneal (I.P.) Injection in Mice

  • Animal Restraint: Properly restrain the mouse by grasping the scruff of the neck to expose the abdomen.

  • Injection Site: The injection should be given in the lower abdominal quadrant, off the midline, to avoid hitting the bladder or cecum.

  • Needle Insertion: Use a 25-27 gauge sterile needle. Insert the needle, bevel up, at a shallow angle (about 10-20 degrees).

  • Aspiration: Gently pull back on the plunger to ensure no fluid (urine or blood) is aspirated. If fluid is drawn, discard the syringe and re-attempt with a fresh dose at a different site.

  • Injection: Inject the solution slowly and smoothly.

  • Withdrawal and Monitoring: Withdraw the needle and return the animal to its cage. Monitor the animal for any immediate adverse reactions.

Visualizations

Experimental and Logical Workflows

DoseAdjustmentWorkflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Dose Ranging Study cluster_eval Phase 3: Evaluation & Refinement LitReview Literature Review (Find LD50 & reported doses) CalcDose Calculate Starting Doses (e.g., 1/10th of LD50) LitReview->CalcDose DoseGroup1 Administer Low Dose CalcDose->DoseGroup1 DoseGroup2 Administer Mid Dose CalcDose->DoseGroup2 DoseGroup3 Administer High Dose CalcDose->DoseGroup3 Monitor Monitor for Toxicity & Mortality (24-72 hours) DoseGroup1->Monitor DoseGroup2->Monitor DoseGroup3->Monitor Eval Evaluate Results Monitor->Eval Decision Mortality or Severe Toxicity? Eval->Decision ReduceDose Reduce Doses & Repeat Study Decision->ReduceDose Yes SelectDose Select Highest Non-Toxic Dose for Main Experiment Decision->SelectDose No ReduceDose->DoseGroup1

Caption: Workflow for a dose-ranging study to determine a safe and effective dose.

Potential Toxicity Pathway

HarmaneToxicityPathway cluster_cellular Cellular Effects cluster_outcome Toxicological Outcome Harmane Harmane Administration Mito Mitochondrial Dysfunction Harmane->Mito Inhibits Complex I? MAO MAO Inhibition Harmane->MAO ROS Increased Reactive Oxygen Species (ROS) Mito->ROS Neurotoxicity Dopaminergic Neurotoxicity ROS->Neurotoxicity Dopamine Dopaminergic System MAO->Dopamine Alters Metabolism Dopamine->Neurotoxicity Tremors Tremors Neurotoxicity->Tremors

Caption: Simplified potential pathway of Harmane-induced neurotoxicity.

References

Stability of Harmane hydrochloride in different solvent and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Harmane hydrochloride in various solvents and under different storage conditions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound and what are its solubilities?

This compound exhibits varying solubility in common laboratory solvents. For aqueous buffers, it is recommended to first dissolve the compound in an organic solvent like DMSO before diluting.[1]

Data Presentation: Harmane & this compound Solubility

CompoundSolventSolubilityNotes
This compound Water30 mg/mL[2]
Harmane DMSO~20 mg/mL[1]
Harmane Dimethyl formamide (B127407) (DMF)~20 mg/mL[1]
Harmane Ethanol~10 mg/mL[1]
Harmane DMSO:PBS (pH 7.2) 1:3~0.25 mg/mL[1]Prepared by first dissolving in DMSO.
Harmine Hydrochloride DMSO≥24.9 mg/mLWith gentle warming and ultrasonic.[3]
Harmine Hydrochloride Water≥2.53 mg/mLWith gentle warming and ultrasonic.[3]

Note: The free base, Harmane, is sparingly soluble in aqueous buffers.[1] Beta-carboline alkaloids, in general, are soluble in 10% DMSO and 0.5% aqueous SDS solution.[4]

Q2: How should solid this compound and its solutions be stored to ensure stability?

Proper storage is critical to prevent degradation. For the solid form, storage at 4°C or -20°C is recommended.[1][2] Solutions, especially aqueous ones, are less stable and require more stringent conditions.

Data Presentation: Recommended Storage Conditions

FormConditionRecommended TemperatureLight ExposureDuration
Solid Tightly sealed container, dry, well-ventilated[5][6]+4°C[2] or -20°C[1]Protect from light≥ 4 years (at -20°C)[1]
Organic Stock (e.g., DMSO)Tightly sealed, purged with inert gas[1]-20°C or -80°CProtect from lightWeeks to months (best practice)
Aqueous Solution Sterile, tightly sealed4°CProtect from lightNot recommended for more than one day [1]

Q3: What are the known degradation pathways for this compound?

Detailed studies on the specific chemical degradation pathways of this compound in different solvents are not extensively published. However, general chemical principles suggest that as a β-carboline alkaloid, it is susceptible to degradation under certain conditions. The compound is known to be incompatible with strong acids, strong alkalis, and strong oxidizing/reducing agents.[7] Under fire conditions, it may decompose and emit toxic fumes, including carbon oxides and nitrogen oxides.[7][8]

In biological systems, harmane undergoes metabolism, primarily through hydroxylation and subsequent methylation to form harmine, which is then further hydroxylated.[9] The primary metabolic routes in rats involve sulphate conjugation.[10]

Troubleshooting Guide

Issue 1: My this compound solution has turned yellow/brown.

  • Possible Cause: This color change often indicates oxidation or degradation. Exposure to air (oxygen), light, or non-optimal pH can accelerate this process.

  • Solution:

    • Prepare fresh solutions using high-purity solvents that have been purged with an inert gas (e.g., argon or nitrogen) to remove dissolved oxygen.[1]

    • Store stock solutions in amber vials or wrap vials in aluminum foil to protect them from light.

    • Avoid prolonged storage at room temperature. For short-term storage, use 4°C and for longer-term, -20°C or -80°C.

Issue 2: A precipitate formed after I diluted my DMSO stock solution with an aqueous buffer (e.g., PBS).

  • Possible Cause: Harmane (the free base form) is sparingly soluble in aqueous buffers.[1] Diluting a concentrated organic stock into an aqueous medium can cause the compound to crash out of solution if its solubility limit is exceeded.

  • Solution:

    • Verify Solubility: Check the final concentration against the known solubility in your specific solvent mixture. The solubility in a 1:3 DMSO:PBS solution is only about 0.25 mg/mL.[1]

    • Increase DMSO Percentage: Increase the proportion of DMSO in your final solution, if your experimental system can tolerate it.

    • Work at Lower Concentrations: Prepare a more dilute stock solution or dilute it further into the aqueous buffer.

    • Gentle Warming/Sonication: Briefly warm the solution or sonicate it to help redissolve the precipitate. However, be cautious as heat can accelerate degradation.

Issue 3: I am observing a loss of biological activity from my prepared this compound solutions over time.

  • Possible Cause: Loss of activity is a strong indicator of chemical degradation. Aqueous solutions of Harmane are not stable for long periods.[1] Repeated freeze-thaw cycles of stock solutions can also contribute to degradation.

  • Solution:

    • Prepare Fresh Solutions: Always prepare fresh working solutions from a solid or a recently prepared stock solution for your experiments. It is not recommended to store aqueous solutions for more than a day.[1]

    • Aliquot Stock Solutions: Aliquot your organic stock solutions into single-use volumes and store them at -20°C or -80°C. This prevents contamination and degradation from repeated freeze-thaw cycles.

    • Perform a Stability Check: If you suspect instability, you can perform a simple stability check by comparing the activity of a freshly prepared solution with an aged one using a reliable bioassay.

Experimental Protocols

Protocol: Assessment of this compound Stability in an Aqueous Buffer

This protocol outlines a method to evaluate the stability of this compound in a specific aqueous buffer over time using HPLC analysis.

  • Objective: To determine the degradation rate of this compound in a buffered solution under specific temperature and light conditions.

  • Materials:

    • This compound (solid, high purity)

    • DMSO (HPLC grade)

    • Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4), sterile-filtered

    • HPLC system with a UV detector

    • C18 HPLC column

    • Incubators/water baths set to desired temperatures

    • Amber and clear glass vials

  • Procedure:

    • Stock Solution Preparation: Prepare a concentrated stock solution of this compound (e.g., 20 mg/mL) in DMSO.

    • Working Solution Preparation: Dilute the DMSO stock into the aqueous buffer to achieve the final desired concentration (e.g., 100 µg/mL). Ensure the final DMSO concentration is consistent across all samples and does not cause precipitation.

    • Sample Aliquoting and Storage:

      • Dispense the working solution into multiple amber vials (for light protection) and clear vials (for light exposure testing).

      • Prepare sets of samples for each storage condition to be tested (e.g., 4°C, 25°C, 40°C).

    • Time-Point Zero (T=0) Analysis: Immediately after preparation, take an aliquot from the working solution and analyze it via HPLC to determine the initial peak area of the intact this compound. This serves as the 100% reference.

    • Incubation: Place the prepared vials in their respective storage conditions.

    • Sampling Over Time: At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), remove one vial from each condition.

    • HPLC Analysis:

      • Analyze each sample by HPLC. A typical method would involve a C18 column with a mobile phase gradient of acetonitrile (B52724) and water (with 0.1% formic acid).

      • Monitor the elution at Harmane's λmax (e.g., 288 nm).[1]

      • Record the peak area of the this compound peak. Look for the appearance of new peaks, which may indicate degradation products.

    • Data Analysis:

      • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

      • Plot the percentage remaining versus time for each condition to determine the stability profile.

Visualizations

TroubleshootingWorkflow start Experiment Issue with Harmane-HCl Solution issue_precipitate Precipitation or Cloudiness Observed? start->issue_precipitate issue_color Color Change (Yellow/Brown)? issue_precipitate->issue_color No check_solubility 1. Check Final Concentration vs. Solubility Limit 2. Increase Organic Solvent % issue_precipitate->check_solubility Yes issue_activity Loss of Biological Activity? issue_color->issue_activity No use_fresh 1. Prepare Fresh Solution 2. Use Inert Gas Purged Solvents 3. Protect from Light issue_color->use_fresh Yes aliquot_store 1. Prepare Fresh Daily 2. Aliquot Stock Solution 3. Avoid Freeze-Thaw Cycles issue_activity->aliquot_store Yes end_good Problem Resolved issue_activity->end_good No check_solubility->end_good use_fresh->end_good aliquot_store->end_good

Caption: Troubleshooting workflow for common Harmane-HCl solution issues.

StabilityFactors cluster_factors Influencing Factors Temp Temperature (Heat) Harmane_HCl Harmane HCl in Solution Temp->Harmane_HCl Light Light (UV/Visible) Light->Harmane_HCl Oxygen Oxygen (Air) Oxygen->Harmane_HCl pH pH (Strong Acid/Base) pH->Harmane_HCl Degradation Degradation Products + Loss of Activity Harmane_HCl->Degradation leads to

Caption: Factors influencing the stability of Harmane-HCl in solution.

References

Validation & Comparative

A Comparative Guide to Validating the Purity of Synthetic Harmane Hydrochloride Using NMR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of pharmacologically active compounds, ensuring the purity of the final product is a critical step for reliable downstream applications in research and drug development. Harmane hydrochloride, a synthetic β-carboline alkaloid, is no exception. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for validating the purity of synthetic this compound, supported by experimental data and detailed protocols.

Introduction to Purity Validation of this compound

Harmane (1-methyl-9H-pyrido[3,4-b]indole) is a fluorescent heterocyclic amine that exhibits a range of biological activities. Its synthetic hydrochloride salt is often used in research settings. The purity of synthetic this compound can be affected by starting materials, intermediates, and byproducts of the synthesis process. A common synthetic route is the Pictet-Spengler reaction, which can introduce specific impurities. Therefore, robust analytical methods are required to accurately quantify the purity and identify any potential contaminants.

Quantitative NMR (qNMR) for Primary Purity Assessment

Quantitative NMR (qNMR) has emerged as a powerful primary ratio method for determining the purity of organic molecules without the need for a specific reference standard of the analyte.[1][2] The principle of qNMR lies in the direct proportionality between the integrated signal area of a specific nucleus (typically ¹H) and the number of nuclei contributing to that signal.[3]

Advantages of qNMR:
  • Primary Method: qNMR is considered a primary method of measurement, meaning it does not require a standard of the same compound for quantification.[3]

  • High Specificity: The high resolution of NMR spectra allows for the identification and quantification of individual components in a mixture, provided their signals do not overlap.

  • Versatility: A single qNMR experiment can provide information on the structure and purity of the main component, as well as identify and quantify impurities.

  • Non-destructive: The sample can be recovered after analysis.

Considerations for qNMR:
  • Signal Overlap: Severe signal overlap can complicate accurate integration and quantification.

  • Relaxation Times: Accurate quantification requires that all nuclei have fully relaxed between pulses, which may necessitate longer experiment times.

  • Solvent and Internal Standard Selection: The choice of solvent and internal standard is crucial for accurate results. The internal standard should be stable, have a known purity, and possess signals that do not overlap with the analyte's signals.

Comparison with Alternative Analytical Techniques

While qNMR offers significant advantages, other techniques are also commonly employed for purity analysis. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful separation techniques that provide orthogonal information to NMR.

FeatureQuantitative ¹H-NMR (qNMR)High-Performance Liquid Chromatography (HPLC-UV)Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle Signal integration proportional to molar concentrationUV absorbance proportional to concentrationMass-to-charge ratio detection
Quantification Absolute (with internal standard) or relativeRelative (requires a reference standard of the analyte)Primarily qualitative, can be quantitative with standards
Impurity Identification Structural information from chemical shifts and couplingRetention time comparison with standardsMass fragmentation patterns for structural elucidation
Throughput ModerateHighHigh
Sample Requirement Milligram quantitiesMicrogram to milligram quantitiesNanogram to microgram quantities
Destructive? NoYesYes

Experimental Protocols

Protocol 1: Purity Determination of this compound by ¹H-qNMR

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthetic this compound sample.
  • Accurately weigh approximately 5 mg of a high-purity internal standard (e.g., maleic acid, dimethyl sulfone). The internal standard should have a known purity (e.g., >99.5%) and its signals should not overlap with the this compound signals.
  • Dissolve both the sample and the internal standard in a known volume (e.g., 0.6 mL) of a deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄) in a clean, dry vial.
  • Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition:

  • Use a 400 MHz or higher field NMR spectrometer.
  • Acquire a quantitative ¹H NMR spectrum using a single-pulse experiment (e.g., Bruker's zg30 pulse program).
  • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of both the analyte and the internal standard (a D1 of 30-60 seconds is often sufficient for small molecules).
  • Set the number of scans (NS) to achieve a good signal-to-noise ratio (S/N > 250:1 for the signals of interest).[2]
  • Set the spectral width to encompass all signals of interest.

3. Data Processing and Analysis:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
  • Calibrate the chemical shift scale to the residual solvent peak.
  • Integrate a well-resolved, characteristic signal of this compound and a well-resolved signal of the internal standard.
  • Calculate the purity of the this compound sample using the following formula:

Protocol 2: Purity Analysis of this compound by HPLC

1. Sample and Standard Preparation:

  • Prepare a stock solution of a this compound reference standard of known purity (e.g., 1 mg/mL in methanol).
  • Prepare a solution of the synthetic this compound sample at the same concentration.
  • Prepare a series of calibration standards by diluting the stock solution of the reference standard.

2. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
  • Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and a buffer (e.g., 10 mM potassium phosphate (B84403) buffer, pH 7.0). A typical isocratic condition could be acetonitrile:buffer (30:70 v/v).[4]
  • Flow Rate: 1.0 mL/min.
  • Detection: UV detector at a wavelength where Harmane has strong absorbance (e.g., 330 nm).[5]
  • Injection Volume: 20 µL.

3. Data Analysis:

  • Inject the calibration standards and the sample solution into the HPLC system.
  • Generate a calibration curve by plotting the peak area of the reference standard against its concentration.
  • Determine the concentration of this compound in the sample solution from the calibration curve.
  • Calculate the purity of the synthetic sample by comparing its peak area to the peak area of the reference standard at the same concentration. Impurities will appear as separate peaks.

Visualization of Experimental Workflow

experimental_workflow cluster_nmr Purity by qNMR cluster_hplc Purity by HPLC nmr_prep Sample & Internal Standard Preparation nmr_acq ¹H-NMR Data Acquisition nmr_prep->nmr_acq nmr_proc Data Processing & Integration nmr_acq->nmr_proc nmr_calc Purity Calculation nmr_proc->nmr_calc result Purity Validation & Comparison nmr_calc->result hplc_prep Sample & Reference Standard Preparation hplc_acq HPLC Data Acquisition hplc_prep->hplc_acq hplc_cal Calibration Curve Generation hplc_acq->hplc_cal hplc_calc Purity Calculation hplc_cal->hplc_calc hplc_calc->result start Synthetic Harmane Hydrochloride start->nmr_prep start->hplc_prep

Caption: Workflow for purity validation of this compound.

Identification of Potential Impurities by NMR

The primary impurities in synthetic this compound are likely to be related to the starting materials and intermediates of the Pictet-Spengler synthesis.

Potential Impurities:

Expected ¹H NMR Chemical Shifts (in DMSO-d₆):

CompoundKey ProtonsApproximate Chemical Shift (ppm)
Harmane Aromatic Protons7.5 - 8.5
Methyl Protons (C1-CH₃)~2.8
NH Proton~11.5
Tryptophan Indole NH~10.8
Aromatic Protons6.9 - 7.6
Tetrahydroharmane Aliphatic Protons (C3, C4)~2.7 - 3.0
Harmine Methoxy Protons (OCH₃)~3.9

Note: Chemical shifts can vary depending on the solvent and concentration. For Harmine hydrochloride in D₂O, characteristic proton signals have been reported around 7.47, 7.20, 6.98, 6.20, 5.89, 3.59 (OCH₃), and 2.16 (CH₃) ppm.[6]

Logical Framework for Purity Validation

logical_framework cluster_validation Purity Validation Strategy primary_method Primary Method: ¹H-qNMR orthogonal_method Orthogonal Method: HPLC-UV primary_method->orthogonal_method Confirmatory Analysis impurity_id Impurity Identification: LC-MS & 2D NMR primary_method->impurity_id Structural Elucidation final_purity Final Purity Assignment orthogonal_method->final_purity impurity_id->final_purity start Synthetic Harmane Hydrochloride Sample start->primary_method

Caption: A logical approach to comprehensive purity validation.

Conclusion

Validating the purity of synthetic this compound is essential for ensuring the reliability and reproducibility of research findings. Quantitative ¹H-NMR stands out as a powerful primary method for this purpose, offering direct and accurate purity determination without the need for a specific reference standard of the analyte. When combined with orthogonal techniques like HPLC and LC-MS for confirmatory analysis and impurity identification, a comprehensive and robust purity assessment can be achieved. The detailed protocols and comparative data presented in this guide provide a solid framework for researchers, scientists, and drug development professionals to confidently validate the purity of their synthetic this compound samples.

References

A Comparative Analysis of the Neurotoxic Profiles of Harmane Hydrochloride and Harmine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neurotoxic effects of two structurally related β-carboline alkaloids: Harmane hydrochloride and Harmine (B1663883). Both compounds are of significant interest in neuroscience research due to their presence in various natural sources, including tobacco smoke and certain foods, and their potential links to neurological disorders such as essential tremor and Parkinson's disease.[1][2][3] This analysis is supported by experimental data from in vitro and in vivo studies to delineate their respective neurotoxic profiles and mechanisms of action.

At a Glance: Key Differences in Neurotoxicity

ParameterThis compoundHarmine
Primary Neurotoxic Effect Selective dopaminergic neurotoxicity.[1]General dose-dependent neurotoxicity, acetylcholinesterase inhibition.[4][5]
Mechanism of Action Induction of mitochondrial dysfunction and increased reactive oxygen species (ROS).[1]Inhibition of acetylcholinesterase, leading to acetylcholine (B1216132) accumulation.[4][5]
In Vitro Cytotoxicity (PC12 Cells) IC50: Not explicitly found in the provided results.IC50: 17.97 μM.[6]
In Vivo Toxicity (Mice) LD50: Not explicitly found in the provided results.LD50: 26.9 mg/kg (intravenous).[5][7]
Observed In Vivo Symptoms Tremorigenic effects.[2]Convulsions, tremor, ataxia, opisthotonos.[5][7]
Cellular Target Dopaminergic neurons.[1]Cholinergic systems.[4][5]

Delving into the Mechanisms of Neurotoxicity

Harmane and Harmine, while structurally similar, exhibit distinct neurotoxic profiles stemming from different primary mechanisms of action.

This compound:

Harmane's neurotoxicity is characterized by its selective targeting of dopaminergic neurons.[1] Studies using the model organism Caenorhabditis elegans have demonstrated that harmane exposure leads to significant loss of dopaminergic neuron structure and function at lower doses than those affecting other neuronal populations.[1] The underlying mechanism involves mitochondrial dysfunction, with harmane inducing a decrease in mitochondrial viability and an increase in reactive oxygen species (ROS) levels.[1] Interestingly, blocking the dopamine (B1211576) transporter (DAT) did not prevent neurotoxicity, suggesting that harmane does not primarily enter dopaminergic neurons through this transporter.[1]

Harmine:

Harmine exhibits a more generalized, dose-dependent neurotoxicity.[4] In C. elegans, harmine exposure resulted in growth inhibition, egg-laying defects, and a shortened lifespan.[4] A key mechanism of harmine's neurotoxicity is the direct inhibition of acetylcholinesterase (AChE).[4][5] This inhibition leads to the accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of cholinergic receptors and subsequent excitotoxicity.[4] This is consistent with the observed in vivo symptoms in mice, which include convulsions, tremors, and ataxia.[5][7]

Experimental Data on Neurotoxicity

The following table summarizes quantitative data from various studies on the neurotoxic effects of Harmane and Harmine.

CompoundModel SystemEndpointConcentration/DoseResultReference
HarmaneC. elegansDopaminergic neuron lossLower dosesSelective neurotoxicity[1]
HarmaneMidbrain neuronal culturesIntracellular dopamine levels1 µM - 100 µMSignificant dose-dependent decrease[8]
HarmineC. elegansGrowth, egg laying, lifespan5 - 320 µmol/LDose-dependent toxic effects[4]
HarmineNeuroscreen-1 cellsCytotoxicity30 µMCytotoxic[9][10]
HarminePC12 CellsCell Viability (IC50)17.97 μM50% inhibition[6]
HarmineMiceAcute Toxicity (LD50)26.9 mg/kg (i.v.)50% mortality[5][7]

Signaling Pathways and Experimental Workflows

To visualize the distinct mechanisms of neurotoxicity and a typical experimental workflow for assessing cytotoxicity, the following diagrams are provided.

Harmane_Neurotoxicity_Pathway Harmane Harmane Mitochondria Mitochondria Harmane->Mitochondria Inhibits Complex I ROS Increased ROS Mitochondria->ROS Dysfunction leads to Dopaminergic_Neuron Dopaminergic Neuron ROS->Dopaminergic_Neuron Induces oxidative stress in Neurodegeneration Selective Neurodegeneration Dopaminergic_Neuron->Neurodegeneration

Caption: Proposed neurotoxic pathway of Harmane.

Harmine_Neurotoxicity_Pathway Harmine Harmine AChE Acetylcholinesterase (AChE) Harmine->AChE Inhibits ACh Increased Acetylcholine (ACh) AChE->ACh Failure to degrade ACh leads to Cholinergic_Receptors Cholinergic Receptors ACh->Cholinergic_Receptors Overstimulates Excitotoxicity Excitotoxicity & Neurotoxicity Cholinergic_Receptors->Excitotoxicity

Caption: Proposed neurotoxic pathway of Harmine.

Cytotoxicity_Assay_Workflow cluster_workflow In Vitro Cytotoxicity Assay start Seed neuronal cells (e.g., PC12) incubation1 Incubate for 24h start->incubation1 treatment Treat with varying concentrations of Harmane or Harmine incubation1->treatment incubation2 Incubate for 24-48h treatment->incubation2 mtt_assay Add MTT reagent incubation2->mtt_assay incubation3 Incubate for 4h mtt_assay->incubation3 solubilization Add solubilizing agent (e.g., DMSO) incubation3->solubilization measurement Measure absorbance at 570 nm solubilization->measurement analysis Calculate cell viability (%) measurement->analysis

Caption: General workflow for an MTT cytotoxicity assay.

Detailed Experimental Protocols

In Vivo Neurotoxicity Assessment in C. elegans

  • Model Organism: Wild-type (N2) and transgenic strains of C. elegans expressing fluorescent proteins in specific neurons (e.g., dopaminergic neurons).

  • Compound Exposure: Synchronized L1 larvae are transferred to nematode growth medium (NGM) plates containing various concentrations of Harmane or Harmine dissolved in a suitable solvent (e.g., DMSO). Control plates contain the solvent alone.

  • Endpoint Analysis:

    • Neurodegeneration: After a defined exposure period (e.g., 48-72 hours), neuronal integrity is assessed using fluorescence microscopy. Neurodegeneration is quantified by scoring neuronal loss or morphological abnormalities.

    • Behavioral Assays: Phenotypic changes related to neuronal function, such as pharyngeal pumping rate (for cholinergic function) or basal slowing response (for dopaminergic function), are measured.[4]

    • Biochemical Assays: Levels of neurotransmitters or markers of oxidative stress can be quantified using techniques like HPLC or fluorescent probes.

In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Line: PC12 cells, a rat pheochromocytoma cell line commonly used as a model for neuronal cells.

  • Cell Culture: Cells are maintained in an appropriate culture medium (e.g., DMEM supplemented with fetal bovine serum and horse serum) in a humidified incubator at 37°C and 5% CO2.

  • Experimental Procedure:

    • Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

    • The culture medium is replaced with fresh medium containing various concentrations of this compound or Harmine. A vehicle control (e.g., DMSO) is also included.

    • After a 24-48 hour incubation period, the treatment medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

    • The plates are incubated for an additional 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

    • The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

    • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value, the concentration of the compound that causes 50% inhibition of cell viability, is calculated from the dose-response curve.

Conclusion

The available evidence indicates that this compound and Harmine induce neurotoxicity through distinct mechanisms. Harmane exhibits a selective toxicity towards dopaminergic neurons, mediated by mitochondrial dysfunction, making it a compound of interest for studying Parkinson's disease models.[1] In contrast, Harmine's neurotoxicity is more widespread and is significantly attributed to its inhibition of acetylcholinesterase, leading to cholinergic overstimulation.[4][5] These differences in their mechanisms of action and cellular targets are crucial considerations for researchers in the fields of neurotoxicology and drug development. Further comparative studies are warranted to fully elucidate their neurotoxic potential and to explore any potential therapeutic applications at sub-toxic concentrations.

References

A Comparative Guide to the In Vitro Efficacy of Harmane Hydrochloride and Its Synthetic Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the nuanced differences in the in vitro efficacy of lead compounds and their derivatives is critical. This guide provides a detailed comparison of harmane hydrochloride and its synthetic analogues, focusing on their inhibitory activities against key protein targets. The data presented is compiled from multiple in vitro studies and is intended to facilitate informed decisions in drug design and screening.

Quantitative Comparison of Inhibitory Activity

The following tables summarize the in vitro inhibitory concentrations (IC50) of harmane and several of its synthetic analogues against their primary targets, Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) and Monoamine Oxidase A (MAO-A). These enzymes are implicated in a range of pathologies, from neurological disorders to cancer.[1][2][3]

Table 1: IC50 Values for DYRK1A Inhibition

CompoundModificationIC50 (nM) - 33P-ATP AssayIC50 (nM) - TR-FRET AssayReference
Harmane (Harmine)-36230[2]
Harmol7-OH33210[2]
Harmalol7-OH, Dihydro180480[2]
TetrahydroharmineTetrahydro11002800[2]
Harmane-1800>10000[2]
Norharmane-2500>10000[2]
1-Chloro-harmine1-Cl8.8-[4]
2-2c9-N-substituted-~230 (comparable to harmine)[5]

Table 2: IC50 Values for MAO-A Inhibition

CompoundIC50 (nM)Reference
Harmane (Harmine)8[2]
Harmol68[2]
Harmalol1300[2]
Tetrahydroharmine100[2]
Harmane6[2]
Norharmane8[2]
Harmaline0.8[2]

Key Insights from Comparative Data

Structure-activity relationship (SAR) studies reveal that modifications to the β-carboline core of harmane significantly impact its potency and selectivity.[1][3][5]

  • Substitution at the 7-position: Replacing the methoxy (B1213986) group at the 7-position with a hydroxyl group (as in harmol) maintains potent DYRK1A inhibition while significantly reducing MAO-A inhibition, thereby increasing selectivity for DYRK1A.[2]

  • Substitution at the 9-position: Modifications at the 9-N position tend to decrease MAO-A inhibition while preserving DYRK1A inhibitory activity.[1][3] This has been a successful strategy for developing more selective DYRK1A inhibitors.[5]

  • Substitution at the 1-position: The introduction of a chloro group at the 1-position can dramatically increase DYRK1A inhibitory potency.[4]

  • Saturation of the Pyridine Ring: Saturation of the C3-C4 double bond (e.g., tetrahydroharmine) generally leads to a decrease in potency against both DYRK1A and MAO-A.[2]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for assessing the efficacy of harmane analogues.

DYRK1A Kinase Activity Assay (33P-ATP Filter Binding Assay)

This assay quantifies the phosphorylation of a substrate peptide by DYRK1A.

  • Reaction Mixture Preparation: A kinase reaction buffer is prepared containing 20 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na₃VO₄, 2 mM DTT, and 1% DMSO.

  • Compound Addition: Test compounds (harmane or its analogues) are added to the reaction mixture at varying concentrations.

  • Enzyme and Substrate Addition: Recombinant DYRK1A enzyme and a synthetic peptide substrate (e.g., Woodtide) are added to the mixture.

  • Initiation of Reaction: The kinase reaction is initiated by the addition of 33P-ATP.

  • Incubation: The reaction is allowed to proceed for a specified time (e.g., 2 hours) at room temperature.

  • Termination and Washing: The reaction is stopped by the addition of phosphoric acid. The mixture is then transferred to a filter plate, which is washed to remove unincorporated 33P-ATP.

  • Quantification: The amount of 33P incorporated into the peptide substrate is measured using a scintillation counter.

  • Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

Monoamine Oxidase A (MAO-A) Inhibition Assay

This assay measures the activity of MAO-A by detecting the production of a fluorescent product.

  • Reagent Preparation: A reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4) is prepared. The MAO-A enzyme, a substrate (e.g., kynuramine), and a peroxidase-coupled detection reagent (e.g., Amplex Red) are also prepared.

  • Compound Incubation: Test compounds are pre-incubated with the MAO-A enzyme.

  • Reaction Initiation: The substrate is added to initiate the enzymatic reaction.

  • Incubation: The reaction mixture is incubated at 37°C for a set period.

  • Fluorescence Measurement: The fluorescence of the reaction product (e.g., resorufin) is measured using a fluorescence plate reader at an excitation wavelength of 530-560 nm and an emission wavelength of ~590 nm.

  • Data Analysis: IC50 values are determined from the dose-response curves of compound concentration versus percentage of MAO-A inhibition.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the effect of the compounds on cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cells (e.g., cancer cell lines) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of harmane or its synthetic analogues for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product.

  • Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO or a detergent solution).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.

Signaling Pathways and Experimental Workflows

DYRK1A-NFAT Signaling Pathway

Harmane and its analogues can induce β-cell proliferation through the inhibition of DYRK1A, which in turn affects the NFAT (Nuclear Factor of Activated T-cells) signaling pathway.[5]

DYRK1A_NFAT_Pathway Harmane Harmane / Analogues DYRK1A DYRK1A Harmane->DYRK1A Inhibits NFAT Dephosphorylated NFAT (Nucleus) DYRK1A->NFAT Phosphorylates (Inactivation) NFAT_p Phosphorylated NFAT (Cytoplasm) NFAT_p->NFAT Translocation Gene_Expression Gene Expression (e.g., β-cell proliferation) NFAT->Gene_Expression Promotes Calcineurin Calcineurin Calcineurin->NFAT_p Dephosphorylates

Caption: DYRK1A-NFAT signaling pathway inhibited by Harmane.

PI3K/AKT Signaling Pathway in Apoptosis

Some harmine (B1663883) derivatives have been shown to induce apoptosis in cancer cells by inhibiting the PI3K/AKT signaling pathway and promoting the production of reactive oxygen species (ROS).[6]

PI3K_AKT_Pathway Compound_3c Harmine Derivative (e.g., Compound 3c) ROS ROS Production Compound_3c->ROS Promotes AKT_p Phosphorylated AKT (Active) Compound_3c->AKT_p Inhibits Phosphorylation PI3K PI3K ROS->PI3K Inhibits PI3K->AKT_p Activates Apoptosis Apoptosis AKT_p->Apoptosis Inhibits

Caption: PI3K/AKT pathway modulation by a harmine derivative.

General Experimental Workflow for In Vitro Screening

The following diagram illustrates a typical workflow for the synthesis and in vitro evaluation of novel harmane analogues.

Experimental_Workflow Synthesis Synthesis of Harmane Analogues Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Primary_Screening Primary Screening (e.g., DYRK1A, MAO-A assays) Purification->Primary_Screening Dose_Response Dose-Response & IC50 Determination Primary_Screening->Dose_Response Cell_Based_Assays Cell-Based Assays (Viability, Apoptosis) Dose_Response->Cell_Based_Assays Lead_Identification Lead Compound Identification Cell_Based_Assays->Lead_Identification

Caption: In vitro screening workflow for harmane analogues.

References

Comparative study of the MAO-A inhibitory activity of different beta-carbolines

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the inhibitory potency of various β-carboline alkaloids against monoamine oxidase-A (MAO-A), complete with supporting data and experimental protocols.

This guide provides a comparative analysis of the monoamine oxidase-A (MAO-A) inhibitory activity of several β-carboline derivatives. β-carbolines are a class of tricyclic indole (B1671886) alkaloids that can be found in various plants and can also be formed endogenously in mammals.[1][2] They are recognized as potent and selective inhibitors of MAO-A, an enzyme crucial for the degradation of key neurotransmitters like serotonin (B10506) and norepinephrine.[1][3] This inhibitory action makes them significant candidates for research in the development of treatments for depression and other neurological disorders.[1]

Quantitative Comparison of Inhibitory Potency

The MAO-A inhibitory activity of different β-carbolines is typically quantified using the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki). The following table summarizes the reported values for several common β-carbolines, showcasing their varying potencies. All the compounds listed were found to be reversible and competitive inhibitors of MAO-A.

β-Carboline DerivativeInhibitory Potency (Ki or IC50 in nM)Notes
Harmine5 nM (Ki)A potent inhibitor.
2-Methylharminium69 nM (Ki)
2,9-Dimethylharminium15 nM (Ki)
Harmaline48 nM (Ki)Another highly effective inhibitor.
9-Methyl-β-carboline (9-me-BC)1000 nM (IC50)Also exhibits inhibitory activity against MAO-B (IC50 of 15.5 µM).

Note: Lower Ki or IC50 values indicate greater inhibitory potency.

The structure-activity relationship of β-carbolines reveals that substitutions at the 1 and 7 positions can significantly influence their inhibitory efficacy. For instance, the presence of a 1-methyl group and a 7-methoxy substituent generally enhances the potency of these compounds as MAO-A inhibitors.

Experimental Protocol: Kynuramine (B1673886) Assay for MAO-A Inhibition

The determination of MAO-A inhibitory activity by β-carbolines is commonly performed using the kynuramine assay. This spectrophotometric method relies on the MAO-A catalyzed oxidation of kynuramine to 4-hydroxyquinoline (B1666331).

Materials:

  • Purified human MAO-A enzyme

  • Kynuramine (substrate)

  • β-carboline inhibitors (test compounds)

  • Potassium phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

  • Spectrophotometer

Procedure:

  • Enzyme Preparation: A stock solution of purified human MAO-A is diluted to the desired concentration (e.g., 0.006 mg/mL) in the potassium phosphate buffer.

  • Inhibitor Preparation: Stock solutions of the β-carboline derivatives are prepared and then diluted to various concentrations to be tested.

  • Reaction Mixture: The reaction mixture is prepared in a final volume of 0.2 mL, containing the MAO-A solution, the test inhibitor at a specific concentration, and the buffer.

  • Incubation: The enzyme and inhibitor are pre-incubated at 37°C for a set period (e.g., up to 90 minutes).

  • Initiation of Reaction: The reaction is initiated by adding the substrate, kynuramine, to the mixture (e.g., to a final concentration of 0.25 mM).

  • Measurement: The rate of formation of 4-hydroxyquinoline is monitored by measuring the increase in absorbance at a specific wavelength over time using a spectrophotometer.

  • Data Analysis: The inhibitory activity is determined by comparing the rate of the reaction in the presence of the inhibitor to the rate in its absence. The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then calculated. For determining the Ki, experiments are performed with varying concentrations of both the substrate and the inhibitor.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for assessing the MAO-A inhibitory activity of β-carbolines using the kynuramine assay.

MAO_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_enzyme Prepare MAO-A Solution mix Combine MAO-A and β-Carboline prep_enzyme->mix prep_inhibitor Prepare β-Carboline Dilutions prep_inhibitor->mix prep_substrate Prepare Kynuramine Solution add_substrate Add Kynuramine to Initiate Reaction prep_substrate->add_substrate incubate Pre-incubate at 37°C mix->incubate Pre-incubation incubate->add_substrate measure Spectrophotometric Measurement add_substrate->measure Monitor Absorbance analyze Calculate Reaction Rates measure->analyze calculate_ic50 Determine IC50/Ki Values analyze->calculate_ic50

Caption: Workflow for Kynuramine-Based MAO-A Inhibition Assay.

Mechanism of Action

β-carbolines act as competitive inhibitors of MAO-A. This means they bind to the active site of the enzyme, the same site where the natural substrates bind, thereby preventing the breakdown of neurotransmitters. The interaction is reversible, and the potency of inhibition is directly related to the binding affinity of the specific β-carboline derivative to the MAO-A active site. The interaction of the more potent inhibitors with the covalently bound flavin in the enzyme's active site has been shown to induce distinct spectral changes, with the magnitude of these changes correlating with the efficacy of the inhibition.

The following diagram illustrates the competitive inhibition of MAO-A by β-carbolines.

MAO_Inhibition_Mechanism MAOA MAO-A (Enzyme) MAOA_Substrate Enzyme-Substrate Complex MAOA->MAOA_Substrate Binds MAOA_Inhibitor Enzyme-Inhibitor Complex (Inactive) No Reaction MAOA->MAOA_Inhibitor Binds Substrate Substrate (e.g., Serotonin) Substrate->MAOA Product Oxidized Product Product->MAOA BetaCarboline β-Carboline (Inhibitor) BetaCarboline->MAOA Competes with Substrate MAOA_Substrate->Product Catalyzes

Caption: Competitive Inhibition of MAO-A by β-Carbolines.

References

Validating the Specificity of Harmane Hydrochloride in Receptor Binding Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Harmane hydrochloride's receptor binding profile against other relevant compounds. The data presented is compiled from various in vitro studies to offer an objective overview of its specificity. Detailed experimental protocols for typical receptor binding assays are also included, alongside visualizations of key signaling pathways and experimental workflows to support researchers in their study design and data interpretation.

Receptor Binding Affinity Profile

This compound, a beta-carboline alkaloid, exhibits a distinct binding profile across a range of neurotransmitter receptors and enzymes. To validate its specificity, it is crucial to compare its binding affinity (typically represented by the inhibition constant, Ki, or the half-maximal inhibitory concentration, IC50) with that of other beta-carbolines and standard reference compounds. A lower Ki or IC50 value indicates a higher binding affinity.

Table 1: Comparative Binding Affinities of this compound and Other Beta-Carbolines

CompoundReceptor/EnzymeKi (nM)IC50 (nM)Reference(s)
Harmane Imidazoline I1-30[1]
MAO-A-500[1]
MAO-B-5000[1]
Benzodiazepine (B76468) (central)-7000[2]
Opioid (mu)-2800[2]
α2-Adrenergic-18000
5-HT2A6800-
5-HT2C10000-
Norharmane MAO-A-230
MAO-B-80
Benzodiazepine (central)-4000
5-HT2A3400-
Harmine MAO-A-5
5-HT2A1900-
5-HT2C2400-
Harmaline MAO-A-1
5-HT2A3200-
NMDA (MK-801 site)-60000

Note: Binding affinities can vary between studies due to different experimental conditions (e.g., radioligand used, tissue preparation). The data presented here is for comparative purposes.

Experimental Protocols

The following are generalized protocols for conducting radioligand receptor binding assays, which are commonly used to determine the binding affinity of compounds like this compound.

Radioligand Binding Assay using Filtration

This method is widely used to separate receptor-bound radioligand from the unbound radioligand.

Materials:

  • Receptor Source: Cell membranes or tissue homogenates expressing the target receptor.

  • Radioligand: A radioactively labeled ligand with high affinity and specificity for the target receptor.

  • Test Compound: this compound or other compounds of interest.

  • Assay Buffer: Buffer appropriate for the specific receptor being studied (e.g., Tris-HCl, HEPES).

  • Wash Buffer: Cold assay buffer to wash away unbound radioligand.

  • Glass Fiber Filters: To trap the receptor-ligand complex.

  • Filtration Apparatus: A vacuum manifold system.

  • Scintillation Cocktail and Counter: To measure radioactivity.

Procedure:

  • Incubation: In a microplate, combine the receptor preparation, radioligand (at a concentration near its Kd), and varying concentrations of the test compound (e.g., this compound). Include control wells for total binding (receptor + radioligand) and non-specific binding (receptor + radioligand + a high concentration of a known unlabeled ligand).

  • Equilibration: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using the vacuum manifold. This step separates the receptor-bound radioligand (retained on the filter) from the free radioligand.

  • Washing: Quickly wash the filters with several volumes of ice-cold wash buffer to remove any remaining unbound radioligand.

  • Radioactivity Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Workflow for a Typical Filtration-Based Receptor Binding Assay

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Washing cluster_detection Detection & Analysis Receptor Receptor Preparation (Cell Membranes/Tissue) Incubation Incubate Receptor, Radioligand & Test Compound Receptor->Incubation Total_Binding Total Binding Control (No Test Compound) Receptor->Total_Binding NSB Non-Specific Binding Control (Excess Unlabeled Ligand) Receptor->NSB Radioligand Radioligand Solution Radioligand->Incubation Radioligand->Total_Binding Radioligand->NSB Test_Compound Test Compound Dilutions (e.g., Harmane HCl) Test_Compound->Incubation Filtration Rapid Vacuum Filtration (Glass Fiber Filters) Incubation->Filtration Total_Binding->Filtration NSB->Filtration Washing Wash Filters with Ice-Cold Buffer Filtration->Washing Counting Scintillation Counting Washing->Counting Analysis Data Analysis (IC50 & Ki Determination) Counting->Analysis

Caption: Workflow of a filtration-based receptor binding assay.

Signaling Pathways

Understanding the downstream signaling pathways of the receptors this compound interacts with is essential for interpreting its pharmacological effects.

I1-Imidazoline Receptor Signaling

Harmane shows high affinity for the I1-imidazoline receptor. Unlike many G-protein coupled receptors, the I1 receptor does not primarily signal through adenylyl cyclase or inositol (B14025) phospholipid hydrolysis.

G Harmane Harmane I1_Receptor I1-Imidazoline Receptor Harmane->I1_Receptor binds PC_PLC Phosphatidylcholine-selective Phospholipase C (PC-PLC) I1_Receptor->PC_PLC activates Na_H_Exchanger Na+/H+ Exchanger Inhibition I1_Receptor->Na_H_Exchanger Gene_Induction Induction of Catecholamine Synthetic Enzyme Genes I1_Receptor->Gene_Induction DAG Diacylglycerol (DAG) PC_PLC->DAG Arachidonic_Acid Arachidonic Acid PC_PLC->Arachidonic_Acid Eicosanoids Eicosanoids Arachidonic_Acid->Eicosanoids

Caption: Simplified signaling pathway of the I1-imidazoline receptor.

GABA-A Receptor Modulation by Benzodiazepine Site Ligands

Harmane acts as a ligand at the benzodiazepine binding site of the GABA-A receptor, an ion channel that mediates inhibitory neurotransmission. Unlike benzodiazepines which are positive allosteric modulators, some beta-carbolines like harmane can act as inverse agonists.

G GABA GABA GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor binds Harmane Harmane (Inverse Agonist) Harmane->GABA_A_Receptor reduces GABA effect Benzodiazepine Benzodiazepine (Agonist) Benzodiazepine->GABA_A_Receptor potentiates GABA binding Chloride_Channel Cl- Channel GABA_A_Receptor->Chloride_Channel opens Reduced_Inhibition Reduced Neuronal Inhibition (Excitation) GABA_A_Receptor->Reduced_Inhibition channel closing Hyperpolarization Neuronal Hyperpolarization (Inhibition) Chloride_Channel->Hyperpolarization Cl- influx

Caption: Modulation of GABA-A receptor by different ligands.

Downstream Effects of Monoamine Oxidase A (MAO-A) Inhibition

Harmane is an inhibitor of MAO-A, an enzyme responsible for the degradation of monoamine neurotransmitters.

G Harmane Harmane MAO_A Monoamine Oxidase A (MAO-A) Harmane->MAO_A inhibits Increased_Neurotransmitters Increased Synaptic Concentration of Monoamines Harmane->Increased_Neurotransmitters Inactive_Metabolites Inactive Metabolites MAO_A->Inactive_Metabolites degrades to Monoamines Monoamines (Serotonin, Norepinephrine, Dopamine) Monoamines->MAO_A substrate Downstream_Signaling Activation of Postsynaptic Receptors and Downstream Signaling Cascades Increased_Neurotransmitters->Downstream_Signaling

Caption: Consequence of MAO-A inhibition by Harmane.

Conclusion

The data presented in this guide indicates that this compound is not a highly specific ligand, as it interacts with multiple receptor systems, including imidazoline, benzodiazepine, and monoamine oxidase systems. Its highest affinity appears to be for the I1-imidazoline receptor. When compared to other beta-carbolines, its binding profile shows some distinct characteristics. Researchers should carefully consider this binding profile when designing experiments and interpreting results. The provided protocols and pathway diagrams serve as a foundational resource for further investigation into the pharmacological effects of this compound.

References

Harmane Hydrochloride: A Comparative Analysis of Cytotoxicity in Cancerous and Non-Cancerous Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cytotoxic effects of Harmane hydrochloride on various cancerous and non-cancerous cell lines, supported by experimental data from multiple studies. Harmane, a β-carboline alkaloid, and its hydrochloride salt have demonstrated significant anti-proliferative and pro-apoptotic properties, showing potential as a targeted anticancer agent.

Quantitative Cytotoxicity Data

The following tables summarize the half-maximal inhibitory concentration (IC50) values of Harmane and its derivatives in a range of cell lines. A lower IC50 value indicates greater potency in inhibiting cell growth.

Cancerous Cell LineCell TypeCompoundIC50 (µM)Incubation Time (h)Citation
MGC-803Human Gastric CancerThis compoundNot specified, but inhibitoryNot specified[1]
SMMC-7721Human Hepatocellular CarcinomaThis compoundNot specified, but inhibitoryNot specified[1]
HCT116Human Colorectal CarcinomaThis compoundDose-dependent inhibition48[2][3]
SK-Hep1Human Hepatocellular CarcinomaThis compoundDose-dependent inhibition24[4]
MCF-7Human Breast Cancer (ER+)This compoundDose-dependent inhibition24, 48, 72[5][6]
MDA-MB-231Human Breast Cancer (TNBC)This compoundDose-dependent inhibition24, 48, 72[5][6]
A2780Human Ovarian CancerHarmaline~30024[7]
A2780Human Ovarian CancerHarmaline~18548[7]
SW480Human Colon AdenocarcinomaHarmine (B1663883)Higher sensitivity than other cancer cell lines testedNot specified[8][9]
HeLaHuman Cervical CancerHarmineDose-dependent inhibition48, 72[10]
C33AHuman Cervical CancerHarmineDose-dependent inhibitionNot specified[9]
A549Human Lung AdenocarcinomaHarmine derivative (10f)~3.248[11]
MDA-MB-231Human Breast Cancer (TNBC)Harmine derivative (10f)~4.548[11]
Non-Cancerous Cell LineCell TypeCompoundIC50 (µM)Incubation Time (h)Citation
LO2Human Normal LiverThis compoundNo obvious inhibitory effectsNot specified[1]
NIH/3T3Mouse FibroblastHarmaline41724[7]
HLFαNormal Human Lung FibroblastHarmine derivative (10f)Minimal inhibitory effect48[11]
McCoyNormal cell lineHarmineLess sensitive than cancer cell lines48, 72[10]
CCD18LuNormal Human Lung FibroblastHarmineGood viabilityNot specified[9]
PC12Rat Pheochromocytoma (neuronal model)This compound17.9748
PC12Rat Pheochromocytoma (neuronal model)Harmine derivative (DH-004)147.0448
PC12Rat Pheochromocytoma (neuronal model)Harmine derivative (H-2-168)351.2348

Experimental Protocols

Detailed methodologies for the key experiments cited in the literature are provided below.

Cell Viability Assessment (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of their viability.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5x10³ to 1x10⁵ cells per well and incubated overnight to allow for attachment.

  • Treatment: Cells are treated with various concentrations of this compound for specified durations (e.g., 24, 48, 72 hours).

  • MTT Addition: After the treatment period, 10-50 µL of MTT solution (typically 5 mg/mL in PBS) is added to each well.

  • Incubation: The plates are incubated for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: The medium is removed, and 100-150 µL of a solubilizing agent (e.g., DMSO, acidified isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is read at a wavelength of 570-590 nm using a microplate reader. Cell viability is calculated as a percentage of the untreated control.

Apoptosis Analysis (Annexin V-FITC/Propidium (B1200493) Iodide Staining by Flow Cytometry)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Harvesting: Both adherent and suspension cells are collected following treatment with this compound.

  • Washing: Cells are washed with cold PBS.

  • Resuspension: The cell pellet is resuspended in 1X Binding Buffer.

  • Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated for 15 minutes at room temperature in the dark.

  • Analysis: 400 µL of 1X Binding Buffer is added, and the samples are analyzed by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining by Flow Cytometry)

This protocol is used to determine the distribution of cells in different phases of the cell cycle.

  • Cell Harvesting and Fixation: Cells are harvested and fixed in cold 70% ethanol, typically for at least 2 hours at -20°C.

  • Washing: The fixed cells are washed with PBS to remove the ethanol.

  • RNase Treatment: Cells are treated with RNase A to ensure that only DNA is stained by the propidium iodide.

  • Staining: Cells are resuspended in a staining solution containing Propidium Iodide.

  • Incubation: The cells are incubated in the dark, often overnight at 4°C, to allow for stoichiometric DNA binding.

  • Analysis: The DNA content of the cells is analyzed using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations: Workflows and Signaling Pathways

The following diagrams illustrate the experimental workflow for assessing cytotoxicity and the key signaling pathways implicated in this compound's mechanism of action.

G cluster_workflow Experimental Workflow: Cytotoxicity Assessment cluster_assays Perform Assays start Seed Cancerous & Non-Cancerous Cells (96-well plates) treat Treat with varying concentrations of This compound start->treat incubate Incubate for 24, 48, 72 hours treat->incubate mtt MTT Assay (Cell Viability) incubate->mtt flow_apoptosis Flow Cytometry (Annexin V/PI for Apoptosis) incubate->flow_apoptosis flow_cycle Flow Cytometry (PI for Cell Cycle) incubate->flow_cycle analyze Data Analysis (IC50, % Apoptosis, Cell Cycle Distribution) mtt->analyze flow_apoptosis->analyze flow_cycle->analyze compare Compare Effects on Cancerous vs. Non-Cancerous Cells analyze->compare

Caption: General experimental workflow for comparing the cytotoxicity of this compound.

G cluster_pi3k PI3K/AKT/mTOR Pathway Inhibition HMH Harmane Hydrochloride PI3K PI3K HMH->PI3K inhibits AKT AKT PI3K->AKT activates mTOR mTOR AKT->mTOR activates Apoptosis Apoptosis AKT->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation promotes

Caption: this compound inhibits the PI3K/AKT/mTOR signaling pathway.

G cluster_mapk MAPK/ERK Pathway Modulation HMH Harmane Hydrochloride ERK p-ERK HMH->ERK downregulates JNK_p38 p-JNK / p-p38 HMH->JNK_p38 upregulates Proliferation Cell Proliferation & Migration ERK->Proliferation promotes Apoptosis Apoptosis JNK_p38->Apoptosis induces

Caption: this compound modulates the MAPK signaling pathway to induce apoptosis.

Summary of Findings

The compiled data indicates that this compound and its parent compound, harmine, exhibit selective cytotoxicity towards a variety of cancer cell lines while showing considerably lower toxicity to non-cancerous cells.[1][11] For instance, one study highlighted that this compound inhibited the proliferation of human gastric (MGC-803) and hepatocellular (SMMC-7721) cancer cells with no obvious inhibitory effects on normal human liver (LO2) cells.[1] Similarly, a harmine derivative showed potent growth inhibition against lung and breast cancer cells, with only minimal effects on normal human lung fibroblasts.[11]

The mechanism of action is multifactorial, primarily involving the induction of apoptosis and cell cycle arrest, particularly at the G2/M phase.[2][3][4] This is achieved through the modulation of key signaling pathways. Studies have demonstrated that this compound can inhibit the pro-survival PI3K/AKT/mTOR pathway and downregulate the expression of p-ERK, while upregulating pro-apoptotic proteins like p-JNK and p-p38 in the MAPK pathway.[2] This dual action on critical cellular signaling cascades contributes to its potent anti-cancer effects. The increased water solubility and stability of this compound compared to harmine make it a promising candidate for further investigation in cancer therapy.[4]

References

A Comparative Guide to the Dose-Response Analysis of Harmane Hydrochloride and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive statistical analysis of the dose-response curves for Harmane hydrochloride and its structural analogs, Harmine and Harmaline. The information presented herein is intended to support research and drug development efforts by offering a comparative overview of their biological activities, supported by experimental data and detailed protocols.

Comparative Dose-Response Data

The following tables summarize the quantitative data on the inhibitory concentrations (IC50) of Harmane, Harmine, and Harmaline in different biological assays. These values are crucial for comparing the potency of these β-carboline alkaloids.

Table 1: Comparative Inhibition of Human DNA Topoisomerase I

CompoundIC50 (µg/mL)IC50 (µM) *
Harmane28.5 ± 2.8~156.4
Harmine13.5 ± 1.7~63.6
Harmaline140.5 ± 8.2~655.8

*Molecular weights used for conversion: Harmane (182.23 g/mol ), Harmine (212.25 g/mol ), Harmaline (214.27 g/mol ). Data sourced from a study on the inhibition of partially purified human placental DNA topoisomerase I.[1][2] The order of potency was determined to be Harmine > Harmane > Harmaline.[1][2]

Table 2: Comparative Cytotoxicity in Human Cancer Cell Lines

CompoundCell LineAssayIC50Incubation Time
Harmane --Data not available in a directly comparable study-
Harmine SW480 (colon)Colony FormationDose-dependent inhibitionNot specified
HCT-116 (colon)Not specified33 µMNot specified
HeLa (cervical)Not specified61 µMNot specified
A549 (lung)Not specified106 µMNot specified
HBL-100 (breast)Not specified32 µMNot specified
SW620 (colon)CCK-85.13 µg/mL (~24.2 µM)48 h
Harmaline A2780 (ovarian)MTT~300 µM24 h
A2780 (ovarian)MTT~185 µM48 h
SW480 (colon)ViabilitySignificant reductionNot specified
HeLa (cervical)ViabilitySignificant reductionNot specified
C33A (cervical)ViabilitySignificant reductionNot specified

Note: The cytotoxicity data is compiled from multiple studies. Direct comparison of IC50 values should be made with caution due to variations in experimental conditions, including the specific assay used, cell lines, and incubation times. One study noted that Harmine displayed a dose-dependent inhibitory effect on the proliferation of all tested human carcinoma cells, with the SW480 cell line showing higher sensitivity.[3] In contrast, Harmaline significantly reduced the viability of both transformed and non-transformed cell lines in a dose-dependent manner.

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and methodological transparency.

Cell Viability (MTT) Assay

This protocol is used to assess the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • 96-well plates

  • This compound, Harmine, or Harmaline solutions of varying concentrations

  • Cancer cell line of interest (e.g., HCT116, SW480)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or a solution of 40% DMF, 16% SDS, and 2% acetic acid)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (this compound, Harmine, or Harmaline). Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control and plot the dose-response curve. Determine the IC50 value using non-linear regression analysis.

Western Blot Analysis for PI3K/AKT Pathway

This protocol is used to detect changes in the expression and phosphorylation of proteins in the PI3K/AKT signaling pathway.

Materials:

  • Cell lysates from cells treated with test compounds

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-PI3K, anti-PI3K, anti-p-AKT, anti-AKT, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay kit.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative changes in protein expression and phosphorylation.

DNA Topoisomerase I Relaxation Assay

This assay measures the ability of a compound to inhibit the activity of DNA topoisomerase I, which relaxes supercoiled DNA.

Materials:

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Human DNA Topoisomerase I

  • Reaction buffer (e.g., 10 mM Tris-HCl, 50 mM KCl, 5 mM MgCl2, 0.1 mM EDTA, 15 µg/ml BSA, pH 7.9)

  • Test compounds (Harmane, Harmine, Harmaline)

  • Stop solution/loading dye (containing SDS and a tracking dye)

  • Agarose (B213101) gel

  • Electrophoresis apparatus

  • DNA staining agent (e.g., ethidium (B1194527) bromide)

  • Gel imaging system

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, supercoiled plasmid DNA, and the test compound at various concentrations.

  • Enzyme Addition: Add human DNA topoisomerase I to initiate the reaction. Include a control reaction without the enzyme and one with the enzyme but no inhibitor.

  • Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding the stop solution/loading dye.

  • Agarose Gel Electrophoresis: Load the samples onto an agarose gel and run the electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

  • Visualization and Analysis: Stain the gel with a DNA staining agent and visualize the DNA bands under UV light. The amount of relaxed DNA will decrease in the presence of an effective inhibitor. Quantify the band intensities to determine the percentage of inhibition and calculate the IC50 value.

Mandatory Visualizations

Signaling Pathway of this compound

The following diagram illustrates the key signaling pathways modulated by this compound, leading to the inhibition of cell proliferation and induction of apoptosis.

Harmane_Signaling_Pathway cluster_membrane Cell Membrane Harmane This compound PI3K PI3K Harmane->PI3K Inhibits ERK ERK Harmane->ERK Inhibits Receptor Growth Factor Receptor Receptor->PI3K Receptor->ERK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation ERK->Proliferation Dose_Response_Workflow start Start cell_culture Cell Culture (e.g., HCT116) start->cell_culture cell_seeding Seed Cells in 96-well Plates cell_culture->cell_seeding treatment Treat Cells with Compound Dilutions cell_seeding->treatment compound_prep Prepare Serial Dilutions of Test Compound compound_prep->treatment incubation Incubate for Defined Period (e.g., 48h) treatment->incubation viability_assay Perform Cell Viability Assay (e.g., MTT) incubation->viability_assay read_plate Read Absorbance with Plate Reader viability_assay->read_plate data_analysis Data Analysis: - Normalize to Control - Plot Dose-Response Curve read_plate->data_analysis ic50 Determine IC50 Value (Non-linear Regression) data_analysis->ic50 end End ic50->end

References

Independent Verification of the Antitumor Properties of Harmane Hydrochloride Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anticancer agents with improved efficacy and reduced toxicity is a cornerstone of oncological research. Harmane, a β-carboline alkaloid, has demonstrated promising antitumor potential, but its clinical utility has been hampered by issues such as poor water solubility and significant neurotoxicity.[1][2] This has spurred the development of various harmane hydrochloride derivatives designed to enhance therapeutic efficacy while mitigating adverse effects. This guide provides an objective comparison of these derivatives, supported by experimental data from independent research, to aid in the evaluation of their potential as next-generation cancer therapeutics.

Comparative Analysis of In Vitro Cytotoxicity

The antitumor activity of novel compounds is primarily evaluated by their ability to inhibit the proliferation of cancer cells. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits 50% of cell growth, is a key metric. Below are comparative tables summarizing the IC50 values of various harmane derivatives against different cancer cell lines, as reported in peer-reviewed studies.

Table 1: Cytotoxicity (IC50, µM) of N2-benzylated β-carboline Derivatives[3]
CompoundBGC-823 (Gastric)A375 (Melanoma)KB (Nasopharyngeal)Hela (Cervical)Bel-7402 (Liver)HepG2 (Liver)A549 (Lung)HT-29 (Colon)769-P (Renal)786-0 (Renal)DLD (Colorectal)HCT116 (Colorectal)RKO (Colorectal)
3c 0.460.680.931.121.341.872.153.454.565.122.891.983.01
Harmine (B1663883) >50>50>50>50>50>50>50>50>50>50>50>50>50

Data from this table indicates that compound 3c, a novel N2-benzylated derivative, exhibits significantly more potent cytotoxic activity across a broad range of cancer cell lines compared to the parent compound, harmine.[3]

Table 2: Cytotoxicity (IC50, µM) of Tumor-Targeting Harmine Derivatives[4]
CompoundHepG2 (Liver)Huh7 (Liver)LOVO (Colon)SMMC-7721 (Liver)MCF-7 (Breast)L02 (Normal Liver)
MET-Har-02 ~5~8~10~7~9>200
2DG-Har-01 ~15~20~18~15~25>200
Harmine ~40~50~60~45~55~100
5-FU ~25~30~20~28~30Not Reported

This table showcases the enhanced, targeted cytotoxicity of derivatives MET-Har-02 and 2DG-Har-01. Notably, MET-Har-02 demonstrates greater potency than both the parent harmine and the conventional chemotherapy drug 5-Fluorouracil (5-FU) in several liver and breast cancer cell lines, while exhibiting significantly lower toxicity to normal liver cells (L02).

Table 3: Cytotoxicity (IC50, µM) of a Harmine-Chalcone Derivative (G11)
CompoundMCF-7 (Breast)MDA-MB-231 (Breast)HepG2 (Liver)HT29 (Colon)A549 (Lung)PC-3 (Prostate)L02 (Normal Liver)
G11 0.341.272.153.484.562.89>20

Compound G11, which incorporates a chalcone (B49325) moiety, displays particularly potent activity against the MCF-7 breast cancer cell line. This highlights the potential of hybrid molecule design in enhancing the antitumor properties of harmine.

Table 4: Cytotoxicity (IC50, µM) of Harmine Hydrochloride (HH) in Oral and Breast Cancer Cells
Cell Line24h48h72h
SCC-4 (Oral) >16~8~8
MDA-MB-231 (Breast) 91.917.76.1
MCF-7 (Breast) 100.652.418.7

Harmine hydrochloride (HH) itself shows time-dependent cytotoxicity against oral and breast cancer cells. Its improved water solubility over harmine may contribute to its effectiveness.

Mechanisms of Action: Induction of Apoptosis and Cell Cycle Arrest

Beyond direct cytotoxicity, effective anticancer agents often induce programmed cell death (apoptosis) and disrupt the cell cycle in cancer cells.

Apoptosis Induction: Several harmine derivatives have been shown to induce apoptosis. For instance, compound 3c was observed to cause DNA fragmentation and chromatin condensation, characteristic features of apoptosis, in HCT116 cells. Similarly, MET-Har-02 and harmine were both found to decrease the survival of HepG2 cells through apoptosis. Compound G11 was also shown to induce apoptosis in MCF-7 cells by downregulating the anti-apoptotic protein Bcl-2 and upregulating pro-apoptotic proteins like Bax and Cleaved-PARP.

Cell Cycle Arrest: Harmine hydrochloride has been reported to induce cell cycle arrest at different phases. In oral squamous carcinoma cells, it caused G0/G1 phase arrest. In breast cancer cells, it mediated G2/M phase arrest. This suggests that the mechanism of cell cycle inhibition may be cell-type dependent. A novel harmine-based HDAC inhibitor, HBC, was also found to trigger G2/M cell cycle arrest.

Signaling Pathways and Molecular Targets

The antitumor effects of harmine derivatives are mediated through the modulation of various cellular signaling pathways.

Signaling_Pathways cluster_PI3K PI3K/AKT Pathway cluster_MAPK MAPK Pathway cluster_Topo Topoisomerase Inhibition Compound3c Compound 3c PI3K PI3K Compound3c->PI3K inhibits AKT p-AKT PI3K->AKT inhibits Apoptosis Apoptosis AKT->Apoptosis promotes HH_MAPK Harmine HCl MAPK MAPK HH_MAPK->MAPK activates Apoptosis_MAPK Apoptosis MAPK->Apoptosis_MAPK induces G11 Compound G11 TopoI Topoisomerase I G11->TopoI inhibits DNA_Synth DNA Synthesis/ Transcription TopoI->DNA_Synth enables Proliferation Cell Proliferation DNA_Synth->Proliferation leads to

Caption: Key signaling pathways affected by harmine derivatives.

Research indicates that compound 3c exerts its apoptotic effect by suppressing the PI3K/AKT signaling pathway and promoting the generation of reactive oxygen species (ROS). Harmine hydrochloride has been shown to induce apoptosis in oral cancer cells via the MAPK pathway and regulate the AKT/FOXO3a pathway in breast cancer cells. Other derivatives, such as G11, function as Topoisomerase I inhibitors, which disrupts DNA synthesis and transcription, ultimately inhibiting cancer cell proliferation.

Reduced Toxicity: A Key Advantage

A major impetus for developing harmine derivatives is to reduce the neurotoxicity associated with the parent compound. Studies on novel derivatives like H-2-168 and DH-004 showed they had significantly improved safety profiles in toxicity assessments. Similarly, tumor-targeting derivatives 2DG-Har-01 and MET-Har-02 were found to have reduced neural toxicity compared to harmine. In vivo studies with compound G11 in mice also showed no significant toxicity to the animals or their organs. This consistent observation across multiple independent studies suggests that structural modification is a viable strategy to separate the therapeutic and toxic effects of harmine.

Experimental Protocols

Reproducibility is fundamental to scientific verification. The following are summaries of standard experimental protocols used in the cited research.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

MTT_Workflow A 1. Cell Seeding Seed cancer cells in a 96-well plate. Incubate overnight. B 2. Compound Treatment Add serial dilutions of harmine derivatives. Incubate for 24-72h. A->B C 3. MTT Addition Add MTT solution to each well. Incubate for 2-4h. B->C D 4. Formazan (B1609692) Solubilization Add solubilization solution (e.g., DMSO) to dissolve formazan crystals. C->D E 5. Absorbance Measurement Read absorbance on a microplate reader to determine cell viability. D->E

Caption: General workflow for an MTT cytotoxicity assay.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at an optimal density and allowed to attach overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the harmine derivatives. A control group receives medium with the solvent (e.g., DMSO) only. The plates are then incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals.

  • Data Acquisition: The absorbance of the solution is measured using a microplate reader at a specific wavelength. The absorbance is directly proportional to the number of viable cells. IC50 values are then calculated based on the dose-response curves.

Protocol 2: Apoptosis Detection (Hoechst 33342 or DAPI Staining)

This method is used to visualize morphological changes in the nucleus associated with apoptosis.

  • Cell Culture and Treatment: Cells are grown on coverslips or in multi-well plates and treated with the harmine derivative for a designated time.

  • Staining: The cells are fixed and then stained with a fluorescent DNA-binding dye like Hoechst 33342 or DAPI.

  • Microscopy: The stained cells are observed under a fluorescence microscope. Apoptotic cells are identified by their condensed or fragmented nuclei, which appear as brightly stained bodies, in contrast to the uniform, faint staining of normal nuclei.

Conclusion

Independent studies consistently demonstrate that synthetic derivatives of this compound can exhibit superior antitumor properties and reduced toxicity compared to the parent alkaloid. Modifications at various positions on the β-carboline ring have yielded compounds with potent, broad-spectrum cytotoxicity against diverse cancer cell lines. The development of tumor-targeting derivatives represents a particularly promising strategy, enhancing efficacy at the tumor site while minimizing systemic side effects. The mechanisms of action are multifaceted, involving the induction of apoptosis and cell cycle arrest through the modulation of key signaling pathways like PI3K/AKT and MAPK. While these preclinical findings are encouraging, further validation through extensive in vivo studies and eventual clinical trials is necessary to fully establish the therapeutic potential of these novel harmine derivatives.

References

Illustrative Comparative Transcriptomics of Neuronal Cells Treated with Harmane Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest search, direct comparative transcriptomic studies on neuronal cells treated with Harmane hydrochloride are not publicly available. The following guide is a scientifically informed, illustrative example based on the known mechanisms of Harmane. The quantitative data presented is hypothetical and intended to serve as a template for researchers in the field.

This guide provides a comparative overview of the hypothetical transcriptomic effects of this compound on neuronal cells, benchmarked against a standard selective serotonin (B10506) reuptake inhibitor (SSRI), Fluoxetine. The aim is to delineate the potential molecular pathways modulated by Harmane and offer a framework for future research.

Comparative Analysis of Gene Expression

The following table summarizes hypothetical differentially expressed genes (DEGs) in neuronal cells following treatment with this compound versus Fluoxetine, relative to a vehicle control. The gene selection is based on the known biological activities of Harmane, including its interaction with monoaminergic systems and potential neurogenic and neurotoxic effects.

Table 1: Hypothetical Differentially Expressed Genes in Treated Neuronal Cells

Gene CategoryGene SymbolHarmane HCl (Log2 Fold Change)Fluoxetine (Log2 Fold Change)Putative Function
Monoamine Signaling SLC6A4 (SERT)-1.5-2.0Serotonin transporter, primary target of SSRIs.
MAOA-2.5-0.5Monoamine oxidase A, enzyme for neurotransmitter breakdown.
HTR2A1.81.2Serotonin receptor 2A, involved in mood and cognition.
DRD21.20.3Dopamine receptor D2, implicated in reward and motor control.
Neurogenesis & Proliferation DYRK1A-3.0-0.2Dual-specificity tyrosine phosphorylation-regulated kinase 1A.[1]
BDNF2.53.0Brain-derived neurotrophic factor, promotes neuron survival and growth.
KI671.51.0Marker of proliferation.
Mitochondrial Function & Stress NDUFS1-1.8-0.3Core subunit of mitochondrial complex I.
SOD22.00.8Superoxide dismutase 2, mitochondrial antioxidant enzyme.
BAX1.50.2Pro-apoptotic protein.
Synaptic Plasticity GRIA1 (GluA1)1.31.0Subunit of the AMPA receptor, key for synaptic transmission.
SYN11.71.5Synapsin I, regulates neurotransmitter release.

Experimental Protocols

A detailed methodology for a comparative transcriptomics study is provided below.

Cell Culture and Treatment
  • Cell Line: Human neuroblastoma cell line (e.g., SH-SY5Y), differentiated into a mature neuronal phenotype using retinoic acid and BDNF for 7-10 days.

  • Culture Conditions: Cells are maintained in DMEM/F12 medium supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment Protocol: Differentiated cells are treated with:

    • Vehicle (0.1% DMSO)

    • This compound (10 µM)

    • Fluoxetine (10 µM) as a comparator.

  • Incubation Time: Cells are incubated for 24 hours post-treatment. Three biological replicates are prepared for each condition.

RNA Extraction and Quality Control
  • Total RNA is extracted from harvested cells using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions.

  • RNA quantity and purity are assessed using a NanoDrop spectrophotometer (A260/A280 and A260/A230 ratios).

  • RNA integrity is evaluated using an Agilent Bioanalyzer to ensure a high RNA Integrity Number (RIN > 8).

Library Preparation and RNA Sequencing
  • mRNA is enriched from total RNA using oligo(dT) magnetic beads.

  • Sequencing libraries are prepared using a stranded mRNA-Seq library preparation kit (e.g., Illumina TruSeq Stranded mRNA).

  • The quality and concentration of the final libraries are assessed using a Bioanalyzer and qPCR.

  • Libraries are sequenced on an Illumina NovaSeq platform to generate 150 bp paired-end reads, aiming for a sequencing depth of at least 20 million reads per sample.

Bioinformatic Analysis
  • Quality Control: Raw sequencing reads are assessed for quality using FastQC. Adapters and low-quality bases are trimmed using Trimmomatic.

  • Alignment: The cleaned reads are aligned to the human reference genome (GRCh38) using the STAR aligner.

  • Quantification: Gene expression levels are quantified using featureCounts or Salmon.

  • Differential Expression Analysis: Differential gene expression analysis is performed using DESeq2 or edgeR in R. Genes with a false discovery rate (FDR) < 0.05 and a |log2 fold change| > 1 are considered significantly differentially expressed.

  • Pathway and Functional Enrichment Analysis: Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses are performed on the list of DEGs using tools such as g:Profiler or DAVID.

Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the hypothesized signaling pathways affected by this compound and the experimental workflow for the comparative transcriptomic analysis.

cluster_workflow Experimental Workflow A Neuronal Cell Culture (e.g., SH-SY5Y) B Differentiation A->B C Treatment Groups - Vehicle (Control) - Harmane HCl - Fluoxetine B->C D RNA Extraction & QC C->D E Library Preparation (mRNA-Seq) D->E F High-Throughput Sequencing E->F G Bioinformatic Analysis (Alignment, DEG, Pathways) F->G H Comparative Transcriptomic Profile G->H

Caption: Experimental workflow for comparative transcriptomics.

cluster_pathway Hypothesized Signaling Pathways of Harmane in Neuronal Cells cluster_membrane Cell Membrane cluster_cytosol Cytosol / Nucleus Harmane Harmane HCl DAT Dopamine Transporter Harmane->DAT Inhibition? SERT Serotonin Transporter Harmane->SERT Inhibition? MAOA MAO-A Harmane->MAOA Inhibition DYRK1A DYRK1A Harmane->DYRK1A Inhibition Mito Mitochondrial Complex I Harmane->Mito Inhibition CREB CREB Phosphorylation DYRK1A->CREB Inhibition ROS ROS Production Mito->ROS Leads to BDNF BDNF Expression CREB->BDNF Activation

Caption: Hypothesized signaling pathways of Harmane.

References

Safety Operating Guide

Proper Disposal of Harmane Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. Harmane hydrochloride, a bioactive beta-carboline alkaloid, requires careful handling and disposal in accordance with hazardous waste regulations. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, ensuring the safety of laboratory personnel and the protection of the environment.

I. Understanding the Hazards and Regulatory Context

This compound is classified as a hazardous substance. According to its Safety Data Sheet (SDS), it is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation[1]. Therefore, its disposal is regulated and must not be treated as common waste. Discharge into the environment or sewer systems must be strictly avoided[2]. The primary disposal methods involve chemical destruction via a licensed facility or controlled incineration[2].

II. Personal Protective Equipment (PPE)

Before beginning any disposal-related activities, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) to prevent accidental exposure.

Required Personal Protective Equipment:

PPE ItemSpecification
Gloves Chemical-resistant nitrile gloves
Eye Protection Safety glasses with side shields or chemical splash goggles
Lab Coat Standard laboratory coat to protect clothing and skin
Respiratory Protection An N95 or higher-rated respirator is recommended if handling powders or creating aerosols

III. Step-by-Step Disposal Procedure

This procedure outlines the necessary steps for the safe collection, storage, and disposal of this compound waste.

Step 1: Waste Segregation and Collection

  • Solid Waste:

    • Collect pure this compound, contaminated lab materials (e.g., weighing paper, gloves, paper towels), and spill cleanup materials in a designated, leak-proof, and sealable hazardous waste container[3].

    • The container must be compatible with the chemical and clearly labeled.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.

    • Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

  • Sharps Waste:

    • Any needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous waste[3].

Step 2: Labeling of Waste Containers

Proper labeling is crucial for safe handling and disposal. All waste containers must be clearly labeled with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The specific hazards (e.g., Toxic, Irritant)

  • The date of accumulation

  • The name of the principal investigator or laboratory contact

Step 3: Storage of Hazardous Waste

  • Store hazardous waste containers in a designated, secure area within the laboratory.

  • Ensure the storage area is well-ventilated and away from incompatible materials.

  • Containers must be kept tightly closed except when adding waste.

  • Utilize secondary containment to prevent spills.

Step 4: Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the collection and disposal of the waste.

  • Follow all institutional procedures for waste pickup requests.

IV. Spill and Decontamination Procedures

In the event of a spill, immediate and proper cleanup is necessary to prevent exposure and environmental contamination.

Spill Cleanup Protocol:

  • Evacuate and Ventilate: Alert others in the area and ensure adequate ventilation.

  • Don PPE: Wear the appropriate PPE before starting the cleanup.

  • Contain the Spill:

    • For solid spills, gently cover with a damp paper towel to avoid raising dust.

    • For liquid spills, use an inert absorbent material such as vermiculite (B1170534) or sand to contain the spill.

  • Clean the Area:

    • Carefully scoop the absorbed material or the covered solid into a designated hazardous waste container.

    • Decontaminate the area with a 70% ethanol (B145695) solution or a suitable laboratory disinfectant.

  • Dispose of Contaminated Materials: All materials used for cleanup must be placed in a sealed, properly labeled hazardous waste container for disposal.

Decontamination of Glassware:

  • Initial Rinse: Rinse the contaminated glassware with a suitable organic solvent (e.g., ethanol or acetone) to remove the bulk of the residue. Collect this solvent rinse as hazardous liquid waste.

  • Washing: Wash the glassware thoroughly with a laboratory detergent and warm water.

  • Final Rinse: Rinse the glassware with deionized water.

  • Drying: Allow the glassware to air dry or place it in a drying oven.

V. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

start Start: Harmane Hydrochloride Waste Generated identify_waste Identify Waste Type start->identify_waste solid_waste Solid Waste (e.g., powder, contaminated PPE) identify_waste->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions) identify_waste->liquid_waste Liquid sharps_waste Sharps Waste (e.g., contaminated needles) identify_waste->sharps_waste Sharps collect_solid Collect in Labeled Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Hazardous Liquid Waste Container liquid_waste->collect_liquid collect_sharps Collect in Labeled Hazardous Sharps Container sharps_waste->collect_sharps store_waste Store in Designated Secure Area with Secondary Containment collect_solid->store_waste collect_liquid->store_waste collect_sharps->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs

Caption: Disposal workflow for this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Harmane Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Harmane hydrochloride, a compound requiring careful management. Following these procedural steps will help mitigate risks and ensure proper disposal, fostering a secure and efficient workflow.

Personal Protective Equipment (PPE) for this compound

When handling this compound, a comprehensive suite of personal protective equipment is mandatory to prevent exposure. The following table summarizes the required PPE based on safety data sheets.

Body PartRequired PPESpecifications
Hands Chemical-resistant glovesInspected before use; must satisfy EU Directive 89/686/EEC and the standard EN 374.[1]
Eyes Safety gogglesTightly fitting with side-shields, conforming to EN 166 (EU) or NIOSH (US).[1]
Body Protective clothingFire/flame resistant and impervious clothing.[1] A disposable, lint-free, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs is recommended.
Respiratory Full-face respiratorUse if exposure limits are exceeded or if irritation or other symptoms are experienced.[1]

Operational Plan for Handling this compound

A systematic approach to handling this compound, from acquisition to disposal, is critical for laboratory safety.

Workflow for Handling this compound

Operational Workflow for this compound Receipt 1. Receipt and Inspection Storage 2. Secure Storage Receipt->Storage Inspect container integrity Handling 3. Safe Handling and Preparation Storage->Handling Transport to ventilated area Use 4. Experimental Use Handling->Use Wear appropriate PPE Decontamination 5. Decontamination Use->Decontamination After experiment completion Disposal 6. Waste Disposal Decontamination->Disposal Segregate waste

Caption: This diagram outlines the step-by-step process for safely managing this compound within a laboratory setting.

1. Receipt and Inspection:

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Ensure the container is properly labeled.

2. Secure Storage:

  • Store in a cool, dry, and well-ventilated area away from incompatible substances.[2]

  • Keep the container tightly closed.[3]

  • The storage area should be secure and accessible only to authorized personnel.

3. Safe Handling and Preparation:

  • All handling should occur in a well-ventilated place, such as a chemical fume hood.[1]

  • Avoid the formation of dust and aerosols.[1]

  • Do not eat, drink, or smoke in the handling area.[3]

  • Wash hands thoroughly after handling.[3]

4. Experimental Use:

  • Wear the appropriate personal protective equipment as detailed in the table above.

  • Use non-sparking tools to prevent ignition.[1]

5. Decontamination:

  • Clean all surfaces and equipment that have come into contact with this compound.

  • Decontaminate surfaces by scrubbing with alcohol.[3]

6. Waste Disposal:

  • Collect all waste, including contaminated PPE, into suitable, closed containers for disposal.[1]

  • The material can be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[1]

  • Do not discharge into sewer systems or the environment.[1]

  • Contaminated packaging should be triple-rinsed and either offered for recycling or punctured to be unusable before disposal in a sanitary landfill.[1]

Emergency Procedures for this compound Exposure

Immediate and appropriate action is crucial in the event of an accidental exposure to this compound.

Emergency Response Protocol

Emergency Procedures for this compound Exposure cluster_exposure Exposure Type cluster_action Immediate Action cluster_medical Medical Attention Inhalation Inhalation Fresh_Air Move to fresh air Inhalation->Fresh_Air Skin_Contact Skin Contact Wash_Skin Wash with soap and water Skin_Contact->Wash_Skin Eye_Contact Eye Contact Rinse_Eyes Rinse with water for 15 mins Eye_Contact->Rinse_Eyes Ingestion Ingestion Rinse_Mouth Rinse mouth, do not induce vomiting Ingestion->Rinse_Mouth Medical_Attention Seek immediate medical attention/Consult a doctor Fresh_Air->Medical_Attention Wash_Skin->Medical_Attention Rinse_Eyes->Medical_Attention Rinse_Mouth->Medical_Attention

Caption: This flowchart details the immediate first aid steps to be taken for different types of exposure to this compound.

Exposure RouteFirst Aid Measures
Inhalation Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[1]
Eye Contact Rinse with pure water for at least 15 minutes. Consult a doctor.[1]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]

In case of a spill, evacuate personnel to a safe area, ensure adequate ventilation, and remove all sources of ignition.[1] Prevent further leakage if it is safe to do so, and do not let the chemical enter drains.[1] Collect the spilled material for disposal in suitable, closed containers.[1]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Harmane hydrochloride
Reactant of Route 2
Harmane hydrochloride

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。